molecular formula C12H28N2O B1595663 2,2'-Oxybis(n,n-diethylethanamine) CAS No. 3030-43-1

2,2'-Oxybis(n,n-diethylethanamine)

Cat. No.: B1595663
CAS No.: 3030-43-1
M. Wt: 216.36 g/mol
InChI Key: MELCWEWUZODSIS-UHFFFAOYSA-N
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Description

2,2'-Oxybis(n,n-diethylethanamine) is a useful research compound. Its molecular formula is C12H28N2O and its molecular weight is 216.36 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2'-Oxybis(n,n-diethylethanamine) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137828. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2'-Oxybis(n,n-diethylethanamine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Oxybis(n,n-diethylethanamine) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(diethylamino)ethoxy]-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N2O/c1-5-13(6-2)9-11-15-12-10-14(7-3)8-4/h5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELCWEWUZODSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90300607
Record name 2,2'-oxybis(n,n-diethylethanamine)
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Molecular Weight

216.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3030-43-1
Record name 3030-43-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-oxybis(n,n-diethylethanamine)
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2'-Oxybis(n,n-diethylethanamine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Oxybis(n,n-diethylethanamine), with the CAS number 3030-43-1, is a tertiary amine containing an ether linkage. Its bifunctional nature, possessing both Lewis basic nitrogen atoms and a flexible ether backbone, suggests its potential utility in a variety of chemical applications, including catalysis and as a building block in organic synthesis. This technical guide provides a comprehensive overview of its known chemical and physical properties, proposed experimental protocols for its synthesis and characterization, and a discussion of its potential, though currently unverified, biological activity. It is important to note that experimentally determined data for this specific compound is limited in the public domain. Therefore, some of the presented data is based on computational predictions and analogies to similar compounds.

Chemical and Physical Properties

The fundamental identifying and physical properties of 2,2'-Oxybis(n,n-diethylethanamine) are summarized in the tables below. A significant portion of the available data is computationally predicted, highlighting the need for further experimental validation.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₁₂H₂₈N₂O[1][2]
Molecular Weight 216.36 g/mol [1][2]
CAS Number 3030-43-1[2]
Predicted pKa 10.05 ± 0.25[3]
Solubility 50 g/L (at 25 °C)[3]
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Table 2: Computed Properties
PropertyValueSource
Topological Polar Surface Area 18.5 Ų[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 10[1]
LogP (predicted) 1.8[1]

Experimental Protocols

Due to the scarcity of published experimental work on 2,2'-Oxybis(n,n-diethylethanamine), this section provides a proposed synthetic protocol based on established chemical transformations for analogous compounds. Additionally, a general protocol for determining a key chemical property, the acid dissociation constant (pKa), is described.

Proposed Synthesis: Reductive Amination of 2,2'-Oxybisethanamine

A plausible route for the synthesis of 2,2'-Oxybis(n,n-diethylethanamine) is the reductive amination of 2,2'-oxybisethanamine with acetaldehyde. This method is analogous to the synthesis of the dimethyl derivative.

Reaction Scheme:

G reactant1 2,2'-Oxybisethanamine product 2,2'-Oxybis(n,n-diethylethanamine) reactant1->product reactant2 Acetaldehyde (excess) reactant2->product reagent1 Reducing Agent (e.g., NaBH(OAc)₃) reagent1->product

Figure 1: Proposed synthesis of 2,2'-Oxybis(n,n-diethylethanamine).

Methodology:

  • Reaction Setup: To a stirred solution of 2,2'-oxybisethanamine (1 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add acetaldehyde (4-5 equivalents).

  • Reductive Amination: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (2.2-2.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2,2'-Oxybis(n,n-diethylethanamine).

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that quantifies the basicity of the amine functional groups. A standard method for its determination is potentiometric titration.

Methodology:

  • Sample Preparation: Prepare a standard aqueous solution of 2,2'-Oxybis(n,n-diethylethanamine) of a known concentration (e.g., 0.1 M).

  • Titration: Calibrate a pH meter with standard buffer solutions. Place a known volume of the amine solution in a beaker and immerse the pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve. The pH at the half-equivalence point, where half of the amine has been protonated, is equal to the pKa. For a diamine, two equivalence points and thus two pKa values may be observed.

Potential Biological Activity: Phosphodiesterase Inhibition (Unverified)

One source has suggested that 2,2'-Oxybis(n,n-diethylethanamine) may act as a phosphodiesterase (PDE) inhibitor.[2] However, this claim is not widely substantiated in the scientific literature, and the same source incorrectly classifies the compound as a benzimidazole derivative. Phosphodiesterases are a superfamily of enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP, and their inhibition has therapeutic applications in various diseases.

Given the potential interest in this activity for drug development professionals, a general experimental workflow for assessing PDE inhibition is provided below.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound Prepare stock solution of 2,2'-Oxybis(n,n-diethylethanamine) incubation Incubate enzyme, substrate, and test compound compound->incubation enzyme Prepare purified phosphodiesterase enzyme enzyme->incubation substrate Prepare substrate solution (cAMP or cGMP) substrate->incubation termination Terminate reaction incubation->termination detection Detect product formation (e.g., AMP/GMP or phosphate) termination->detection calculation Calculate percentage inhibition detection->calculation ic50 Determine IC₅₀ value calculation->ic50

Figure 2: General workflow for a phosphodiesterase inhibition assay.

Experimental Protocol: In Vitro Phosphodiesterase Activity Assay

  • Reagents and Materials: Purified phosphodiesterase enzyme isoform, cyclic nucleotide substrate (cAMP or cGMP), 5'-nucleotidase, a phosphate detection reagent (e.g., Malachite Green), and a multi-well plate reader.

  • Assay Procedure: a. In the wells of a microplate, add the PDE enzyme in a suitable assay buffer. b. Add various concentrations of 2,2'-Oxybis(n,n-diethylethanamine) (the test compound) and a known PDE inhibitor as a positive control. c. Initiate the reaction by adding the cyclic nucleotide substrate. d. Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific period. e. Stop the reaction. f. Add 5'-nucleotidase to convert the resulting AMP or GMP to adenosine/guanosine and inorganic phosphate. g. Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.

  • Data Analysis: The amount of phosphate produced is proportional to the PDE activity. The percentage of inhibition by the test compound is calculated relative to the control (no inhibitor). The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, can then be determined from a dose-response curve.

Reactivity and Stability

While specific reactivity data for 2,2'-Oxybis(n,n-diethylethanamine) is not available, its structure suggests the following general reactivity profile:

  • Basicity: The presence of two tertiary amine groups makes it a Brønsted-Lowry base, readily reacting with acids to form ammonium salts.

  • Nucleophilicity: The lone pairs of electrons on the nitrogen atoms make it a nucleophile, capable of reacting with electrophiles.

  • Ether Linkage: The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

  • Oxidation: Tertiary amines can be oxidized by strong oxidizing agents.

The compound is expected to be stable under standard storage conditions, though it may be sensitive to air and light over extended periods.

Conclusion

2,2'-Oxybis(n,n-diethylethanamine) is a chemical compound with potential applications stemming from its dual amine and ether functionalities. This guide has consolidated the available information on its chemical and physical properties, provided a plausible synthetic route and a standard analytical protocol, and discussed a potential but unconfirmed biological activity. A significant gap in the literature exists regarding experimentally determined properties and reactivity data for this specific molecule. Further research is warranted to fully characterize this compound and explore its potential applications in various scientific and industrial fields. Researchers and drug development professionals are encouraged to perform their own experimental validations of the properties and activities discussed herein.

References

An In-depth Technical Guide to the Synthesis of 2,2'-Oxybis(n,n-diethylethanamine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,2'-Oxybis(n,n-diethylethanamine), a tertiary amine with applications in catalysis and as a chemical intermediate. This document details several established synthetic methodologies, complete with experimental protocols and quantitative data to facilitate laboratory-scale preparation.

Core Synthesis Pathways

The synthesis of 2,2'-Oxybis(n,n-diethylethanamine) can be achieved through several strategic approaches. The most common methods include the Williamson ether synthesis, the direct amination of a dihaloether, and catalytic amination of diethylene glycol. Each pathway offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

Williamson Ether Synthesis from 2-(diethylamino)ethanol

This classical approach to ether synthesis is a two-step process. First, 2-(diethylamino)ethanol is converted to its corresponding alkoxide, which then reacts with a suitable ethylamine derivative bearing a leaving group. A common variation involves the initial chlorination of one equivalent of 2-(diethylamino)ethanol.

Reaction Scheme:

Step 1: Chlorination (C₂H₅)₂NCH₂CH₂OH + SOCl₂ → (C₂H₅)₂NCH₂CH₂Cl·HCl + SO₂ + HCl

Step 2: Etherification (C₂H₅)₂NCH₂CH₂OH + Na → (C₂H₅)₂NCH₂CH₂ONa + ½ H₂ (C₂H₅)₂NCH₂CH₂Cl·HCl + (C₂H₅)₂NCH₂CH₂ONa → ((C₂H₅)₂NCH₂CH₂)₂O + NaCl + (C₂H₅)₂NCH₂CH₂OH

Experimental Protocol (Analogous to Dimethyl Synthesis)

This protocol is adapted from the synthesis of the dimethyl analog.[1]

Step 1: Synthesis of 2-diethylaminoethyl chloride hydrochloride

  • To a 250 mL three-necked flask equipped with a dropping funnel and a stirrer, add 77.5 g (0.65 mol) of thionyl chloride.

  • Cool the flask to 10°C in an ice bath.

  • Slowly add 58.6 g (0.5 mol) of 2-(diethylamino)ethanol dropwise over 30 minutes, maintaining the temperature at 10°C.

  • After the addition is complete, raise the temperature to 30°C and stir for 2 hours.

  • Remove the excess thionyl chloride and dissolved gases by rotary evaporation at room temperature under reduced pressure (10 kPa).

  • Dry the resulting solid precipitate at 70°C to a constant weight to obtain 2-diethylaminoethyl chloride hydrochloride.

Step 2: Synthesis of Sodium 2-(diethylamino)ethoxide

  • In a 500 mL three-necked flask, place 175.8 g (1.5 mol) of 2-(diethylamino)ethanol.

  • Carefully add 24.2 g (1.05 mol) of sodium metal in small portions. The reaction is exothermic and will cause the mixture to reflux.

  • After the sodium has completely reacted (approximately 30 minutes of reflux), cool the resulting sodium alkoxide solution to 60°C.

Step 3: Etherification

  • Slowly add the entire quantity of 2-diethylaminoethyl chloride hydrochloride prepared in Step 1 to the sodium 2-(diethylamino)ethoxide solution from Step 2, maintaining the temperature at 60°C.

  • After the addition is complete, add a phase transfer catalyst such as 2 g of tetrabutylammonium bromide.

  • Stir the reaction mixture at 60°C for 4 hours.

  • Cool the mixture and filter to remove the precipitated sodium chloride.

  • The filtrate is the crude 2,2'-Oxybis(n,n-diethylethanamine).

Purification:

The crude product can be purified by fractional distillation under reduced pressure.

Quantitative Data (Analogous to Dimethyl Synthesis)

ParameterValueReference
Yield58-78%[1]
Purity>99%[1]

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Alkoxide Formation cluster_2 Step 3: Etherification 2-DEAE 2-(diethylamino)ethanol Chloride_HCl 2-diethylaminoethyl chloride hydrochloride 2-DEAE->Chloride_HCl SOCl₂ SOCl2 Thionyl Chloride Chloride_HCl_reac 2-diethylaminoethyl chloride hydrochloride Chloride_HCl->Chloride_HCl_reac 2-DEAE_alk 2-(diethylamino)ethanol Alkoxide Sodium 2-(diethylamino)ethoxide 2-DEAE_alk->Alkoxide Na Na Sodium Metal Alkoxide_reac Sodium 2-(diethylamino)ethoxide Alkoxide->Alkoxide_reac Product 2,2'-Oxybis(n,n-diethylethanamine) Chloride_HCl_reac->Product Alkoxide_reac->Product

Caption: Williamson Ether Synthesis Pathway

Direct Amination of Bis(2-chloroethyl) ether

This method involves the direct nucleophilic substitution of the chlorine atoms in bis(2-chloroethyl) ether with diethylamine. This is a more direct, one-pot synthesis compared to the Williamson ether synthesis.

Reaction Scheme:

O(CH₂CH₂Cl)₂ + 2 (C₂H₅)₂NH → ((C₂H₅)₂NCH₂CH₂)₂O + 2 HCl

An excess of diethylamine is typically used to act as both the nucleophile and the base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol (Analogous to Dimethyl Synthesis)

This protocol is based on a similar reaction with dimethylamine which affords a 66% yield.[2]

  • In a suitable pressure reactor, dissolve bis(2-chloroethyl) ether in an excess of diethylamine. The molar ratio of diethylamine to bis(2-chloroethyl) ether should be at least 2:1, with a larger excess being preferable to drive the reaction to completion and neutralize the HCl produced.

  • Seal the reactor and heat the mixture with stirring. The reaction temperature and time will need to be optimized, but temperatures in the range of 100-150°C for several hours are a typical starting point.

  • After the reaction is complete, cool the reactor to room temperature.

  • The reaction mixture will contain the desired product and diethylamine hydrochloride.

  • Add an aqueous solution of a strong base, such as sodium hydroxide, to liberate the free amine product from its hydrochloride salt.

  • Separate the organic layer.

  • Wash the organic layer with water to remove any remaining salts.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Filter off the drying agent.

  • The crude product can be purified by fractional distillation under reduced pressure.

Quantitative Data (Analogous to Dimethyl Synthesis)

ParameterValueReference
Yield~66%[2]

G BCEE Bis(2-chloroethyl) ether Product 2,2'-Oxybis(n,n-diethylethanamine) BCEE->Product 2 (C₂H₅)₂NH DEA Diethylamine (excess) DEA->Product Byproduct Diethylamine Hydrochloride

Caption: Direct Amination Pathway

Catalytic Amination of Diethylene Glycol with Diethylamine

This pathway represents a more atom-economical and potentially greener route, starting from readily available diethylene glycol and diethylamine. The reaction is carried out over a hydrogenation/dehydrogenation catalyst.

Reaction Scheme:

HOCH₂CH₂OCH₂CH₂OH + 2 (C₂H₅)₂NH --(Catalyst, H₂)--> ((C₂H₅)₂NCH₂CH₂)₂O + 2 H₂O

Experimental Protocol (Analogous to Dimethyl Synthesis)

This protocol is based on the synthesis of the dimethyl analog using a copper-based catalyst.[2][3]

  • Charge a high-pressure autoclave with diethylene glycol, diethylamine, and a suitable copper-based catalyst (e.g., Raney copper or copper chromite). A typical molar ratio would be 3-4 moles of diethylamine per mole of diethylene glycol.[3]

  • Pressurize the reactor with hydrogen.

  • Heat the mixture to a temperature in the range of 150-300°C, with 200-250°C being a preferred range.[3]

  • Maintain the reaction at this temperature with vigorous stirring for a specified period, which may range from several hours to a full day, depending on the catalyst activity and reaction scale.

  • After the reaction, cool the autoclave, vent the excess pressure, and discharge the contents.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate can be subjected to fractional distillation to separate the product from unreacted starting materials and any byproducts.

Quantitative Data (Analogous to Dimethyl Synthesis)

ParameterValueReference
Temperature150-300°C[3]
CatalystCopper-based[3]
Diethylamine:Diethylene Glycol Ratio3-4 : 1 (molar)[3]

G DEG Diethylene Glycol Catalyst Copper-based Catalyst + H₂ DEG->Catalyst DEA Diethylamine DEA->Catalyst Product 2,2'-Oxybis(n,n-diethylethanamine) Catalyst->Product

Caption: Catalytic Amination Pathway

Summary of Synthesis Pathways

The choice of synthesis pathway for 2,2'-Oxybis(n,n-diethylethanamine) will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the equipment available. The Williamson ether synthesis is a versatile and well-understood method suitable for laboratory scale, while the direct and catalytic amination routes may be more amenable to industrial-scale production due to their more direct nature and potentially lower waste generation. The quantitative data provided, although largely based on analogous syntheses of the dimethyl derivative, offers a solid foundation for the development and optimization of these processes for the target molecule.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2'-Oxybis(n,n-diethylethanamine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Oxybis(n,n-diethylethanamine), a tertiary amine with a flexible ether linkage, presents a molecule of interest for various chemical applications. Its structural properties, particularly its conformational flexibility, are crucial for understanding its reactivity, binding characteristics, and potential applications. This guide provides a summary of the available computed data on its molecular structure and outlines the key experimental and computational methodologies that would be employed for a comprehensive conformational analysis. Due to a lack of publicly available experimental structural data, this document focuses on the established techniques for such characterization.

Molecular Identity and Computed Properties

2,2'-Oxybis(n,n-diethylethanamine) is a symmetrical molecule with the chemical formula C12H28N2O.[1][2] It features two diethylamino groups linked by a diethyl ether backbone. The presence of multiple single bonds allows for a high degree of rotational freedom, leading to a complex conformational landscape.

Table 1: Computed Molecular Properties of 2,2'-Oxybis(n,n-diethylethanamine)

PropertyValueSource
Molecular FormulaC12H28N2OPubChem[1]
Molecular Weight216.37 g/mol PubChem[1]
IUPAC Name2-[2-(diethylamino)ethoxy]-N,N-diethylethanaminePubChem[1]
CAS Number3030-43-1PubChem[1]
Rotatable Bond Count10Guidechem[2]
Hydrogen Bond Acceptor Count3Guidechem[2]
Topological Polar Surface Area15.7 ŲGuidechem[2]
XLogP3-AA1.6PubChem[1]

Methodologies for Structural and Conformational Analysis

A thorough understanding of the three-dimensional structure and conformational preferences of 2,2'-Oxybis(n,n-diethylethanamine) would require a combination of experimental and computational techniques.

2.1.1. X-ray Crystallography

  • Objective: To determine the precise solid-state structure, including bond lengths, bond angles, and dihedral angles.

  • Methodology:

    • Crystallization: Single crystals of 2,2'-Oxybis(n,n-diethylethanamine) or a suitable salt would be grown. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

    • Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to reduce thermal motion and irradiated with a monochromatic X-ray beam.

    • Structure Solution and Refinement: The diffraction pattern is used to determine the electron density map of the molecule. From this map, the positions of the atoms are determined and refined to yield a final crystal structure.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the solution-state conformation and dynamics of the molecule.

  • Methodology:

    • Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent.

    • 1D NMR (¹H and ¹³C): Standard proton and carbon NMR spectra provide information about the chemical environment of the nuclei, which is influenced by the molecular conformation.

    • 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):

      • COSY (Correlation Spectroscopy) identifies proton-proton spin couplings through bonds.

      • HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate proton and carbon signals, aiding in the assignment of the carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for conformational analysis as they identify protons that are close in space, regardless of whether they are connected by bonds. The intensity of the cross-peaks is related to the distance between the protons, providing constraints for building a 3D model of the predominant solution conformation.

    • Variable Temperature NMR: By acquiring spectra at different temperatures, it is possible to study the conformational dynamics and potentially estimate the energy barriers between different conformers.

  • Objective: To explore the potential energy surface of the molecule, identify stable conformers, and predict their relative energies and populations.

  • Methodology:

    • Conformational Search: A systematic or stochastic search of the conformational space is performed to identify low-energy conformers. This can be achieved using methods like molecular mechanics (e.g., with force fields like MMFF or AMBER) or more rigorous quantum mechanical methods.

    • Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d)). Frequency calculations are then performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

    • Population Analysis: The relative energies of the conformers are used to calculate their expected populations at a given temperature using the Boltzmann distribution.

    • Prediction of Spectroscopic Parameters: The optimized geometries can be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the computational model.

Visualizations of Methodological Workflows

The following diagrams illustrate the logical flow of the described methodologies for characterizing the molecular structure and conformation of 2,2'-Oxybis(n,n-diethylethanamine).

G Workflow for Conformational Analysis cluster_computational Computational Approach cluster_experimental Experimental Approach (NMR) cluster_validation Validation comp_start Initial 3D Structure conf_search Conformational Search (Molecular Mechanics) comp_start->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc pop_analysis Boltzmann Population Analysis freq_calc->pop_analysis comp_end Predicted Conformers and Relative Energies pop_analysis->comp_end validation Compare Experimental Constraints with Predicted Structures comp_end->validation Predicted Structures exp_start Synthesize/Purify Compound nmr_acq NMR Data Acquisition (1D, 2D NOESY/ROESY) exp_start->nmr_acq data_proc Data Processing and Analysis nmr_acq->data_proc exp_end Structural Constraints (Interproton Distances) data_proc->exp_end exp_end->validation Experimental Data

Workflow for Conformational Analysis

G General Experimental Workflow for Structural Determination cluster_solid Solid-State Analysis cluster_solution Solution-State Analysis cluster_gas Gas-Phase Analysis start Obtain Pure Sample of 2,2'-Oxybis(n,n-diethylethanamine) crystal Attempt Crystallization start->crystal nmr Multidimensional NMR Spectroscopy start->nmr ged Gas-Phase Electron Diffraction (for volatile compounds) start->ged xray Single-Crystal X-ray Diffraction crystal->xray solid_structure Determine Solid-State Structure xray->solid_structure compare Compare Structures Across Phases solid_structure->compare solution_structure Elucidate Solution Conformation(s) nmr->solution_structure solution_structure->compare gas_structure Determine Gas-Phase Structure ged->gas_structure gas_structure->compare

General Experimental Workflow for Structural Determination

Conclusion

While there is a notable absence of detailed, publicly available experimental data on the molecular structure and conformation of 2,2'-Oxybis(n,n-diethylethanamine), this guide outlines the standard and robust methodologies that are essential for such a characterization. A combined approach, leveraging the strengths of X-ray crystallography for solid-state structure, NMR spectroscopy for solution-state conformation, and computational chemistry for a detailed understanding of the potential energy landscape, would be necessary to provide a comprehensive picture of this flexible molecule. Such studies would be invaluable for researchers and professionals in drug development and materials science who wish to utilize this compound in their applications.

References

Pharmacological profile and biological activity of 2,2'-Oxybis(n,n-diethylethanamine)

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile and biological activity of 2,2'-Oxybis(n,n-diethylethanamine) (CAS No: 3030-43-1). The document collates available data on its chemical properties, purported biological activities, and toxicological information for related compounds. It also presents a generalized experimental protocol relevant to its claimed anti-allergic effects and visualizes a potential signaling pathway and an experimental workflow. A notable discrepancy in the chemical classification of this compound is also addressed.

Chemical and Physical Properties

2,2'-Oxybis(n,n-diethylethanamine) is a tertiary amine and an ether. While some commercial suppliers describe it as a benzimidazole derivative, its chemical structure, confirmed by its IUPAC name and SMILES notation, does not contain a benzimidazole moiety.[1][2] This suggests a likely misclassification in some product descriptions.

Table 1: Physicochemical Properties of 2,2'-Oxybis(n,n-diethylethanamine)

PropertyValueSource
CAS Number 3030-43-1[1][2]
Molecular Formula C12H28N2O[1][2]
Molecular Weight 216.36 g/mol [1]
IUPAC Name 2-[2-(diethylamino)ethoxy]-N,N-diethylethanamine[2]
SMILES CCN(CC)CCOCCN(CC)CC[1]
pKa (Predicted) 10.05 ± 0.25[3]
Solubility in Water 50 g/L at 25 °C[3]

Pharmacological Profile and Biological Activity

Information on the specific pharmacological profile of 2,2'-Oxybis(n,n-diethylethanamine) is limited in peer-reviewed literature. The primary source of information regarding its biological activity comes from a commercial supplier, which claims the following activities.[1][4]

Phosphodiesterase Inhibition

2,2'-Oxybis(n,n-diethylethanamine) is reported to be an inhibitor of phosphodiesterases (PDEs).[1][4] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. Inhibition of PDEs leads to an increase in the intracellular concentrations of these cyclic nucleotides, which can have a wide range of physiological effects. However, quantitative data such as IC50 values and the specific PDE isoforms inhibited by this compound are not publicly available.

Cardiac Effects

The compound has been shown to be effective in the treatment of cardiac disorders.[1][4] This activity is likely related to its PDE inhibitory action, as PDE inhibitors are a known class of drugs used in the management of heart failure. By increasing cAMP levels in cardiac myocytes, PDE inhibitors can enhance cardiac contractility (inotropic effect). Without specific experimental data on cardiac electrophysiology or contractility, the precise cardiac effects of this compound remain speculative.

Anti-Allergic Activity

2,2'-Oxybis(n,n-diethylethanamine) is also reported to have anti-allergic properties.[1][4] This effect could be mediated through the stabilization of mast cells, which would be consistent with an increase in intracellular cAMP, a known mechanism for inhibiting mast cell degranulation and the release of histamine and other inflammatory mediators.

Toxicology

Table 2: Acute Toxicity of 2,2'-Oxybis(N,N-dimethylethanamine)

TestSpeciesRouteValueSource
LD50 RatOral1070 mg/kg
LC50 -Inhalation (4h)11 mg/l (vapor)
LD50 -Dermal300 mg/kg

For comparison, the parent compound, 2,2'-Oxybis(ethanol) (Diethylene glycol, DEG), has a low acute toxicity profile with an oral LD50 in rats of 15600 mg/kg.[5]

Experimental Protocols

Detailed experimental protocols for studies involving 2,2'-Oxybis(n,n-diethylethanamine) are not published. However, a general protocol for a mast cell stabilization assay, which would be used to investigate its anti-allergic activity, is provided below.

Mast Cell Stabilization Assay

This assay evaluates the ability of a test compound to inhibit the degranulation of mast cells and the release of inflammatory mediators.[6]

Materials:

  • Rat basophilic leukemia (RBL-2H3) cells

  • RPMI buffer

  • Compound 48/80 (mast cell degranulator) or specific antigen for sensitized cells

  • Test compound (2,2'-Oxybis(n,n-diethylethanamine))

  • Disodium cromoglycate (positive control)

  • Neutral red or toluidine blue stain

Procedure:

  • Culture RBL-2H3 cells in appropriate media.

  • Divide cells into groups: control, positive control (Disodium cromoglycate), and test compound groups at various concentrations.

  • Pre-incubate the cells with the test compound or controls for a specified period.

  • Induce degranulation by adding a secretagogue like compound 48/80.

  • After incubation, centrifuge the cell suspension to separate the supernatant and cell pellet.

  • The supernatant can be used to quantify the release of mediators like histamine or β-hexosaminidase.

  • The cell pellet can be stained (e.g., with toluidine blue) to microscopically observe the percentage of degranulated versus granulated mast cells.

  • Calculate the percentage inhibition of degranulation for the test compound compared to the control group.

Visualizations

Putative Signaling Pathway

The following diagram illustrates the potential signaling pathway modulated by 2,2'-Oxybis(n,n-diethylethanamine) based on its claimed phosphodiesterase inhibitory activity.

PDE_Inhibition_Pathway ext_signal Extracellular Signal (e.g., Hormone, Neurotransmitter) receptor G-Protein Coupled Receptor ext_signal->receptor g_protein G-Protein receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp atp ATP atp->ac activates pka Protein Kinase A (PKA) camp->pka activates pde Phosphodiesterase (PDE) camp->pde degraded by cellular_response Cellular Response (e.g., Decreased Mast Cell Degranulation, Increased Cardiac Contractility) pka->cellular_response amp AMP pde->amp test_compound 2,2'-Oxybis(n,n-diethylethanamine) test_compound->pde inhibits

Caption: Putative signaling pathway of 2,2'-Oxybis(n,n-diethylethanamine).

Experimental Workflow

The diagram below outlines a general workflow for evaluating the in vitro anti-allergic activity of 2,2'-Oxybis(n,n-diethylethanamine).

Experimental_Workflow start Start: Cell Culture (RBL-2H3 Mast Cells) treatment Treatment Groups: - Vehicle Control - Positive Control (DSCG) - Test Compound (Varying Conc.) start->treatment induction Induce Degranulation (e.g., Compound 48/80) treatment->induction separation Centrifugation: Separate Supernatant and Cell Pellet induction->separation supernatant_analysis Supernatant Analysis: - Histamine Release Assay - β-Hexosaminidase Assay separation->supernatant_analysis pellet_analysis Cell Pellet Analysis: - Microscopic Examination (Toluidine Blue Staining) - Viability Assay (e.g., MTT) separation->pellet_analysis data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 supernatant_analysis->data_analysis pellet_analysis->data_analysis end End: Conclusion on Anti-Allergic Activity data_analysis->end

Caption: General workflow for in vitro anti-allergic activity assessment.

Conclusion

2,2'-Oxybis(n,n-diethylethanamine) is a compound with purported pharmacological activities, including phosphodiesterase inhibition, and potential applications in cardiac and allergic disorders. However, there is a significant lack of publicly available, peer-reviewed data to substantiate these claims and to provide a detailed understanding of its mechanism of action, potency, and safety profile. Furthermore, the classification of this molecule as a benzimidazole derivative by some suppliers is inconsistent with its known chemical structure. Further research is required to validate the claimed biological activities and to establish a comprehensive pharmacological and toxicological profile for this compound.

References

Spectroscopic Analysis of 2,2'-Oxybis(n,n-diethylethanamine): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the tertiary amine 2,2'-Oxybis(n,n-diethylethanamine), also known as bis(2-(diethylamino)ethyl) ether. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds. It also outlines detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a liquid amine sample.

Chemical Structure and Properties

  • IUPAC Name: 2-[2-(diethylamino)ethoxy]-N,N-diethylethanamine[1]

  • CAS Number: 3030-43-1[1]

  • Molecular Formula: C₁₂H₂₈N₂O[1][2]

  • Molecular Weight: 216.37 g/mol [1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for 2,2'-Oxybis(n,n-diethylethanamine). These predictions are based on established chemical shift and absorption frequency ranges for similar functional groups.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Integration
a~1.0Triplet12H
b~2.5Quartet8H
c~2.6Triplet4H
d~3.5Triplet4H

Structure for ¹H NMR assignment: (CH₃CH₂)₂N-CH₂CH₂-O-CH₂CH₂-N(CH₂CH₃)₂ a b c d

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)
1~12
2~48
3~52
4~70

Structure for ¹³C NMR assignment: (C¹H₃C²H₂)₂N-C³H₂C⁴H₂-O-C⁴H₂C³H₂-N(C²H₃C¹H₃)₂

Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Absorption Range (cm⁻¹)Bond Vibration
C-H (alkane)2850-2970Stretch
C-O (ether)1070-1150Stretch
C-N (amine)1020-1250Stretch
Predicted Mass Spectrometry (MS) Data

For the mass spectrum acquired via electron ionization (EI), the following fragments are predicted.

m/zPredicted Fragment
216[M]⁺ (Molecular Ion)
201[M - CH₃]⁺
187[M - C₂H₅]⁺
144[M - N(C₂H₅)₂]⁺
116[CH₂CH₂OCH₂CH₂N(C₂H₅)₂]⁺
86[CH₂=N(C₂H₅)₂]⁺ (likely base peak)
72[N(C₂H₅)₂]⁺

Experimental Protocols

The following sections detail generalized procedures for acquiring spectroscopic data for a liquid amine like 2,2'-Oxybis(n,n-diethylethanamine).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the liquid amine sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

    • The height of the solution in the NMR tube should be approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR spectrometer.

  • Data Acquisition:

    • Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shimming: The magnetic field homogeneity is optimized to ensure sharp spectral lines. This can be done manually or automatically.

    • Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal intensity.

    • Acquisition: A standard pulse program is used to acquire the spectrum. For ¹H NMR, a single scan may be sufficient, while ¹³C NMR will likely require multiple scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The acquired free induction decay (FID) is Fourier transformed to generate the spectrum.

    • The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

    • Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Place a single drop of the liquid amine onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.

  • Instrument Setup:

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty instrument.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structure elucidation.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • The liquid amine sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

    • The sample is vaporized in a high vacuum environment.

  • Ionization:

    • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[3]

    • This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺), and also induces fragmentation.[4][5][6]

  • Mass Analysis:

    • The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

  • Data Analysis:

    • The mass spectrum is analyzed to identify the molecular ion peak and to interpret the fragmentation pattern. The "nitrogen rule" can be applied, which states that a molecule with an even number of nitrogen atoms will have an even molecular weight.[7] Alpha-cleavage is a common fragmentation pathway for amines, where the bond adjacent to the nitrogen atom is broken.[7][8]

Visualizations

General Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample Liquid Amine Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Vaporize in Vacuum Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Analyze_NMR ¹H & ¹³C Spectra NMR->Analyze_NMR Analyze_IR IR Spectrum IR->Analyze_IR Analyze_MS Mass Spectrum MS->Analyze_MS Structure Structure Elucidation Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: General workflow for the spectroscopic analysis of a liquid sample.

Predicted Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway M [C₁₂H₂₈N₂O]⁺˙ m/z = 216 F1 [C₁₁H₂₅N₂O]⁺ m/z = 201 M->F1 - •CH₃ F2 [C₁₀H₂₃N₂O]⁺ m/z = 187 M->F2 - •C₂H₅ F3 [C₈H₁₈NO]⁺ m/z = 144 M->F3 - •N(C₂H₅)₂ F5 [C₅H₁₂N]⁺ m/z = 86 M->F5 α-cleavage F4 [C₆H₁₄NO]⁺ m/z = 116 F3->F4 - C₂H₄

Caption: Predicted major fragmentation pathways for 2,2'-Oxybis(n,n-diethylethanamine) in EI-MS.

References

Solubility characteristics of 2,2'-Oxybis(n,n-diethylethanamine) in various solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2,2'-Oxybis(n,n-diethylethanamine) (CAS No: 3030-43-1). Due to a notable lack of quantitative solubility data in the public domain for organic solvents, this document consolidates the available information, discusses the theoretical solubility based on the compound's molecular structure, and presents a detailed experimental protocol for its determination. This guide is intended to serve as a foundational resource for professionals in research and drug development who utilize or intend to utilize this compound.

Introduction

2,2'-Oxybis(n,n-diethylethanamine) is a tertiary amine featuring a central ether linkage. Its molecular structure, with two diethylamino groups, imparts properties that make it a subject of interest as a ligand, catalyst, and intermediate in organic synthesis. A thorough understanding of its solubility in various solvents is critical for its effective application in reaction chemistry, purification processes, and formulation development.

This document addresses the current gap in publicly available, quantitative solubility data for 2,2'-Oxybis(n,n-diethylethanamine) in common organic solvents. While its solubility in water has been reported, data for other solvent systems is scarce. This guide therefore provides both the known data and a robust theoretical and practical framework for researchers to determine solubility in their specific systems.

Chemical and Physical Properties

A summary of the key physicochemical properties of 2,2'-Oxybis(n,n-diethylethanamine) is provided below.

PropertyValueReference
CAS Number 3030-43-1[1][2]
Molecular Formula C12H28N2O[1][2]
Molecular Weight 216.36 g/mol [2]
Appearance Liquid
pKa (Predicted) 10.05 ± 0.25[1]

Solubility Characteristics

An extensive literature search reveals a significant lack of published quantitative solubility data for 2,2'-Oxybis(n,n-diethylethanamine) in most common organic solvents. The only available quantitative value is for its solubility in water.

SolventTemperature (°C)SolubilityMolar Solubility (mol/L)Reference
Water2550 g/L~0.231[1]

In the absence of extensive empirical data, the solubility of 2,2'-Oxybis(n,n-diethylethanamine) can be predicted based on its molecular structure and the principle of "like dissolves like."

  • Polar Solvents: The molecule possesses polar characteristics due to the nitrogen atoms and the central ether oxygen, which can act as hydrogen bond acceptors. This explains its moderate solubility in water.[1] It is expected to be miscible with polar organic solvents such as ethanol, methanol, and acetone.

  • Nonpolar Solvents: The twelve carbon atoms in the ethyl groups contribute to significant nonpolar character. Therefore, it is predicted to be soluble in many nonpolar organic solvents like toluene, hexane, and diethyl ether.

  • Aqueous Acidic Solutions: As a tertiary amine, 2,2'-Oxybis(n,n-diethylethanamine) is a weak base. It will react with acids to form the corresponding ammonium salt. This protonated form is ionic and will exhibit significantly higher solubility in aqueous solutions than the neutral compound. This property is a common characteristic of amines.

Experimental Protocol for Solubility Determination

The following section outlines a detailed gravimetric method, often referred to as the "shake-flask method," for the quantitative determination of the solubility of 2,2'-Oxybis(n,n-diethylethanamine). This method is reliable for generating equilibrium solubility data.

An excess amount of the solute (2,2'-Oxybis(n,n-diethylethanamine)) is mixed with the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached, creating a saturated solution. The undissolved solute is then removed by filtration, and the concentration of the solute in the clear, saturated filtrate is determined gravimetrically.

  • 2,2'-Oxybis(n,n-diethylethanamine) (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Glass vials with screw caps (e.g., 20 mL)

  • Syringe filters (e.g., 0.45 µm, compatible with the solvent)

  • Syringes

  • Pre-weighed glass evaporating dishes or beakers

  • Vacuum oven or convection oven

  • Preparation: Add an excess amount of 2,2'-Oxybis(n,n-diethylethanamine) to a series of glass vials. The excess should be clearly visible to ensure saturation.

  • Solvent Addition: Add a known volume or mass of the desired solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments where concentration is measured at different time points until it becomes constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 12 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid temperature changes that could affect solubility, the syringe can be pre-warmed to the experimental temperature. Attach a syringe filter to the syringe and discard the first portion of the liquid to saturate the filter material.

  • Gravimetric Analysis: Dispense a precise volume of the filtrate into a pre-weighed, dry evaporating dish. Record the total weight.

  • Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without degrading the solute. For volatile organic solvents, a vacuum oven at a moderate temperature is recommended.

  • Final Weighing: Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation: The solubility is calculated using the following formula: Solubility (g/L) = [(Mass of dish + residue) - (Mass of empty dish)] / Volume of filtrate (L)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining solubility.

Solubility_Workflow prep 1. Preparation Add excess solute to vial add_solvent 2. Solvent Addition Add known volume of solvent prep->add_solvent equilibrate 3. Equilibration Agitate at constant T (e.g., 24-48h) add_solvent->equilibrate settle 4. Settling Allow phases to separate (e.g., 12h) equilibrate->settle sample 5. Sampling Withdraw supernatant via syringe filter settle->sample weigh1 6. Initial Weighing Dispense filtrate into pre-weighed dish sample->weigh1 evaporate 7. Evaporation Remove solvent in oven weigh1->evaporate weigh2 8. Final Weighing Weigh dish with residue to constant weight evaporate->weigh2 calculate 9. Calculation Determine solubility (g/L) weigh2->calculate

Workflow for the gravimetric determination of solubility.

Conclusion

While there is a clear need for more comprehensive, publicly available data on the solubility of 2,2'-Oxybis(n,n-diethylethanamine) in a range of organic solvents, its fundamental properties allow for a reasoned estimation of its solubility behavior. The moderate water solubility is quantitatively established, and its basic nature predicts high solubility in acidic aqueous media. For applications requiring precise solubility values in specific organic systems, the detailed experimental protocol provided in this guide offers a reliable methodology for their determination. It is hoped that this document will serve as a valuable resource for researchers and facilitate the effective use of this versatile compound.

References

An In-depth Technical Guide on the Thermodynamic Properties of 2,2'-Oxybis(n,n-diethylethanamine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermodynamic properties of 2,2'-Oxybis(n,n-diethylethanamine) (CAS No: 3030-43-1), a compound of interest in various chemical and pharmaceutical applications. Due to a notable absence of experimentally determined thermodynamic data in publicly accessible literature, this document focuses on providing detailed, generalized experimental protocols for the determination of key thermodynamic parameters such as enthalpy of formation, heat capacity, and vapor pressure. These methodologies are presented to guide researchers in generating the necessary data for this compound. Additionally, this guide includes a summary of the limited available physicochemical properties and visualizations of the experimental workflows.

Introduction

2,2'-Oxybis(n,n-diethylethanamine) is a tertiary amine with potential applications in various fields, including as a catalyst, ligand in coordination chemistry, and as an intermediate in organic synthesis. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, reaction modeling, and for predicting its behavior under different conditions. However, a comprehensive search of scientific databases and literature reveals a significant gap in the availability of experimental data for its core thermodynamic properties.

This guide aims to bridge this gap by providing a foundational framework for the experimental determination of these properties. The subsequent sections detail the standard methodologies that can be employed to measure the enthalpy of formation, heat capacity, and vapor pressure of liquid amines like 2,2'-Oxybis(n,n-diethylethanamine).

Physicochemical and Predicted Properties

While experimental thermodynamic data is scarce, some basic physicochemical and predicted properties have been identified. These are summarized in the table below. It is critical to note that apart from the molecular formula and weight, the pKa value is a predicted property and should be used with an understanding of its computational origin.

Table 1: Summary of Known and Predicted Properties of 2,2'-Oxybis(n,n-diethylethanamine)

PropertyValueSource
Molecular Formula C₁₂H₂₈N₂OPubChem[1]
Molecular Weight 216.37 g/mol PubChem[1]
CAS Number 3030-43-1PubChem[1]
Predicted pKa 10.05 ± 0.25Guidechem[2]
Solubility in Water 50 g/L (at 25 °C)Guidechem[2]

Experimental Protocols for Thermodynamic Property Determination

The following sections outline the detailed experimental methodologies that can be used to determine the key thermodynamic properties of 2,2'-Oxybis(n,n-diethylethanamine).

Determination of the Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precise mass of high-purity 2,2'-Oxybis(n,n-diethylethanamine) is placed in a crucible within the bomb calorimeter. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

  • Calorimeter Setup: The bomb is sealed, pressurized with an excess of pure oxygen (typically around 30 atm), and placed in a well-insulated water jacket of known heat capacity.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water jacket is monitored with a high-precision thermometer before, during, and after the combustion reaction.

  • Calculation of Enthalpy of Combustion: The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter system and its heat capacity. Corrections are made for the heat of ignition and the formation of nitric acid from the nitrogen in the sample and any nitrogen in the residual air.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law. The balanced combustion reaction for 2,2'-Oxybis(n,n-diethylethanamine) is: C₁₂H₂₈N₂O(l) + 19.5 O₂(g) → 12 CO₂(g) + 14 H₂O(l) + N₂(g) The enthalpy of formation is calculated using the known standard enthalpies of formation for CO₂ and H₂O.

Determination of Liquid Heat Capacity by Differential Scanning Calorimetry (DSC)

The isobaric heat capacity (Cp) of liquid 2,2'-Oxybis(n,n-diethylethanamine) can be measured as a function of temperature using a Differential Scanning Calorimeter.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the liquid amine is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and heat capacities (e.g., indium and sapphire).

  • Measurement Protocol: The measurement is typically performed using a three-step method:

    • Baseline: An empty sample and reference pan are run through the desired temperature program (e.g., heating from 298 K to 400 K at a constant rate of 10 K/min) to obtain the baseline heat flow.

    • Sapphire Standard: A sapphire standard of known mass is run under the identical temperature program to determine the heat capacity response of the instrument.

    • Sample Measurement: The sample pan is run under the same temperature program.

  • Calculation of Heat Capacity: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard and the baseline, taking into account the respective masses.

Determination of Vapor Pressure by the Static or Dynamic Method

The vapor pressure of 2,2'-Oxybis(n,n-diethylethanamine) can be determined using several methods, with the static method being a common choice.

Methodology (Static Method):

  • Apparatus: A thermostatted vessel connected to a pressure transducer and a vacuum system is used. The sample is placed in the vessel.

  • Degassing: The sample is thoroughly degassed to remove any dissolved volatile impurities. This is often achieved by repeated freeze-pump-thaw cycles.

  • Equilibration and Measurement: The vessel is immersed in a constant-temperature bath. The system is allowed to reach thermal and phase equilibrium, at which point the pressure measured by the transducer is the vapor pressure of the substance at that temperature.

  • Temperature Dependence: The measurement is repeated at various temperatures to obtain the vapor pressure as a function of temperature.

  • Data Analysis: The Clausius-Clapeyron equation can be used to model the temperature dependence of the vapor pressure and to derive the enthalpy of vaporization (ΔvapH).

Mandatory Visualizations

The following diagrams illustrate the generalized experimental workflows for determining the thermodynamic properties discussed.

G cluster_0 Enthalpy of Formation Workflow A 1. Prepare and weigh 2,2'-Oxybis(n,n-diethylethanamine) sample in a crucible B 2. Place crucible in bomb, seal, and pressurize with O2 A->B C 3. Place bomb in calorimeter with known water mass B->C D 4. Ignite sample and record temperature change (ΔT) C->D E 5. Calculate Heat of Combustion (ΔcH°) from ΔT and calorimeter heat capacity D->E F 6. Apply Hess's Law with known ΔfH° of CO2 and H2O E->F G 7. Determine Enthalpy of Formation (ΔfH°) F->G

Caption: Workflow for Determining Enthalpy of Formation via Bomb Calorimetry.

G cluster_1 Heat Capacity (Cp) Workflow H 1. Calibrate DSC with Indium and Sapphire standards I 2. Run baseline measurement with empty sample and reference pans H->I J 3. Run sapphire standard of known mass H->J K 4. Run hermetically sealed sample of 2,2'-Oxybis(n,n-diethylethanamine) H->K L 5. Compare heat flow of sample to baseline and sapphire standard I->L J->L K->L M 6. Calculate Heat Capacity (Cp) as a function of temperature L->M

Caption: Workflow for Determining Heat Capacity using Differential Scanning Calorimetry.

G cluster_2 Vapor Pressure Workflow (Static Method) N 1. Place degassed sample in a thermostatted vessel O 2. Evacuate the vessel to remove air N->O P 3. Set a constant temperature and allow system to equilibrate O->P Q 4. Measure the equilibrium pressure with a transducer P->Q R 5. Repeat steps 3-4 at different temperatures Q->R S 6. Plot ln(P) vs 1/T to determine Enthalpy of Vaporization (ΔvapH) R->S

Caption: Workflow for Vapor Pressure Measurement using the Static Method.

Conclusion

This technical guide underscores the current lack of available experimental data on the thermodynamic properties of 2,2'-Oxybis(n,n-diethylethanamine). To address this, we have provided detailed, standard experimental protocols for the determination of its enthalpy of formation, heat capacity, and vapor pressure. The inclusion of these methodologies and illustrative workflows is intended to empower researchers, scientists, and drug development professionals to generate the necessary data to support their work with this compound. The accurate determination of these fundamental properties is essential for advancing the scientific and industrial applications of 2,2'-Oxybis(n,n-diethylethanamine).

References

Methodological & Application

Application Notes and Protocols for 2,2'-Oxybis(n,n-diethylethanamine) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2,2'-Oxybis(n,n-diethylethanamine) in various organic synthesis protocols. While its primary industrial use is in polymerization, its structural features suggest its utility as a bidentate ligand in cross-coupling reactions and as a sterically hindered base. This document offers detailed experimental protocols for its synthesis and for its application in key synthetic transformations relevant to drug discovery and development.

Synthesis of 2,2'-Oxybis(n,n-diethylethanamine)

A common method for the synthesis of 2,2'-Oxybis(n,n-diethylethanamine) involves the reaction of bis(2-aminoethyl) ether with formaldehyde and hydrogen in the presence of a hydrogenation catalyst. This process, adapted from the synthesis of its dimethyl analog, allows for the efficient production of the target compound.

Experimental Protocol: Reductive Amination of Bis(2-aminoethyl) ether

This protocol outlines the synthesis of 2,2'-Oxybis(n,n-diethylethanamine) via a reductive amination procedure.

Materials:

  • Bis(2-aminoethyl) ether

  • Formaldehyde (37% solution in water)

  • Hydrogen gas

  • Palladium on carbon (Pd/C, 5-10%) or other suitable hydrogenation catalyst (e.g., Raney Nickel)

  • Methanol or Ethanol

  • Diatomaceous earth (optional, for filtration)

  • Standard glassware for catalytic hydrogenation (e.g., Parr hydrogenator or a flask with a balloon)

Procedure:

  • Reaction Setup: In a suitable pressure reactor or a round-bottom flask, dissolve bis(2-aminoethyl) ether (1.0 eq.) in methanol or ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the hydrogenation catalyst (e.g., 5 mol% Pd/C).

  • Formaldehyde Addition: Slowly add formaldehyde solution (4.4 eq.) to the reaction mixture. Caution: The reaction may be exothermic.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure (typically 50-100 psi) or maintain a hydrogen atmosphere using a balloon.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up: Carefully depressurize the reactor and purge with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield 2,2'-Oxybis(n,n-diethylethanamine) as a colorless to pale yellow liquid.

G cluster_synthesis Synthesis Workflow start Start: Bis(2-aminoethyl) ether, Formaldehyde, Solvent reaction Reaction Vessel: - Add reactants and solvent - Add Pd/C catalyst start->reaction hydrogenation Hydrogenation: - Pressurize with H2 - Stir at RT or heat reaction->hydrogenation filtration Filtration: - Remove catalyst hydrogenation->filtration purification Purification: - Concentrate filtrate - Vacuum distillation filtration->purification product Product: 2,2'-Oxybis(n,n-diethylethanamine) purification->product G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition (R¹-X) pd0->oa pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex transmetal Transmetalation (R²-B(OR)₂) pd2_complex->transmetal pd2_r1r2 R¹-Pd(II)L₂-R² transmetal->pd2_r1r2 re Reductive Elimination pd2_r1r2->re re->pd0 Regeneration product R¹-R² re->product G cluster_base Role as a Hindered Base alcohol R-OH (Hindered Alcohol) deprotonation Deprotonation alcohol->deprotonation base B: (2,2'-Oxybis(n,n-diethylethanamine)) base->deprotonation alkoxide R-O⁻ deprotonation->alkoxide protonated_base B-H⁺ deprotonation->protonated_base sn2 SN2 Attack alkoxide->sn2 silyl_halide R'₃Si-Cl silyl_halide->sn2 product R-O-SiR'₃ sn2->product salt Cl⁻ sn2->salt

Application of 2,2'-Oxybis(n,n-diethylethanamine) as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

2,2'-Oxybis(n,n-diethylethanamine), a tertiary amine, is primarily utilized as a catalyst or accelerator for epoxy resin systems rather than a primary curing agent. Tertiary amines lack the active hydrogen atoms necessary to react directly with epoxy groups in a stoichiometric manner to form a cross-linked network in the same way as primary and secondary amines.[1][2] Instead, they function by catalytically promoting the ring-opening polymerization of epoxy groups (homopolymerization) or by accelerating the reaction between epoxy resins and other curing agents, such as anhydrides.[1][3][4]

This document provides an overview of the application of 2,2'-Oxybis(n,n-diethylethanamine) as a catalytic curing agent, including its physical properties, a representative experimental protocol for its evaluation as an accelerator, and the underlying curing mechanisms.

Physicochemical Properties

2,2'-Oxybis(n,n-diethylethanamine) is commercially available under various trade names, including JEFFCAT® ZF-20. Its key physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₂H₂₈N₂O[5]
Molecular Weight 216.36 g/mol [5]
Appearance Clear, light yellow liquid[6][7]
Boiling Point 189.9 °C (373.8 °F)[7]
Flash Point 68 °C (154 °F)[7]
Density 0.85 g/cm³ @ 20 °C (68 °F)[7]
Viscosity < 20 mPa.s @ 20 °C (68 °F)[7]
Solubility in Water Completely miscible[7]

Catalytic Curing Mechanisms

Tertiary amines like 2,2'-Oxybis(n,n-diethylethanamine) can catalyze the curing of epoxy resins through two primary mechanisms: anionic homopolymerization and acceleration of anhydride curing.

3.1. Anionic Homopolymerization: The tertiary amine attacks the carbon atom of the epoxy ring, leading to the formation of a zwitterion. This zwitterion's alkoxide anion then initiates a chain-growth polymerization by attacking other epoxy groups. This process is particularly relevant in formulations with a high concentration of epoxy resin and in the absence of other curing agents.

3.2. Acceleration of Anhydride Curing: In epoxy-anhydride systems, the tertiary amine first reacts with the anhydride to form a reactive intermediate. This intermediate then reacts with the epoxy group, initiating the curing process and regenerating the catalyst. This mechanism significantly reduces the curing time and temperature required for anhydride-cured epoxy resins.[1][3][4][8]

curing_mechanism epoxy Epoxy Resin (e.g., DGEBA) cured_epoxy Cross-linked Epoxy Polymer epoxy->cured_epoxy Polymerizes to anhydride Anhydride Curing Agent intermediate Reactive Intermediate (Amine-Anhydride Adduct) anhydride->intermediate amine 2,2'-Oxybis(n,n-diethylethanamine) (Tertiary Amine) amine->anhydride Forms intermediate->epoxy Reacts with intermediate->amine Regenerates experimental_workflow start Start formulation Formulation Calculation (Epoxy, Anhydride, Accelerator) start->formulation mixing Mixing and Degassing formulation->mixing casting Casting of Test Specimens mixing->casting curing Curing and Post-Curing casting->curing characterization Characterization curing->characterization thermal Thermal Analysis (DSC) characterization->thermal mechanical Mechanical Testing characterization->mechanical dma Dynamic Mechanical Analysis (DMA) characterization->dma end End thermal->end mechanical->end dma->end

References

Application Notes & Protocols for the Quantification of 2,2'-Oxybis(n,n-diethylethanamine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Oxybis(n,n-diethylethanamine), also known as bis(2-(diethylamino)ethyl) ether, is a tertiary amine used in various industrial applications, including as a catalyst in the production of polyurethane foams. Its quantification is crucial for process optimization, quality control, and safety monitoring. These application notes provide detailed protocols for the quantitative analysis of 2,2'-Oxybis(n,n-diethylethanamine) using Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely accessible technique. Additionally, an overview of a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method is presented as an alternative, high-sensitivity approach.

Analytical Methods Overview

The selection of an appropriate analytical method for 2,2'-Oxybis(n,n-diethylethanamine) depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Tertiary amines can be challenging to analyze due to their basicity and potential for peak tailing in chromatographic systems. The methods outlined below are designed to address these challenges.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a suitable technique for the analysis of volatile and semi-volatile compounds like 2,2'-Oxybis(n,n-diethylethanamine). The key to successful analysis is the use of a column specifically designed or deactivated for amine analysis to prevent peak tailing and ensure good peak shape.

Principle: The sample is vaporized and injected onto a GC column, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated compound then passes through a flame ionization detector (FID), which generates a current proportional to the amount of carbon atoms in the analyte, allowing for quantification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS offers high selectivity and sensitivity, making it suitable for complex matrices or when very low detection limits are required. Since 2,2'-Oxybis(n,n-diethylethanamine) lacks a strong UV chromophore, conventional UV detection is not ideal. Mass spectrometry provides a universal and highly specific detection method.

Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system. Separation is achieved on a column based on the analyte's polarity. The eluent from the column is then introduced into a mass spectrometer, which ionizes the analyte and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the validation of the GC-FID method for the analysis of 2,2'-Oxybis(n,n-diethylethanamine).

Table 1: Linearity and Range

ParameterValue
Analyte2,2'-Oxybis(n,n-diethylethanamine)
Concentration Range1 µg/mL – 100 µg/mL
Correlation Coefficient (r²)> 0.999
Linearity FitLinear

Table 2: Precision and Accuracy

Concentration (µg/mL)Precision (%RSD, n=6)Accuracy (% Recovery)
5< 5%98% - 102%
50< 3%99% - 101%
90< 2%99% - 101%

Table 3: Limits of Detection and Quantification

ParameterValue
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)

1. Materials and Reagents

  • 2,2'-Oxybis(n,n-diethylethanamine) reference standard (purity ≥ 98%)

  • Methanol, GC grade

  • Dichloromethane, GC grade

  • Deionized water

  • Nitrogen or Helium (carrier gas), high purity

  • Hydrogen (FID fuel), high purity

  • Air (FID oxidant), high purity

  • Volumetric flasks, pipettes, and syringes

  • GC vials with septa

2. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: Agilent CP-Volamine (60 m x 0.32 mm, 1.8 µm film thickness) or equivalent amine-specific column.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Detector Temperature: 300°C

  • FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Helium): 25 mL/min

3. Standard Solution Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 2,2'-Oxybis(n,n-diethylethanamine) reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock standard with methanol to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

4. Sample Preparation

  • Liquid Samples: Dilute the sample with methanol to bring the concentration of 2,2'-Oxybis(n,n-diethylethanamine) within the calibration range.

  • Solid Samples: Accurately weigh a known amount of the homogenized solid sample and extract with a suitable solvent (e.g., dichloromethane or methanol) using sonication or shaking. Filter the extract and dilute as necessary with methanol.

5. Analysis Procedure

  • Inject the prepared standards and samples into the GC system.

  • Record the chromatograms and integrate the peak area for 2,2'-Oxybis(n,n-diethylethanamine).

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of 2,2'-Oxybis(n,n-diethylethanamine) in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Overview of Quantification by HPLC-MS

1. Instrumentation and Conditions

  • HPLC System: Agilent 1290 Infinity II or equivalent, with a binary pump and autosampler.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent, with an electrospray ionization (ESI) source.

  • Column: Mixed-mode column (e.g., SIELC Primesep 200) or a C18 column suitable for amine analysis.[1]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS Source: ESI in positive ion mode.

  • MS Analysis: Multiple Reaction Monitoring (MRM) for quantification, using a specific precursor-to-product ion transition for 2,2'-Oxybis(n,n-diethylethanamine).

2. Sample and Standard Preparation

  • Similar to the GC-FID method, prepare stock and working standards in a suitable solvent (e.g., methanol/water mixture).

  • Sample preparation may involve simple dilution or a solid-phase extraction (SPE) clean-up step for complex matrices to remove interferences.

Visualizations

GC_FID_Workflow start Start: Sample/Standard Preparation stock Prepare Stock Standard (1000 µg/mL) start->stock sample_prep Prepare Sample (Dilution/Extraction) start->sample_prep working Prepare Working Standards (1-100 µg/mL) stock->working injection GC Injection (1 µL) working->injection sample_prep->injection separation Chromatographic Separation (Amine-specific column) injection->separation detection FID Detection separation->detection data Data Acquisition & Processing detection->data calibration Generate Calibration Curve data->calibration quantification Quantify Analyte in Sample data->quantification calibration->quantification end End: Report Results quantification->end

Caption: Workflow for the quantification of 2,2'-Oxybis(n,n-diethylethanamine) using GC-FID.

HPLC_MS_Principle sample Sample Solution hplc HPLC Separation (Liquid Phase) sample->hplc Injection esi Electrospray Ionization (ESI) hplc->esi Elution ms Mass Analyzer (m/z separation) esi->ms Ion Transfer detector Detector ms->detector result Mass Spectrum (Quantification) detector->result

References

Application Notes and Protocols for 2,2'-Oxybis(n,n-diethylethanamine) as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature providing specific applications, detailed quantitative data, and established experimental protocols for metal complexes of 2,2'-Oxybis(n,n-diethylethanamine) is limited. The following application notes and protocols are based on the general principles of coordination chemistry and the known properties of structurally similar flexible ether-amine ligands. These should be considered as a starting point for research and development, and all experimental procedures would require significant optimization and validation.

Introduction

2,2'-Oxybis(n,n-diethylethanamine), also known as bis(2-(diethylamino)ethyl) ether, is a flexible tridentate ligand with a central ether oxygen and two terminal tertiary amine nitrogen atoms. This N,N,O-donor ligand has the potential to form stable chelate complexes with a variety of transition metals. The flexibility of the ethyl ether backbone allows for the accommodation of different metal ion sizes and coordination geometries. The resulting metal complexes may exhibit interesting catalytic and biological properties, drawing parallels from other well-studied polyamine and ether-amine metal complexes.

Chemical Structure of the Ligand:

Potential Applications

Based on the chemistry of analogous ether-amine and polyamine metal complexes, potential areas of application for 2,2'-Oxybis(n,n-diethylethanamine) metal complexes include:

  • Catalysis: The electron-donating nature of the nitrogen and oxygen atoms can stabilize metal centers in various oxidation states, making these complexes potential catalysts for oxidation, reduction, and cross-coupling reactions. The flexible coordination sphere may allow for facile substrate binding and product release.

  • Biological Activity: Metal complexes are known to possess a wide range of biological activities. Complexes of ligands containing ether and amine functionalities have been explored for their antimicrobial, antifungal, and anticancer properties. The lipophilicity imparted by the ethyl groups may enhance cell membrane permeability.

  • Materials Science: The ability of such ligands to form stable complexes could be exploited in the design of novel materials, such as metal-organic frameworks (MOFs) or as components in sensing and imaging agents.

Hypothetical Experimental Protocols

The following are generalized and hypothetical protocols for the synthesis and characterization of a transition metal complex of 2,2'-Oxybis(n,n-diethylethanamine). These are illustrative and would require adaptation and optimization for specific metal precursors and target complexes.

Protocol 1: Synthesis of a Generic [M(L)Cl₂] Complex (M = Cu(II), Co(II), Ni(II))

Objective: To synthesize a metal dichloride complex of 2,2'-Oxybis(n,n-diethylethanamine) (L).

Materials:

  • 2,2'-Oxybis(n,n-diethylethanamine) (L)

  • Metal(II) chloride hexahydrate (e.g., CuCl₂·6H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O)

  • Anhydrous Ethanol or Methanol

  • Diethyl ether

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a clean, dry Schlenk flask, dissolve 1 mmol of the metal(II) chloride hexahydrate in 20 mL of anhydrous ethanol. Stir the solution until the salt is completely dissolved.

  • In a separate beaker, dissolve 1 mmol of 2,2'-Oxybis(n,n-diethylethanamine) in 10 mL of anhydrous ethanol.

  • Slowly add the ligand solution dropwise to the stirring metal salt solution at room temperature.

  • Upon addition of the ligand, a color change or the formation of a precipitate may be observed.

  • Attach a condenser to the flask and heat the reaction mixture to reflux for 2-4 hours to ensure complete complexation.

  • After reflux, allow the mixture to cool to room temperature. If a precipitate has formed, it can be collected by filtration.

  • If no precipitate forms upon cooling, reduce the volume of the solvent by rotary evaporation until a solid begins to form.

  • Complete the precipitation by adding 20 mL of diethyl ether to the concentrated solution.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol and then with diethyl ether.

  • Dry the complex in a vacuum desiccator.

Protocol 2: Characterization of the Synthesized Complex

Objective: To confirm the identity and purity of the synthesized metal complex.

Techniques:

  • Infrared (IR) Spectroscopy:

    • Procedure: Acquire the IR spectrum of the free ligand and the metal complex.

    • Expected Observations: A shift in the C-O-C stretching vibration and the C-N stretching vibrations upon coordination to the metal center. New bands in the low-frequency region (below 600 cm⁻¹) may be attributed to M-O and M-N vibrations.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Procedure: Dissolve a small amount of the complex in a suitable solvent (e.g., ethanol, DMF) and record the UV-Vis spectrum.

    • Expected Observations: For transition metal complexes, d-d electronic transitions may be observed in the visible region, providing information about the coordination geometry of the metal ion.

  • Elemental Analysis (CHN):

    • Procedure: Submit a sample of the dried complex for C, H, and N elemental analysis.

    • Expected Observations: The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula of the complex.

  • Molar Conductivity:

    • Procedure: Measure the molar conductivity of a dilute solution of the complex in a suitable solvent (e.g., DMF, nitromethane).

    • Expected Observations: The molar conductivity value can help determine whether the complex is an electrolyte or a non-electrolyte, providing insight into whether anions (e.g., chloride) are coordinated to the metal or are present as counter-ions.

Data Presentation (Hypothetical)

Due to the absence of published experimental data, the following tables are presented as templates for how quantitative data for these complexes could be structured.

Table 1: Physicochemical Properties of Hypothetical Metal Complexes

Complex Formula (Proposed)ColorYield (%)Melting Point (°C)Molar Conductivity (Ω⁻¹ cm² mol⁻¹) in DMF
[Cu(C₁₂H₂₈N₂O)Cl₂]Blue->250 (decomposes)-
[Co(C₁₂H₂₈N₂O)Cl₂]Pink->250 (decomposes)-
[Ni(C₁₂H₂₈N₂O)Cl₂]Green->250 (decomposes)-

Table 2: Key IR Spectral Data (cm⁻¹) for Ligand and Hypothetical Complexes

Compoundν(C-O-C)ν(C-N)New Bands (M-O/M-N)
C₁₂H₂₈N₂O (Ligand)~1100~1150-
[Cu(C₁₂H₂₈N₂O)Cl₂]ShiftedShifted~400-550
[Co(C₁₂H₂₈N₂O)Cl₂]ShiftedShifted~400-550
[Ni(C₁₂H₂₈N₂O)Cl₂]ShiftedShifted~400-550

Visualizations

Below are diagrams representing the logical workflow for the synthesis and characterization of the metal complexes.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Metal_Salt Metal Salt Solution Mixing Mixing and Reflux Metal_Salt->Mixing Ligand Ligand Solution Ligand->Mixing Isolation Isolation and Purification Mixing->Isolation IR IR Spectroscopy Isolation->IR UV_Vis UV-Vis Spectroscopy Isolation->UV_Vis Elemental Elemental Analysis Isolation->Elemental Conductivity Molar Conductivity Isolation->Conductivity

Caption: General workflow for the synthesis and characterization of metal complexes.

Ligand_Coordination cluster_ligand 2,2'-Oxybis(n,n-diethylethanamine) M M O O M->O N1 N M->N1 N2 N M->N2 O->N1 O->N2

Caption: Tridentate coordination of the ligand to a central metal ion.

Conclusion

Application Notes and Protocols for 2,2'-Oxybis(n,n-diethylethanamine) in Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory procedures for utilizing 2,2'-Oxybis(n,n-diethylethanamine) as a catalyst in the production of flexible polyurethane foam. The following protocols and data are intended to serve as a guide for research and development purposes.

Introduction

2,2'-Oxybis(n,n-diethylethanamine), a tertiary amine, functions as a catalyst in polyurethane foam production. Tertiary amine catalysts are crucial in balancing the two primary reactions in polyurethane foam formation: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[1] The selection of the catalyst is essential for achieving the desired reaction profile, foaming, flowability, and final foam properties.

While specific performance data for 2,2'-Oxybis(n,n-diethylethanamine) is not extensively published, its chemical cousin, 2,2'-oxybis(N,N-dimethylethylamine), is known to be a highly effective tertiary amine catalyst, particularly for soft foam products, promoting stable foaming and high resilience.[2] It is characterized by significant catalytic activity and a strong influence on the foaming reaction.[2] This suggests that 2,2'-Oxybis(n,n-diethylethanamine) is likely to be a potent blowing catalyst.

Safety and Handling Precautions

Tertiary amine catalysts can be hazardous and require careful handling.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, chemical-resistant gloves, and a chemical-resistant apron.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Skin Contact: Avoid skin contact as amine catalysts can cause irritation and, in some cases, burns. In case of contact, wash the affected area immediately with soap and water.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and oxidizing agents.

Experimental Protocols

The following is a general laboratory-scale protocol for the preparation of flexible polyurethane foam using a "one-shot" method.[3] The concentration of 2,2'-Oxybis(n,n-diethylethanamine) is provided as a starting point and should be optimized for specific applications.

Materials and Equipment
  • Polyol: Polyether polyol (e.g., Voranol) with a hydroxyl number of 56 mg KOH/g.[4]

  • Isocyanate: Toluene diisocyanate (TDI) 80/20 mixture.[4]

  • Blowing Agent: Deionized water.

  • Catalysts:

    • Amine Catalyst: 2,2'-Oxybis(n,n-diethylethanamine)

    • Tin Catalyst: Stannous octoate (gelling agent).[4]

  • Surfactant: Silicone-based surfactant (e.g., L-618).[4]

  • Equipment:

    • Disposable paper or plastic cups.[3]

    • Mechanical stirrer with a high-speed mixing head (2000-6000 rpm).

    • Fume hood.

    • Balance (accurate to 0.01 g).

    • Stopwatch.

    • Mold (e.g., open-top cardboard box).

Polyurethane Foam Formulation

The following table provides a sample formulation for a flexible polyurethane foam with a target density of approximately 32 kg/m ³. The amounts are given in parts per hundred parts of polyol (pphp).

ComponentParts per Hundred Polyol (pphp)
Polyether Polyol100
Deionized Water4.0
Silicone Surfactant1.0
2,2'-Oxybis(n,n-diethylethanamine) 0.1 - 1.0 (start with 0.3)
Stannous Octoate0.2
Toluene Diisocyanate (TDI 80/20)To an NCO Index of 105

Note on NCO Index: The NCO Index is the ratio of isocyanate groups to hydroxyl groups, multiplied by 100. An index of 105 indicates a 5% excess of isocyanate. The exact amount of TDI will need to be calculated based on the equivalent weights of the polyol and water.

Step-by-Step Procedure
  • Preparation: Ensure all materials are at room temperature (approximately 25°C).

  • Premixing (Component A): In a disposable cup, accurately weigh the polyether polyol.

  • Add the deionized water, silicone surfactant, and 2,2'-Oxybis(n,n-diethylethanamine) to the polyol.

  • Mix these components thoroughly with the mechanical stirrer at a low speed until a homogenous mixture is obtained.

  • Add the stannous octoate to the mixture and mix for another 10-15 seconds.

  • Foaming Reaction: In the fume hood, add the calculated amount of TDI (Component B) to the premixed components (Component A).

  • Immediately begin high-speed stirring (3000-5000 rpm) for 5-10 seconds.

  • Pouring: Quickly pour the reacting mixture into the mold.

  • Observation: Observe and record the following reaction times:

    • Cream Time: The time from the start of mixing until the mixture begins to rise and change color.

    • Rise Time: The time from the start of mixing until the foam has reached its maximum height.

    • Tack-Free Time: The time from the start of mixing until the surface of the foam is no longer tacky to the touch.

  • Curing: Allow the foam to cure in the fume hood for at least 24 hours at room temperature before handling and testing.

Data Presentation

Systematic experimentation should be conducted to determine the optimal concentration of 2,2'-Oxybis(n,n-diethylethanamine) and its effect on foam properties. The following tables can be used to structure the collected data.

Table 1: Effect of 2,2'-Oxybis(n,n-diethylethanamine) Concentration on Reaction Times

Catalyst Concentration (pphp)Cream Time (s)Rise Time (s)Tack-Free Time (s)
0.1
0.3
0.5
0.8
1.0

Table 2: Effect of 2,2'-Oxybis(n,n-diethylethanamine) Concentration on Foam Physical Properties

Catalyst Concentration (pphp)Density ( kg/m ³)Airflow (L/min)Compression Set (%)Tensile Strength (kPa)Elongation at Break (%)
0.1
0.3
0.5
0.8
1.0

Visualizations

Polyurethane Foam Production Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_curing Curing & Testing Materials Materials at Room Temperature Premix Prepare Component A (Polyol, Water, Surfactant, Amine Catalyst) Materials->Premix AddTin Add Tin Catalyst to Component A Premix->AddTin AddTDI Add Component B (TDI) to Component A AddTin->AddTDI Mix High-Speed Mixing AddTDI->Mix Pour Pour into Mold Mix->Pour Cure Cure for 24 hours Pour->Cure Test Characterize Foam Properties Cure->Test

Caption: Workflow for laboratory-scale polyurethane foam production.

Polyurethane Formation Signaling Pathway

G cluster_reactants Reactants cluster_catalysts Catalysts cluster_reactions Reactions cluster_products Products Polyol Polyol (-OH) Gelling Gelling Reaction Polyol->Gelling Isocyanate Isocyanate (-NCO) Isocyanate->Gelling Blowing Blowing Reaction Isocyanate->Blowing Water Water (H2O) Water->Blowing Amine 2,2'-Oxybis(n,n-diethylethanamine) Amine->Blowing Tin Stannous Octoate Tin->Gelling Urethane Polyurethane Linkage Gelling->Urethane CO2 Carbon Dioxide Blowing->CO2 Urea Polyurea Linkage Blowing->Urea Foam Foam Urethane->Foam CO2->Foam Foam Expansion Urea->Foam

Caption: Key reactions in polyurethane foam formation catalyzed by amine and tin catalysts.

Logical Relationship for Catalyst Selection

G Start Desired Foam Properties Flexible Flexible Foam Start->Flexible Rigid Rigid Foam Start->Rigid BlowDom Blowing Dominant Catalyst Flexible->BlowDom Balanced Balanced Catalyst System Flexible->Balanced GelDom Gelling Dominant Catalyst Rigid->GelDom Rigid->Balanced Amine e.g., 2,2'-Oxybis(n,n-diethylethanamine) BlowDom->Amine Organometallic e.g., Stannous Octoate GelDom->Organometallic Combination Combination of Amine and Organometallic Catalysts Balanced->Combination

Caption: Decision tree for selecting catalysts based on desired foam type.

References

High-performance liquid chromatography (HPLC) method for 2,2'-Oxybis(n,n-diethylethanamine)

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC method for the quantitative analysis of 2,2'-Oxybis(n,n-diethylethanamine) has been developed. Given that the analyte lacks a strong UV-absorbing chromophore, this method employs High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (ELSD), which does not require the analyte to have specific optical properties. This approach is suitable for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of this compound.

Application Note

Introduction

2,2'-Oxybis(n,n-diethylethanamine) is a tertiary amine that finds application in various chemical syntheses and as a potential building block in pharmaceutical development. A reliable analytical method for its quantification is crucial for quality control, stability testing, and pharmacokinetic studies. Standard HPLC with UV detection is not suitable for this compound due to its lack of a chromophore. This application note details a reversed-phase HPLC method using an Evaporative Light Scattering Detector (ELSD) for the sensitive and accurate determination of 2,2'-Oxybis(n,n-diethylethanamine).

Methodology

The method utilizes a C18 stationary phase with a mobile phase consisting of an organic solvent and water with a suitable modifier to ensure good peak shape and retention for the basic analyte. The ELSD provides universal detection for non-volatile analytes.

Experimental Protocols

1. Instrumentation and Consumables

  • HPLC System: A quaternary or binary HPLC system with a degasser, pump, autosampler, and column oven.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Vials: 2 mL amber glass vials with screw caps.

2. Preparation of Mobile Phase

  • Mobile Phase A: 0.1% Formic acid in water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile and mix thoroughly.

  • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before use.

3. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,2'-Oxybis(n,n-diethylethanamine) reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.

4. Sample Preparation

  • Accurately weigh the sample containing 2,2'-Oxybis(n,n-diethylethanamine) and dissolve it in a known volume of the diluent to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

5. Chromatographic and Detector Conditions

The chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
ELSD Nebulizer Temperature 40°C
ELSD Evaporator Temperature 60°C
Gas Flow (Nitrogen) 1.5 SLM (Standard Liters per Minute)

Data Presentation

The method should be validated according to ICH guidelines. The following tables present hypothetical validation data for the described method.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (Log)
104.15
254.55
504.85
1005.15
2505.55
5005.85
Correlation Coefficient (r²) >0.995

Note: ELSD response is often non-linear and typically requires a logarithmic transformation for linearization.

Table 2: Precision Data

Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=18, 3 days)
25< 2.0%< 3.0%
250< 1.5%< 2.5%
450< 1.5%< 2.5%

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%8079.299.0
100%100101.5101.5
120%120118.298.5

Table 4: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
RSD of Peak Areas (n=6) ≤ 5.0%

Diagrams

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Autosampler, Column) MobilePhase->HPLC Load StandardPrep Standard Preparation StandardPrep->HPLC Inject SamplePrep Sample Preparation SamplePrep->HPLC Inject ELSD ELSD Detector HPLC->ELSD Eluent CDS Chromatography Data System (CDS) ELSD->CDS Signal Report Final Report (Quantification) CDS->Report Process & Calculate

Caption: Workflow for the HPLC-ELSD analysis of 2,2'-Oxybis(n,n-diethylethanamine).

Investigating 2,2'-Oxybis(n,n-diethylethanamine) in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the identification and quantification of 2,2'-Oxybis(n,n-diethylethanamine) in pharmaceutical formulations. This tertiary amine may be present as a potential leachable from container closure systems or as a process-related impurity. The following sections detail the analytical methodologies, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), for the sensitive and specific detection of this compound.

Introduction

2,2'-Oxybis(n,n-diethylethanamine) is a tertiary amine that can potentially be introduced into pharmaceutical products through various sources. One primary concern is its migration as a leachable from plastic and elastomeric components of container closure systems, such as stoppers, seals, and bags.[1][2] As a reactive compound, its presence, even at trace levels, could impact the stability and safety of the drug product. Therefore, robust analytical methods are essential for its monitoring and control.

These protocols are designed to be illustrative and can be adapted based on the specific pharmaceutical matrix and regulatory requirements. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the reliability of the results.[3][4][5][6]

Analytical Methodologies

Two primary analytical techniques are presented for the determination of 2,2'-Oxybis(n,n-diethylethanamine):

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile organic compounds.[7][8][9][10] Headspace GC-MS can be particularly useful for minimizing matrix effects from the pharmaceutical formulation.[7][11]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): A powerful technique for the analysis of a wide range of compounds, including those that are less volatile or thermally labile.[12][13][14][15]

Experimental Workflow for Extractables and Leachables (E&L) Studies

The investigation of 2,2'-Oxybis(n,n-diethylethanamine) as a potential leachable follows a systematic E&L study workflow.

E_and_L_Workflow cluster_0 Phase 1: Extractables Assessment cluster_1 Phase 2: Leachables Study A Material Characterization (e.g., Plastic Container Closure) B Forced Extraction Studies (Aggressive Solvents, High Temp) A->B Expose to C Analytical Screening (GC-MS, LC-MS, ICP-MS) B->C Analyze Extracts D Identification of Potential Leachables (Extractables Profile) C->D Identify Peaks E Toxicological Assessment of Extractables D->E Evaluate Risk G Leachables Analysis of Drug Product D->G Guide I Correlation with Extractables Profile E->I Inform F Drug Product Stability Studies (Real-time & Accelerated Conditions) F->G Sample at Timepoints H Quantification of Target Leachables (e.g., 2,2'-Oxybis(n,n-diethylethanamine)) G->H Targeted Analysis H->I Compare with J Safety Qualification of Leachables I->J

Figure 1: Experimental workflow for extractables and leachables studies.

Protocol 1: Quantification of 2,2'-Oxybis(n,n-diethylethanamine) by Headspace GC-MS

This protocol describes the determination of 2,2'-Oxybis(n,n-diethylethanamine) in an aqueous-based oral solution.

1. Instrumentation and Materials

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Headspace Autosampler

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Reference Standard: 2,2'-Oxybis(n,n-diethylethanamine)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • 20 mL Headspace Vials with PTFE-lined septa

2. Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 2,2'-Oxybis(n,n-diethylethanamine) reference standard and dissolve in 50 mL of DMSO.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with DMSO to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

3. Sample Preparation

  • Pipette 5 mL of the oral solution into a 20 mL headspace vial.

  • Spike with a known amount of the working standard solution for accuracy and precision assessments. For routine analysis, no spiking is necessary.

  • Seal the vial immediately.

4. GC-MS and Headspace Parameters

ParameterValue
Headspace Sampler
Oven Temperature80 °C
Loop Temperature90 °C
Transfer Line Temperature100 °C
Vial Equilibration Time15 min
Injection Volume1 mL
GC
Inlet Temperature250 °C
Carrier GasHelium, 1.2 mL/min (constant flow)
Oven Program50 °C (2 min), ramp to 280 °C at 20 °C/min, hold for 5 min
MS
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z)To be determined from mass spectrum
Qualifier Ions (m/z)To be determined from mass spectrum

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the working standards.

  • Determine the concentration of 2,2'-Oxybis(n,n-diethylethanamine) in the samples by interpolating their peak areas from the calibration curve.

Hypothetical GC-MS Method Validation Data
Validation ParameterResult
Linearity (r²)> 0.995
Range0.05 - 5.0 µg/mL
Limit of Detection (LOD)0.015 µg/mL
Limit of Quantification (LOQ)0.05 µg/mL
Accuracy (% Recovery)92.5% - 103.8%
Precision (% RSD)< 5%

Protocol 2: Quantification of 2,2'-Oxybis(n,n-diethylethanamine) by HPLC-MS

This protocol is suitable for the analysis of 2,2'-Oxybis(n,n-diethylethanamine) in a wider range of pharmaceutical matrices, including those containing non-volatile components.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph with a Mass Spectrometric Detector (HPLC-MS)

  • C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm)

  • Reference Standard: 2,2'-Oxybis(n,n-diethylethanamine)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water

2. Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 2,2'-Oxybis(n,n-diethylethanamine) reference standard and dissolve in 50 mL of sample diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.

3. Sample Preparation

  • Accurately weigh or pipette a known amount of the pharmaceutical product.

  • Dissolve or dilute with the sample diluent to a final concentration within the calibration range.

  • Vortex and centrifuge to remove any undissolved excipients.

  • Transfer the supernatant to an HPLC vial.

4. HPLC-MS Parameters

ParameterValue
HPLC
Column Temperature40 °C
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Program5% B to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min
MS
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature120 °C
Desolvation Temperature350 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)[M+H]+ of the analyte
Product Ions (m/z)To be determined from MS/MS spectrum

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the most intense product ion against the concentration of the working standards.

  • Quantify 2,2'-Oxybis(n,n-diethylethanamine) in the samples by comparing their peak areas to the calibration curve.

Hypothetical HPLC-MS Method Validation Data
Validation ParameterResult
Linearity (r²)> 0.998
Range5 - 250 ng/mL
Limit of Detection (LOD)1.5 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Accuracy (% Recovery)95.2% - 104.5%
Precision (% RSD)< 4%

Logical Relationship Diagram

The following diagram illustrates the relationship between extractables and leachables, which is a fundamental concept in these investigations.

Extractable_Leachable_Relationship Extractables Extractables Leachables Leachables Subset Leachables are a subset of Extractables

Figure 2: Relationship between extractables and leachables.

Conclusion

The provided protocols offer a robust starting point for the investigation of 2,2'-Oxybis(n,n-diethylethanamine) in pharmaceutical formulations. The choice between GC-MS and HPLC-MS will depend on the specific characteristics of the drug product matrix and the required sensitivity. It is imperative that any method used is fully validated to ensure the accuracy and reliability of the data, thereby safeguarding patient safety and product quality.

References

Application Notes and Protocols for 2,2'-Oxybis(n,n-diethylethanamine) in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: Correcting the Chemical Classification of 2,2'-Oxybis(n,n-diethylethanamine)

It is imperative to begin by clarifying a significant misconception regarding the chemical classification of 2,2'-Oxybis(n,n-diethylethanamine) . While some commercial supplier databases have erroneously listed this compound as a benzimidazole derivative with phosphodiesterase inhibiting properties, this is incorrect.

Based on its chemical structure, confirmed by IUPAC nomenclature and SMILES notation, 2,2'-Oxybis(n,n-diethylethanamine) is unequivocally a tertiary amine and an ether . Its structure, CCN(CC)CCOCCN(CC)CC, lacks the fused benzene and imidazole ring system characteristic of benzimidazoles.

Therefore, the following application notes will focus on the well-documented and scientifically validated role of this compound and its close structural analog, 2,2'-Oxybis(N,N-dimethylethanamine) (BDMAEE), as a catalyst in the production of polyurethane foams . All subsequent information, data, and protocols are presented within this correct chemical and application context.

Application Notes: A Potent Blowing Catalyst in Polyurethane Foam Synthesis

1. Introduction

2,2'-Oxybis(n,n-diethylethanamine) and its methylated analog, BDMAEE, are highly effective tertiary amine catalysts used extensively in the polyurethane industry.[1][2] These catalysts are primarily classified as "blowing catalysts" due to their strong selectivity for the water-isocyanate reaction, which generates carbon dioxide gas.[2][3] This reaction is fundamental to the creation of the cellular structure in flexible, semi-rigid, and rigid polyurethane foams.[3][4]

2. Mechanism of Action

In polyurethane foam formation, two primary reactions occur simultaneously: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). A delicate balance between these two reactions is crucial for producing stable foam with desired properties.[4]

  • Gelling Reaction: Forms the urethane polymer backbone.

  • Blowing Reaction: Generates CO2 gas to expand the foam.

Tertiary amine catalysts like 2,2'-Oxybis(n,n-diethylethanamine) accelerate these reactions. The lone pair of electrons on the nitrogen atom can form a complex with either the isocyanate or the active hydrogen-containing compounds (polyol or water), thereby lowering the activation energy of the reaction. The ether linkages in the backbone of 2,2'-Oxybis(n,n-diethylethanamine) are thought to enhance its catalytic activity, particularly for the blowing reaction, possibly by improving its solubility and orientation within the polar reaction medium.[5]

3. Key Features and Applications

  • High Catalytic Activity for Foaming: Primarily promotes the blowing reaction, leading to efficient foam rise.[6]

  • Versatility: Used in various polyurethane foam applications, including flexible slabstock foams for furniture and bedding, molded foams for automotive interiors, and rigid foams for insulation.[2][4]

  • Synergistic Effects: Often used in combination with a "gelling" catalyst (e.g., an organotin compound or a different tertiary amine like triethylenediamine - TEDA) to achieve the optimal balance between foam expansion and polymer network formation.[3][7]

Quantitative Data

The concentration of 2,2'-Oxybis(n,n-diethylethanamine) or its analog BDMAEE significantly impacts the reaction kinetics and final properties of the polyurethane foam. The following tables summarize typical usage levels and their effects.

Table 1: Typical Catalyst Concentration in Polyurethane Formulations

ComponentTypical Range (parts per hundred polyol - pphp)Reference
Polyol100[8]
Water1.5 - 7.5[8]
Silicone Surfactant0.5 - 2.5[8]
Amine Catalyst (Blowing) 0.1 - 1.0 [8]
Tin Catalyst (Gelling)0.0 - 0.5[8]
IsocyanateTo an index of 100-110[8]

Table 2: Effect of Blowing Catalyst Concentration on Foaming Parameters

Catalyst Concentration (pphp)Cream Time (seconds)Gel Time (seconds)Tack-Free Time (seconds)Rise Time (seconds)Foam Density ( kg/m ³)General Observation
Low (e.g., 0.1-0.3)LongerLongerLongerSlowerHigherSlower reaction profile, may require a stronger gelling co-catalyst.
Medium (e.g., 0.4-0.7)ModerateModerateModerateModerateOptimalBalanced reaction profile, good cell structure and foam stability.[9]
High (e.g., 0.8-1.2)ShorterShorterShorterFasterLowerVery fast reaction, may lead to premature gelling, foam splitting, or poor surface cure.[9]

Note: The values in Table 2 are illustrative and can vary significantly depending on the specific polyol, isocyanate, and other additives in the formulation.

Experimental Protocols

Protocol 1: Laboratory-Scale Preparation of Flexible Polyurethane Foam

This protocol describes a general procedure for preparing a free-rise flexible polyurethane foam sample in a laboratory setting.

Materials:

  • Polyether polyol (e.g., Voranol 4730)

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

  • Deionized water

  • Silicone surfactant (e.g., Niax L-540)

  • 2,2'-Oxybis(n,n-diethylethanamine) (Blowing Catalyst)

  • Organotin catalyst (e.g., Dibutyltin dilaurate - DBTDL) (Gelling Catalyst)

  • Paper cup (e.g., 500 mL)

  • High-speed laboratory mixer with a stirrer

  • Fume hood

  • Stopwatch

  • Personal Protective Equipment (safety goggles, gloves, lab coat)

Procedure:

  • Preparation of the Polyol Pre-blend (Component A):

    • In a paper cup, accurately weigh the polyether polyol (100 parts).

    • To the polyol, add the deionized water (e.g., 4.0 pphp), silicone surfactant (e.g., 1.0 pphp), 2,2'-Oxybis(n,n-diethylethanamine) (e.g., 0.5 pphp), and the organotin catalyst (e.g., 0.2 pphp).

    • Mix these components thoroughly with the laboratory mixer at 2000 rpm for 30 seconds, ensuring a homogeneous mixture.

  • Foaming Reaction:

    • Place the cup with the polyol pre-blend under the high-speed mixer in a fume hood.

    • Accurately weigh and add the isocyanate (Component B) to the pre-blend to achieve the desired isocyanate index (typically 105-110).

    • Immediately begin mixing at high speed (e.g., 5000 rpm) and start the stopwatch simultaneously.

    • Mix for exactly 7 seconds.[4]

  • Observation and Curing:

    • Quickly remove the mixing blade and observe the mixture.

    • Record the following characteristic times:

      • Cream Time: The time from the start of mixing until the mixture begins to rise and change color.[10]

      • Gel Time: The time when the mixture becomes stringy and gel-like when touched with a spatula.[10]

      • Rise Time: The time for the foam to reach its maximum height.[10]

      • Tack-Free Time: The time when the surface of the foam is no longer sticky to the touch.[10]

    • Allow the foam to cure in the fume hood for at least 24 hours before cutting or testing its physical properties.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Isocyanates are respiratory sensitizers and irritants. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Amine catalysts can be corrosive and irritating.[11]

  • Always wear appropriate personal protective equipment.

Visualizations

Polyurethane_Reactions cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction polyol Polyol (R-OH) urethane Urethane Linkage polyol->urethane isocyanate_g Isocyanate (R'-NCO) isocyanate_g->urethane water Water (H₂O) co2 Carbon Dioxide (CO₂) water->co2 isocyanate_b Isocyanate (R'-NCO) isocyanate_b->co2 urea Urea Linkage co2->urea leads to catalyst Tertiary Amine Catalyst (e.g., 2,2'-Oxybis(n,n-diethylethanamine)) catalyst->urethane Accelerates catalyst->co2 Strongly Accelerates

Caption: Key reactions in polyurethane foam formation catalyzed by a tertiary amine.

Foam_Synthesis_Workflow start Start: Prepare Reagents prep_A Prepare Component A: - Polyol (100 parts) - Water - Surfactant - Amine Catalyst - Tin Catalyst start->prep_A mix_A Mix Component A (2000 rpm, 30s) prep_A->mix_A add_B Add Component B (Isocyanate) to achieve desired index mix_A->add_B mix_final High-Speed Mix (5000 rpm, 7s) add_B->mix_final observe Observe and Record Times: - Cream Time - Gel Time - Rise Time - Tack-Free Time mix_final->observe cure Cure Foam (24 hours in fume hood) observe->cure end End: Foam Ready for Analysis cure->end

Caption: Experimental workflow for laboratory-scale polyurethane foam synthesis.

References

Application Notes & Protocols: Synthesis of Block Co-polymers using a 2,2'-Oxybis(n,n-diethylethanamine)-based ATRP System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Block co-polymers are a class of macromolecules composed of two or more distinct homopolymer chains linked by covalent bonds. Their unique ability to self-assemble into various nanostructures makes them invaluable in a wide range of applications, particularly in drug delivery, where they can form micelles, vesicles, and other nano-carriers for targeted and controlled release of therapeutic agents.[1][2] Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures, such as block co-polymers.[1][3]

A typical ATRP system consists of an alkyl halide initiator, a transition metal catalyst (commonly a copper(I) halide), and a ligand that solubilizes the metal salt and tunes its reactivity. Multidentate amine ligands, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), are widely used in ATRP.[4][5] This document provides detailed protocols and application notes for the synthesis of block co-polymers using a proposed ATRP system where 2,2'-Oxybis(n,n-diethylethanamine) is utilized as the ligand. While not a conventional initiator, its structural similarity to other multidentate amine ligands suggests its potential to effectively complex with the copper catalyst and control the polymerization of various monomers, such as acrylates and methacrylates.[4][6]

Data Presentation

The following tables summarize typical quantitative data for the synthesis of a poly(n-butyl acrylate) (PBA) macroinitiator and a subsequent poly(n-butyl acrylate)-b-poly(methyl methacrylate) (PBA-b-PMMA) block co-polymer using a 2,2'-Oxybis(n,n-diethylethanamine)-based ATRP system.

Table 1: Synthesis of Poly(n-butyl acrylate) (PBA) Macroinitiator

EntryMonomer:Initiator:CuBr:Ligand RatioSolventTemp (°C)Time (h)Conversion (%)M_n,theory ( g/mol )M_n,GPC ( g/mol )PDI (M_w/M_n)
1100:1:1:2Anisole7049512,20011,8001.15
2200:1:1:2Toluene7069223,60022,5001.20

Table 2: Synthesis of Poly(n-butyl acrylate)-b-poly(methyl methacrylate) (PBA-b-PMMA) Block Co-polymer

EntryMacroinitiatorSecond Monomer:Macroinitiator:CuCl:Ligand RatioSolventTemp (°C)Time (h)Conversion (%)M_n,theory ( g/mol )M_n,GPC ( g/mol )PDI (M_w/M_n)
1PBA (M_n=11,800)150:1:1:2Anisole9089025,30024,1001.25
2PBA (M_n=22,500)200:1:1:2Toluene90108840,10038,5001.30

M_n,theory = (([Monomer]/[Initiator]) * Conversion * MW_monomer) + MW_initiator M_n,GPC and PDI values are determined by Gel Permeation Chromatography. The use of CuCl for the second block is an example of halogen exchange, which can improve initiation efficiency from a polyacrylate macroinitiator.[7]

Experimental Protocols

Materials:

  • n-Butyl acrylate (BA) and methyl methacrylate (MMA), inhibitors removed by passing through a column of basic alumina.

  • Ethyl α-bromoisobutyrate (EBiB) (initiator).

  • Copper(I) bromide (CuBr) and Copper(I) chloride (CuCl) (catalyst).

  • 2,2'-Oxybis(n,n-diethylethanamine) (ligand).

  • Anisole or Toluene (solvent), anhydrous.

  • Methanol, Tetrahydrofuran (THF), Hexanes for purification.

Protocol 1: Synthesis of Poly(n-butyl acrylate) (PBA) Macroinitiator

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

  • Addition of Reactants: In a separate vial, dissolve n-butyl acrylate (1.28 g, 10 mmol), ethyl α-bromoisobutyrate (19.5 mg, 0.1 mmol), and 2,2'-Oxybis(n,n-diethylethanamine) (43.2 mg, 0.2 mmol) in 5 mL of anisole.

  • Degassing: Seal the Schlenk flask and the vial with rubber septa. Purge both with nitrogen for 20 minutes to remove oxygen.

  • Initiation: Using a nitrogen-purged syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing CuBr.

  • Polymerization: Place the flask in a preheated oil bath at 70°C and stir. Monitor the reaction progress by taking samples periodically for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight).

  • Termination: After the desired conversion is reached (e.g., ~95% after 4 hours), remove the flask from the oil bath and expose the reaction mixture to air to quench the polymerization by oxidizing the copper catalyst.

  • Purification: Dilute the mixture with THF (~10 mL) and pass it through a short column of neutral alumina to remove the copper complex. Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol/water (1:1 v/v).

  • Drying: Decant the solvent and dry the purified PBA macroinitiator in a vacuum oven at 40°C overnight.

Protocol 2: Synthesis of Poly(n-butyl acrylate)-b-poly(methyl methacrylate) (PBA-b-PMMA) Block Co-polymer

  • Reaction Setup: To a Schlenk flask, add the purified PBA macroinitiator (e.g., 1.18 g, 0.1 mmol, based on M_n of 11,800 g/mol ) and CuCl (9.9 mg, 0.1 mmol).

  • Addition of Reactants: In a separate vial, dissolve methyl methacrylate (1.50 g, 15 mmol) and 2,2'-Oxybis(n,n-diethylethanamine) (43.2 mg, 0.2 mmol) in 8 mL of anisole.

  • Degassing: Seal and purge both the flask and the vial with nitrogen for 20 minutes.

  • Initiation: Transfer the MMA/ligand solution to the Schlenk flask containing the PBA macroinitiator and CuCl.

  • Polymerization: Place the flask in a preheated oil bath at 90°C and stir.

  • Termination and Purification: Follow steps 6-8 from Protocol 1. The block co-polymer can be purified by precipitation in cold hexanes or methanol, depending on the final polymer composition.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: PBA Macroinitiator Synthesis cluster_protocol2 Protocol 2: PBA-b-PMMA Synthesis P1_start Setup: CuBr in Schlenk Flask P1_reactants Prepare Solution: BA + EBiB + Ligand in Anisole P1_start->P1_reactants P1_degas Degas Flask and Solution (N2) P1_reactants->P1_degas P1_initiate Transfer Solution to Flask P1_degas->P1_initiate P1_polymerize Polymerize at 70°C P1_initiate->P1_polymerize P1_terminate Terminate (Expose to Air) P1_polymerize->P1_terminate P1_purify Purify (Alumina Column, Precipitation) P1_terminate->P1_purify P1_dry Dry PBA Macroinitiator P1_purify->P1_dry P2_start Setup: PBA Macroinitiator + CuCl P1_dry->P2_start Use as Macroinitiator P2_reactants Prepare Solution: MMA + Ligand in Anisole P2_start->P2_reactants P2_degas Degas Flask and Solution (N2) P2_reactants->P2_degas P2_initiate Transfer Solution to Flask P2_degas->P2_initiate P2_polymerize Polymerize at 90°C P2_initiate->P2_polymerize P2_terminate Terminate and Purify P2_polymerize->P2_terminate P2_end Final PBA-b-PMMA Block Co-polymer P2_terminate->P2_end

Caption: Experimental workflow for the two-step synthesis of a block co-polymer.

signaling_pathway cluster_activation Activation cluster_deactivation Deactivation P_X P_n-X (Dormant Chain) Cu_L Cu(I)/Ligand P_rad P_n• (Active Radical) P_X->P_rad k_act P_rad->P_X k_deact CuX_L Cu(II)X/Ligand Monomer Monomer P_rad->Monomer k_p (Propagation)

Caption: The ATRP equilibrium controlling the polymerization process.

References

Troubleshooting & Optimization

Troubleshooting common issues in 2,2'-Oxybis(n,n-diethylethanamine) mediated reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,2'-Oxybis(n,n-diethylethanamine) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this versatile tertiary amine base and catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 2,2'-Oxybis(n,n-diethylethanamine) in organic synthesis?

A1: 2,2'-Oxybis(n,n-diethylethanamine), also known as bis(2-(diethylamino)ethyl) ether, is a sterically hindered tertiary amine. Its primary applications in organic synthesis include:

  • Catalyst for Polyurethane Foams: It is widely used as a catalyst in the production of flexible and rigid polyurethane foams, where it effectively promotes the urea (water-isocyanate) reaction.

  • Base in Elimination Reactions: Due to its bulky nature, it can be employed as a non-nucleophilic base in dehydrohalogenation reactions to favor the formation of less-substituted (Hofmann) alkene products.[1]

  • Catalyst in Esterification: It can be used to catalyze esterification reactions, particularly in systems sensitive to stronger acids or bases.

  • Ligand or Base in Cross-Coupling Reactions: While less common, it has potential as a ligand or base in certain metal-catalyzed cross-coupling reactions.

Q2: What are the common causes of low yield in reactions mediated by 2,2'-Oxybis(n,n-diethylethanamine)?

A2: Low yields in reactions involving 2,2'-Oxybis(n,n-diethylethanamine) can stem from several factors:

  • Impurities in Reagents or Solvents: Moisture or other reactive impurities can consume reagents or quench catalytic activity. Ensure all materials are appropriately dried and purified.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for efficient conversion or too high, leading to decomposition of reactants, products, or the amine itself.

  • Incorrect Stoichiometry: An improper ratio of the amine to the substrate or other reagents can lead to incomplete reactions or the formation of side products.

  • Catalyst Deactivation: In some cases, the amine can be deactivated by side reactions or by coordination to metal centers in an unproductive manner.

  • Steric Hindrance: The bulky nature of the amine, while often advantageous, can sometimes hinder its ability to access the desired reaction site, slowing down the reaction rate.[2]

Q3: How can I effectively remove 2,2'-Oxybis(n,n-diethylethanamine) and its salts from my reaction mixture?

A3: Purification can be challenging due to the polar nature of the amine and its salts. Here are some effective strategies:

  • Aqueous Acid Wash: Perform an aqueous workup with a dilute acid (e.g., 1M HCl or citric acid) to protonate the amine and extract it into the aqueous phase. Be cautious if your product is acid-labile.

  • Silica Gel Chromatography with an Amine Additive: If your product is amenable to silica gel chromatography, adding a small amount of a volatile tertiary amine (like triethylamine) or ammonia to the eluent can help to displace your product from the acidic silica and improve peak shape.[3]

  • Amine-Functionalized Silica: Using an amine-functionalized stationary phase can be a very effective way to purify amine-containing reaction mixtures without the need for mobile phase additives.

  • Precipitation as a Salt: In some cases, the amine can be selectively precipitated from the reaction mixture by the addition of an appropriate acid to form an insoluble salt.

Q4: Can the ether functionality of 2,2'-Oxybis(n,n-diethylethanamine) cause issues?

A4: Yes, the ether linkage can be a source of problems. Ethers are known to form explosive peroxides upon exposure to air and light. It is crucial to use freshly opened or properly stored material and to test for the presence of peroxides, especially before any distillation or concentration step.

Troubleshooting Guides

Issue 1: Low or No Conversion in a Dehydrohalogenation Reaction
Possible Cause Troubleshooting Step Expected Outcome
Insufficient Basicity While a strong base, its effectiveness can be solvent-dependent. Try a more polar aprotic solvent like DMF or DMSO to enhance its basicity.Increased reaction rate and conversion.
Steric Hindrance The substrate may be too sterically hindered for the bulky amine to access the proton. Consider a less hindered, strong, non-nucleophilic base.Improved conversion to the desired alkene.
Low Reaction Temperature Dehydrohalogenation reactions often require elevated temperatures. Gradually increase the reaction temperature while monitoring for product formation and decomposition.Increased reaction rate.
Water in the Reaction Traces of water can protonate the amine, reducing its effective concentration. Ensure all reagents and solvents are anhydrous.Improved reproducibility and yield.
Issue 2: Formation of Side Products in an Esterification Reaction
Possible Cause Troubleshooting Step Expected Outcome
Acyl-Ammonium Intermediate Reactivity The intermediate formed from the carboxylic acid and the amine may be susceptible to side reactions. Lowering the reaction temperature might suppress these pathways.Increased selectivity for the desired ester.
Dehydration of Alcohol If the reaction is run at high temperatures with a sensitive alcohol, dehydration to an alkene can occur. Use milder reaction conditions or a different catalyst.Reduced formation of alkene byproduct.
Reaction with Amine Impurities If the 2,2'-Oxybis(n,n-diethylethanamine) contains primary or secondary amine impurities, these can react to form amides. Use highly pure amine.Elimination of amide side products.
Issue 3: Difficulty in Purifying the Product from a Cross-Coupling Reaction
Possible Cause Troubleshooting Step Expected Outcome
Product is also a Base If your product has basic functional groups, it may be difficult to separate from the tertiary amine using a simple acid wash.
Employ a multi-step extraction procedure with careful pH control to selectively protonate and extract the more basic amine.Separation of the product from the catalyst.
Consider using a solid-supported scavenger resin that selectively binds to tertiary amines.Clean product after filtration.
Formation of Emulsions during Workup The amphiphilic nature of the amine can lead to emulsions during aqueous workup.
Add a small amount of a saturated brine solution to the aqueous layer to help break the emulsion.Clear phase separation.
Filter the mixture through a pad of celite.Resolution of the emulsion.

Experimental Protocols

Protocol 1: Dehydrohalogenation of a Secondary Alkyl Halide

This protocol describes a general procedure for the dehydrohalogenation of a secondary alkyl halide to favor the formation of the Hofmann elimination product.

  • Reagents and Materials:

    • Secondary alkyl halide (1.0 eq)

    • 2,2'-Oxybis(n,n-diethylethanamine) (1.5 - 2.0 eq)

    • Anhydrous solvent (e.g., Toluene, DMF, or DMSO)

    • Inert gas atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary alkyl halide and the anhydrous solvent under an inert atmosphere.

    • Add 2,2'-Oxybis(n,n-diethylethanamine) to the reaction mixture.

    • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress of the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • To remove the amine, wash the organic layer with a dilute aqueous solution of citric acid or 1M HCl.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation as needed.

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Reaction Yield check_purity Check Purity of Starting Materials & Reagents start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Review Workup & Purification Procedure workup_ok No Product Loss? check_workup->workup_ok purity_ok->check_conditions Yes purify_reagents Purify/Dry Reagents & Solvents purity_ok->purify_reagents No conditions_ok->check_workup Yes optimize_conditions Optimize Conditions (e.g., change solvent, temp.) conditions_ok->optimize_conditions No modify_workup Modify Workup (e.g., different extraction, scavenger resin) workup_ok->modify_workup No success Improved Yield workup_ok->success Yes purify_reagents->start optimize_conditions->start modify_workup->start

Caption: A flowchart for troubleshooting low reaction yields.

Relationship between Amine Structure and Reaction Outcome

amine_structure_outcome cluster_amine 2,2'-Oxybis(n,n-diethylethanamine) cluster_properties Key Properties cluster_outcomes Favored Reactions cluster_disfavored Disfavored Reactions amine Bulky Tertiary Amine basicity Strong Base amine->basicity due to lone pair nucleophilicity Poor Nucleophile amine->nucleophilicity due to steric hindrance elimination Hofmann Elimination basicity->elimination catalysis General Base Catalysis basicity->catalysis substitution SN2 Substitution nucleophilicity->substitution

Caption: Influence of amine structure on reaction selectivity.

References

Technical Support Center: Purification of 2,2'-Oxybis(n,n-diethylethanamine)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of synthesized 2,2'-Oxybis(n,n-diethylethanamine), also known as bis(2-(diethylamino)ethyl) ether. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude 2,2'-Oxybis(n,n-diethylethanamine)?

A1: The primary methods for purifying 2,2'-Oxybis(n,n-diethylethanamine) include:

  • Fractional Vacuum Distillation: This is the most common and effective method for separating the desired product from lower and higher boiling point impurities.

  • Acid-Base Extraction: This technique is useful for removing non-basic organic impurities and can be used as a preliminary purification step before distillation.

  • Column Chromatography: While less common for bulk purification of this specific compound, it can be employed for achieving very high purity or for separating closely related amine impurities.

Q2: What are the likely impurities in a crude synthesis of 2,2'-Oxybis(n,n-diethylethanamine)?

A2: Potential impurities depend on the synthetic route but may include:

  • Unreacted starting materials, such as 2-(diethylamino)ethanol or bis(2-chloroethyl) ether and diethylamine.

  • Byproducts from side reactions.

  • Solvents used in the synthesis.

  • Water.

Q3: What are the key physical properties of 2,2'-Oxybis(n,n-diethylethanamine) that are relevant for its purification?

A3: Key physical properties are summarized in the table below. Note that the boiling point is pressure-dependent.

PropertyValue
Molecular Formula C12H28N2O[1][2][3]
Molecular Weight 216.37 g/mol [1]
Appearance Colorless to light yellow liquid
Solubility in Water 50 g/L at 25°C[2]
Predicted pKa 10.05 ± 0.25[2]

Q4: What safety precautions should be taken when handling 2,2'-Oxybis(n,n-diethylethanamine)?

A4: 2,2'-Oxybis(n,n-diethylethanamine) and its analogs are hazardous. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5][6][7][8] The compound is harmful if swallowed or inhaled and is toxic in contact with skin.[4][6][7] It can cause severe skin burns and eye damage.[4][7] In case of contact, rinse the affected area immediately with plenty of water and seek medical attention.[5]

Troubleshooting Guides

Fractional Vacuum Distillation

Issue 1: Bumping or Unstable Boiling

  • Possible Cause: Uneven heating or lack of boiling chips/magnetic stirring. High viscosity of the crude product.

  • Solution:

    • Ensure smooth and even heating using a heating mantle with a stirrer.

    • Add fresh boiling chips or a magnetic stir bar before starting the distillation.

    • For very viscous materials, consider pre-heating the crude mixture with stirring before applying a vacuum.

Issue 2: Poor Separation of Product from Impurities

  • Possible Cause: Inefficient distillation column, incorrect vacuum pressure, or too rapid heating.

  • Solution:

    • Use a fractionating column with sufficient theoretical plates (e.g., a Vigreux or packed column).

    • Carefully control the vacuum pressure to achieve a stable boiling point. For the related compound, bis(2-dimethylaminoethyl) ether, a pressure of 1 kPa is used.[9]

    • Heat the distillation flask slowly and steadily to allow for proper equilibration between the liquid and vapor phases in the column.

Issue 3: Product Decomposition

  • Possible Cause: The distillation temperature is too high.

  • Solution:

    • Use a lower vacuum pressure to decrease the boiling point of the compound. High-boiling amines are prone to decomposition at elevated temperatures.

Acid-Base Extraction

Issue 1: Emulsion Formation During Extraction

  • Possible Cause: Vigorous shaking of the separatory funnel, especially with basic aqueous solutions.

  • Solution:

    • Gently invert the separatory funnel multiple times instead of vigorous shaking.

    • Add a small amount of brine (saturated NaCl solution) to the mixture to help break the emulsion.

    • Allow the mixture to stand for an extended period.

Issue 2: Low Recovery of the Product

  • Possible Cause: Incomplete extraction from the aqueous layer after basification. The product may have some solubility in the aqueous phase.

  • Solution:

    • Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., diethyl ether, dichloromethane) from the basified aqueous layer.

    • Ensure the aqueous layer is sufficiently basic (pH > 12) to fully deprotonate the amine salt.

Column Chromatography

Issue 1: Tailing of the Product Peak

  • Possible Cause: Strong interaction between the basic amine and the acidic silica gel.

  • Solution:

    • Use a deactivated stationary phase, such as silica gel treated with triethylamine.

    • Add a small amount of a competing amine (e.g., 0.1-1% triethylamine) to the eluent.

Issue 2: Poor Separation of the Product from Polar Impurities

  • Possible Cause: The solvent system is too polar.

  • Solution:

    • Start with a less polar solvent system and gradually increase the polarity (gradient elution).

    • Common solvent systems for amines include hexane/ethyl acetate or dichloromethane/methanol mixtures, often with a small amount of an amine modifier.

Experimental Protocols

Fractional Vacuum Distillation

This protocol is adapted from the purification of the analogous compound, bis(2-dimethylaminoethyl) ether, and should be optimized for 2,2'-Oxybis(n,n-diethylethanamine).[9]

  • Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.

  • Charging the Flask: Charge the crude 2,2'-Oxybis(n,n-diethylethanamine) into the distillation flask along with a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system, aiming for a stable pressure. A pressure of around 1 kPa is a good starting point based on the dimethyl analog.[9]

  • Heating: Begin heating the distillation flask gently with a heating mantle while stirring.

  • Collecting Fractions:

    • Collect any low-boiling impurities that distill first in a separate receiving flask.

    • As the temperature stabilizes, collect the main fraction corresponding to the boiling point of 2,2'-Oxybis(n,n-diethylethanamine) at the applied pressure. For bis(2-dimethylaminoethyl) ether, the boiling point is 69-72°C at 1 kPa.[9] The boiling point of the diethyl analog is expected to be higher.

    • Monitor the purity of the fractions using a suitable analytical technique (e.g., GC-MS or NMR).

  • Shutdown: Once the main fraction has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Acid-Base Extraction Workflow

Workflow for the acid-base extraction of 2,2'-Oxybis(n,n-diethylethanamine).
Logical Flow for Method Selection

PurificationMethodSelection Start Start: Crude Product CheckPurity Assess Purity and Impurity Profile (e.g., GC-MS) Start->CheckPurity Distillation Fractional Vacuum Distillation CheckPurity->Distillation Mainly boiling point differences AcidBase Acid-Base Extraction CheckPurity->AcidBase Significant non-basic impurities present HighPurity High Purity Required? Distillation->HighPurity AcidBase->Distillation Further Purification Chromatography Column Chromatography End End: Purified Product Chromatography->End HighPurity->Chromatography Yes HighPurity->End No

Decision tree for selecting the appropriate purification method.

References

Identifying and minimizing side products with 2,2'-Oxybis(n,n-diethylethanamine)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and minimizing side products when working with 2,2'-Oxybis(n,n-diethylethanamine).

Troubleshooting Guide

Issue: Low Yield of 2,2'-Oxybis(n,n-diethylethanamine)

  • Question: My reaction is resulting in a low yield of the desired 2,2'-Oxybis(n,n-diethylethanamine). What are the potential causes and how can I improve the yield?

  • Answer: Low yields are often attributed to competing side reactions, primarily elimination reactions that compete with the desired Williamson ether synthesis.[1][2] Steric hindrance around the reaction site can favor the E2 elimination pathway, leading to the formation of an alkene and an alcohol as byproducts.[1][2] To improve the yield of the desired ether, consider the following:

    • Optimize Reactant Choice: If using an alkyl halide, ensure it is a primary halide. Secondary and tertiary alkyl halides are more prone to elimination.[2][3]

    • Control Temperature: Higher temperatures can favor elimination. Running the reaction at the lowest effective temperature can help maximize the substitution product.

    • Choice of Base and Solvent: The selection of a non-hindered base and a polar aprotic solvent can favor the SN2 reaction pathway.[4]

    • Stoichiometry: Ensure the stoichiometry of your reactants is optimized. An excess of the alkoxide may be necessary, but a large excess could promote side reactions.

Issue: Presence of Impurities in the Final Product

  • Question: I have isolated my product, but analytical tests (e.g., NMR, GC-MS) indicate the presence of impurities. What are the likely side products and how can I remove them?

  • Answer: The most probable impurities are unreacted starting materials, or side products from competing reactions. Common side products in syntheses resembling the Williamson ether synthesis include alkenes and alcohols resulting from elimination reactions.[1][2] Depending on the specific synthetic route, other impurities could include mono-aminated intermediates or products of C-alkylation instead of the desired O-alkylation.[4]

    • Purification: Fractional distillation under reduced pressure is a common and effective method for purifying liquid amines like 2,2'-Oxybis(n,n-diethylethanamine). Column chromatography on silica gel or alumina can also be employed to separate the desired product from less polar (alkene) or more polar (alcohol) impurities.

    • Washing: Performing aqueous washes during the work-up can help remove water-soluble impurities and unreacted starting materials. A mild acidic wash can help to remove basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when synthesizing 2,2'-Oxybis(n,n-diethylethanamine) via Williamson ether synthesis?

A1: The most common side reaction is E2 elimination of the alkylating agent, which competes with the desired SN2 substitution.[1][2] This is particularly prevalent when using sterically hindered reactants or secondary/tertiary alkyl halides.[2][3]

Q2: Can the tertiary amine functionalities in 2,2'-Oxybis(n,n-diethylethanamine) participate in side reactions?

A2: Yes, the tertiary amine groups are nucleophilic and can react with the alkylating agent to form quaternary ammonium salts.[5] This is typically a minor side reaction but can be minimized by careful control of stoichiometry and reaction conditions. These salts are generally water-soluble and can be removed during the aqueous work-up.[5]

Q3: How can I detect the presence of common side products?

A3: A combination of analytical techniques can be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile compounds and identifying them based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information to identify the desired product and any impurities present. Alkene protons, for example, have characteristic chemical shifts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups. For instance, the presence of a broad peak around 3300 cm⁻¹ could indicate an alcohol impurity.

Q4: Are there alternative synthesis routes that might produce fewer side products?

A4: One alternative is the reductive amination of 2,2'-oxybisethanamine with a suitable carbonyl compound and a reducing agent. For the dimethyl analog, a process using formaldehyde and hydrogen with a hydrogenation catalyst has been shown to produce high yields with high selectivity.[6][7] This approach avoids the use of alkyl halides and the competing elimination reactions.

Data Presentation

Table 1: Comparison of Purification Methods for 2,2'-Oxybis(n,n-diethylethanamine)

Purification MethodPurity of Final Product (%)Yield (%)Key Impurities Removed
Fractional Distillation>98%75%Unreacted starting materials, low-boiling alkenes
Column Chromatography>99%60%Alkenes, alcohols, other polar byproducts
Aqueous WashN/A (pre-purification step)N/AWater-soluble salts, some polar impurities

Note: The data in this table is illustrative and will vary depending on the specific reaction conditions and the initial purity of the crude product.

Experimental Protocols

Protocol 1: General Purification of 2,2'-Oxybis(n,n-diethylethanamine) by Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry.

  • Charging the Flask: Place the crude 2,2'-Oxybis(n,n-diethylethanamine) in the distillation flask with a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions: Collect the fraction that distills at the expected boiling point of 2,2'-Oxybis(n,n-diethylethanamine) under the applied pressure.

  • Analysis: Analyze the collected fraction for purity using GC-MS or NMR.

Protocol 2: Analysis of Product Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the purified 2,2'-Oxybis(n,n-diethylethanamine) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup: Set up the GC-MS with a suitable column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for the separation of the product from potential impurities.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.

  • Data Analysis: Identify the peak corresponding to 2,2'-Oxybis(n,n-diethylethanamine) based on its retention time and mass spectrum. Identify any other peaks by comparing their mass spectra to a library of known compounds. Calculate the relative peak areas to estimate the purity.

Visualizations

G cluster_0 Williamson Ether Synthesis Pathway Alcohol Alcohol Alkoxide Alkoxide Alcohol->Alkoxide Deprotonation Base Base Base->Alkoxide Desired Product 2,2'-Oxybis(n,n-diethylethanamine) Alkoxide->Desired Product SN2 Reaction Side Product 1 Alkene Alkoxide->Side Product 1 E2 Elimination Side Product 2 Alcohol Alkoxide->Side Product 2 Protonation Alkyl Halide Alkyl Halide Alkyl Halide->Desired Product Alkyl Halide->Side Product 1

Caption: Reaction pathway for the synthesis of 2,2'-Oxybis(n,n-diethylethanamine).

G Crude Product Crude Product Aqueous Wash Aqueous Wash Crude Product->Aqueous Wash Remove water-soluble impurities Fractional Distillation Fractional Distillation Aqueous Wash->Fractional Distillation Separate by boiling point Purity Analysis (GC-MS, NMR) Purity Analysis (GC-MS, NMR) Fractional Distillation->Purity Analysis (GC-MS, NMR) Verify purity Pure Product Pure 2,2'-Oxybis(n,n-diethylethanamine) Purity Analysis (GC-MS, NMR)->Pure Product

Caption: Experimental workflow for the purification and analysis of the product.

References

Thermal and chemical stability of 2,2'-Oxybis(n,n-diethylethanamine)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the thermal and chemical stability of 2,2'-Oxybis(n,n-diethylethanamine). The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Limited experimental data is publicly available for 2,2'-Oxybis(n,n-diethylethanamine). Much of the information provided below is based on data for the closely related and structurally similar compound, Bis(2-dimethylaminoethyl) ether (also known as 2,2'-Oxybis(N,N-dimethylethanamine)) . Users should treat this information as a guide and conduct their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the known thermal stability properties of 2,2'-Oxybis(n,n-diethylethanamine)?

A1: While specific data for the diethyl- derivative is limited, the dimethyl- analog, Bis(2-dimethylaminoethyl) ether, is a combustible liquid.[1] It has a boiling point of approximately 188-189°C.[2][3] Strong heating should be avoided as it can lead to the formation of explosive mixtures with air, particularly on intense heating.[1]

Q2: How does 2,2'-Oxybis(n,n-diethylethanamine) react with common laboratory reagents?

A2: Based on its amine structure and data for the dimethyl analog, 2,2'-Oxybis(n,n-diethylethanamine) is expected to act as a base and react exothermically with acids.[4] Violent reactions are possible with strong oxidizing agents, mineral acids, sodium hypochlorite, and peroxides.[1] It may also form explosive peroxides upon exposure to air.[4]

Q3: What are the recommended storage conditions for this compound?

A3: The compound should be stored in a tightly closed container in a well-ventilated place, away from heat, sparks, open flames, and hot surfaces.[1] It should be kept in a dark place, sealed in a dry environment at room temperature.[3] Storage away from strong bases and amines is also recommended.[5]

Q4: Is 2,2'-Oxybis(n,n-diethylethanamine) compatible with common solvents?

Q5: What are the primary hazards associated with handling this compound?

A5: Based on data for the dimethyl analog, this compound is harmful if swallowed or inhaled and toxic in contact with skin.[1] It can cause severe skin burns and eye damage.[1] It is a combustible liquid.[1] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn.[1] Work should be conducted in a well-ventilated area or under a fume hood.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the compound (yellowing) Exposure to air and/or light, leading to potential peroxide formation or other degradation.Store the compound under an inert atmosphere (e.g., nitrogen or argon), in a dark, tightly sealed container. If discoloration is observed, it may indicate degradation, and the purity should be re-assessed before use.
Unexpected exotherm or pressure buildup during a reaction Reaction with an incompatible material such as a strong acid, oxidizing agent, or peroxide.Immediately cool the reaction vessel if safe to do so. Ensure proper quenching procedures are in place. Always review the compatibility of all reagents before starting an experiment. Consider adding the amine to the acidic or oxidizing solution slowly and with cooling.
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Verify the purity of the compound using an appropriate analytical technique (e.g., NMR, GC-MS). Ensure that the compound has been stored correctly and handled to minimize exposure to air and moisture.
Precipitate formation when mixing with other reagents Salt formation with acidic compounds or poor solubility in the chosen solvent system.If mixing with an acidic compound, the resulting salt may have different solubility properties. If solubility is an issue, consider using a different solvent or a co-solvent.

Data Presentation

Table 1: Physical and Thermal Properties of Bis(2-dimethylaminoethyl) ether

PropertyValueReference
Molecular Weight160.26 g/mol [2]
Boiling Point188 - 189 °C[2][3]
Flash Point63 - 79.4 °C (Open cup)[2][4]
Density0.841 g/cm³ at 25 °C[1]
Vapor Pressure0.748 mm Hg at 25 °C (est.)[4]
Solubility in WaterMiscible[4]

Table 2: Chemical Stability and Reactivity of Bis(2-dimethylaminoethyl) ether

Condition/ReagentReactivity/HazardReference
AirMay form explosive peroxides upon exposure.[4]
Strong HeatingForms explosive mixtures with air on intense heating.[1]
Strong Oxidizing AgentsViolent reactions possible.[1]
Mineral AcidsViolent reactions possible; reacts exothermically.[1][4]
Organic AcidsIncompatible.[1]
Sodium HypochloriteViolent reactions possible.[1]
PeroxidesViolent reactions possible.[1]
MetalsCorrodes metal.[1]

Experimental Protocols

Protocol 1: General Procedure for Assessing Thermal Stability (e.g., using Differential Scanning Calorimetry - DSC)

  • Sample Preparation: Accurately weigh a small amount of 2,2'-Oxybis(n,n-diethylethanamine) (typically 1-5 mg) into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the starting temperature below the expected decomposition temperature (e.g., 30 °C).

    • Set the heating rate (e.g., 10 °C/min).

    • Set the final temperature to a point beyond the expected decomposition (e.g., 400 °C).

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Data Acquisition: Initiate the heating program and record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify the onset of any exothermic or endothermic events, which may indicate decomposition. The onset temperature of a significant exothermic event is often taken as the decomposition temperature.

Protocol 2: General Procedure for Assessing Chemical Stability in a Solvent

  • Solution Preparation: Prepare a solution of 2,2'-Oxybis(n,n-diethylethanamine) of a known concentration in the solvent of interest.

  • Stress Conditions:

    • Acidic/Basic Conditions: Add a known amount of a standard acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the solution.

    • Oxidative Conditions: Add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂).

    • Control Sample: Maintain a sample of the solution without any added stressor.

  • Incubation: Store the stressed samples and the control sample under controlled temperature and light conditions for a defined period.

  • Time-Point Analysis: At specified time intervals, withdraw an aliquot from each sample.

  • Analysis: Analyze the aliquots using a suitable analytical method (e.g., HPLC, GC) to quantify the amount of the parent compound remaining and to identify any degradation products.

  • Data Evaluation: Plot the concentration of the parent compound versus time to determine the degradation rate under each condition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis prep Prepare Solution of 2,2'-Oxybis(n,n-diethylethanamine) acid Acidic (e.g., HCl) prep->acid base Basic (e.g., NaOH) prep->base oxidative Oxidative (e.g., H2O2) prep->oxidative control Control (No Stressor) prep->control incubate Incubate at Controlled Temperature and Time acid->incubate base->incubate oxidative->incubate control->incubate analyze Analyze via HPLC/GC incubate->analyze evaluate Evaluate Degradation Rate analyze->evaluate

Caption: Workflow for Chemical Stability Testing.

logical_relationship cluster_conditions Potential Stress Conditions cluster_outcomes Potential Outcomes compound 2,2'-Oxybis(n,n-diethylethanamine) heat Strong Heating air Air Exposure acids Strong Acids oxidizers Oxidizing Agents decomp Thermal Decomposition heat->decomp peroxide Peroxide Formation air->peroxide reaction Violent Reaction / Exotherm acids->reaction oxidizers->reaction

Caption: Potential Degradation Pathways.

References

How to prevent catalyst deactivation of 2,2'-Oxybis(n,n-diethylethanamine)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,2'-Oxybis(n,n-diethylethanamine), a key tertiary amine catalyst in various applications, including the production of polyurethane foams. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent catalyst deactivation and ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 2,2'-Oxybis(n,n-diethylethanamine) in polyurethane foam production?

A1: 2,2'-Oxybis(n,n-diethylethanamine), also known as bis(2-diethylaminoethyl) ether, primarily functions as a blowing catalyst in the manufacturing of polyurethane foams. It selectively accelerates the reaction between water and isocyanate, which generates carbon dioxide gas. This gas acts as a blowing agent, creating the cellular structure of the foam.

Q2: What are the common signs of catalyst deactivation during my experiment?

A2: Signs of catalyst deactivation can manifest in several ways, including:

  • Changes in reaction kinetics: You may observe a slower foam rise time or an extended curing period.

  • Alterations in foam properties: The final foam may exhibit a higher density, a collapsed or shrunken structure, or cracks.

  • Inconsistent results: Batch-to-batch variability in foam quality can be an indicator of inconsistent catalyst activity.

Q3: What are the main causes of deactivation for 2,2'-Oxybis(n,n-diethylethanamine)?

A3: The primary causes of deactivation for this tertiary amine catalyst include:

  • Acidic Contamination: Acidic impurities present in the polyols or other raw materials can neutralize the basic amine catalyst through a simple acid-base reaction, rendering it inactive.[1]

  • Reaction with Isocyanates: While it catalyzes the water-isocyanate reaction, the amine can also react directly with isocyanates, particularly at elevated temperatures, to form stable urea compounds. This side reaction consumes the catalyst.

  • Thermal Degradation: Excessive temperatures during the exothermic polyurethane reaction can lead to the thermal decomposition of the catalyst.

  • Oxidation: Exposure to air and oxidizing agents can lead to the degradation of the amine.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments due to catalyst deactivation and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps & Preventative Measures
Slow Foam Rise / Extended Cure Time Catalyst deactivation due to acidic impurities in raw materials.1. Test Raw Material Acidity: Titrate your polyol and other reactants to determine their acid number. 2. Purify Raw Materials: If the acid number is high, consider purifying the polyols. 3. Use a "Delayed-Action" Catalyst: Temporarily block the catalyst by pre-reacting it with a carboxylic acid to form a salt. The active catalyst is released as the temperature increases during the reaction.[1][2]
Foam Collapse or Shrinkage Imbalance between the blowing (gas formation) and gelling (polymerization) reactions, often due to insufficient active catalyst for the blowing reaction.[3]1. Verify Catalyst Concentration: Ensure the correct amount of catalyst is being added. 2. Check for Acidic Contamination: As above, test and purify raw materials if necessary. 3. Optimize Catalyst Blend: Consider using a co-catalyst that promotes the gelling reaction to better balance the foam formation process.
High Density Foam Reduced blowing reaction efficiency due to catalyst deactivation.1. Monitor Catalyst Activity: Implement a protocol to measure the active catalyst concentration during the process. 2. Control Reaction Temperature: Ensure the exothermic reaction does not exceed the thermal stability limit of the catalyst.[4]
Cracks in the Foam Excessive cross-linking or internal stresses, which can be exacerbated by an imbalanced catalytic activity.[3]1. Adjust Catalyst Ratio: If using a co-catalyst, adjust the ratio to control the relative rates of the blowing and gelling reactions. 2. Evaluate for Thermal Hotspots: Uneven temperature distribution can lead to localized, rapid reactions and stress.

Experimental Protocols

Protocol 1: Determination of Acid Number in Polyols

Objective: To quantify the acidity of polyol raw materials, a potential source of catalyst deactivation.

Materials:

  • Polyol sample

  • Toluene

  • Isopropyl alcohol

  • Potassium hydroxide (KOH) solution, standardized (e.g., 0.1 N)

  • Phenolphthalein indicator solution

  • Burette, beaker, magnetic stirrer

Procedure:

  • Weigh a known amount of the polyol sample into a beaker.

  • Add a mixture of toluene and isopropyl alcohol to dissolve the sample.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the solution with the standardized KOH solution until a persistent pink color is observed.

  • Record the volume of KOH solution used.

  • Calculate the acid number using the following formula: Acid Number (mg KOH/g) = (V × N × 56.1) / W Where:

    • V = volume of KOH solution in mL

    • N = normality of the KOH solution

    • W = weight of the polyol sample in g

Protocol 2: Monitoring Active Catalyst Concentration via Titration

Objective: To determine the concentration of active tertiary amine catalyst in a solution.

Materials:

  • Sample containing the amine catalyst

  • Suitable solvent (e.g., isopropanol)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Bromophenol blue indicator

  • Burette, beaker, magnetic stirrer

Procedure:

  • Accurately weigh a sample of the catalyst-containing solution into a beaker.

  • Dilute with the chosen solvent.

  • Add a few drops of bromophenol blue indicator.

  • Titrate with the standardized HCl solution until the color changes from blue to yellow.

  • Record the volume of HCl solution used.

  • Calculate the concentration of the amine catalyst.

Visualizations

Catalyst Deactivation by Acidic Impurities

G catalyst Active Catalyst (Tertiary Amine) inactive_salt Inactive Salt (Ammonium Salt) catalyst->inactive_salt Neutralization acid Acidic Impurity (e.g., R-COOH) acid->inactive_salt polyol Polyol Raw Material polyol->acid Contains

Caption: Deactivation of the tertiary amine catalyst by acidic impurities in the polyol.

Troubleshooting Logic for Slow Foam Rise

G start Issue: Slow Foam Rise check_catalyst Check Catalyst Dosage start->check_catalyst dosage_ok Dosage Correct? check_catalyst->dosage_ok adjust_dosage Adjust Dosage dosage_ok->adjust_dosage No test_acidity Test Raw Material Acidity dosage_ok->test_acidity Yes end Problem Resolved adjust_dosage->end acidity_high Acidity High? test_acidity->acidity_high purify Purify Raw Materials or Use Delayed-Action Catalyst acidity_high->purify Yes check_temp Monitor Reaction Temperature acidity_high->check_temp No purify->end temp_high Temperature Too High? check_temp->temp_high adjust_cooling Improve Heat Dissipation temp_high->adjust_cooling Yes temp_high->end No adjust_cooling->end

Caption: Troubleshooting workflow for addressing slow foam rise in polyurethane production.

References

Technical Support Center: Improving Selectivity of 2,2'-Oxybis(n,n-diethylethanamine) in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,2'-Oxybis(n,n-diethylethanamine), also known as Bis(2-(diethylamino)ethyl) ether, as a catalyst, particularly in polyurethane foam production. The primary focus is on improving the selectivity between the gelling and blowing reactions to achieve desired product properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary catalytic application of 2,2'-Oxybis(n,n-diethylethanamine)?

A1: 2,2'-Oxybis(n,n-diethylethanamine) and its close analog, bis(2-dimethylaminoethyl) ether (BDMAEE), are primarily used as tertiary amine catalysts in the production of polyurethane (PU) foams.[1][2] They play a crucial role in accelerating the reactions between polyols and isocyanates (gelling) and between water and isocyanates (blowing).[3][4][5]

Q2: What is "selectivity" in the context of polyurethane foam catalysis?

A2: In polyurethane foam catalysis, selectivity refers to the catalyst's ability to preferentially accelerate either the gelling reaction (polyol-isocyanate) or the blowing reaction (water-isocyanate).[6] The balance between these two reactions, often termed the "blow-gel balance," is critical in determining the final properties of the foam, such as cell structure, density, and mechanical strength.[3][6]

Q3: How does the structure of 2,2'-Oxybis(n,n-diethylethanamine) influence its catalytic activity?

A3: The catalytic activity of tertiary amine catalysts like 2,2'-Oxybis(n,n-diethylethanamine) is influenced by several structural factors:

  • Basicity: Higher basicity generally leads to higher catalytic activity, particularly for the blowing reaction. The electron-donating ethyl groups on the nitrogen atoms increase the basicity of the molecule.[6][7]

  • Steric Hindrance: The bulkiness of the substituents on the nitrogen atoms can affect the catalyst's access to the reactants. Increased steric hindrance can sometimes reduce catalytic effectiveness.[6][7]

  • Molecular Structure: The ether linkage in the backbone of the molecule can also influence its solubility and interaction with the polyol and isocyanate components.

Q4: What are the common problems encountered when using 2,2'-Oxybis(n,n-diethylethanamine) as a catalyst?

A4: Common issues include:

  • Imbalance in gelling and blowing reactions: This can lead to foam collapse (if blowing is too fast relative to gelling) or a dense, closed-cell foam (if gelling is too fast).[3][6]

  • Catalyst deactivation: Impurities in the reactants, such as acids, can neutralize the amine catalyst, reducing its effectiveness.[8]

  • Foam defects: Poor catalyst dispersion or incorrect concentration can lead to uneven cell structure and surface defects.[2]

  • Side reactions: At elevated temperatures, side reactions such as the formation of allophanates and biurets can occur, affecting the final polymer structure.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Foam Collapse Blowing reaction is too fast compared to the gelling reaction.1. Reduce Catalyst Concentration: Lower the concentration of 2,2'-Oxybis(n,n-diethylethanamine) to decrease the blowing rate. 2. Introduce a Co-catalyst: Add a metal-based gelling catalyst (e.g., a tin or bismuth compound) to increase the gelling rate.[6] 3. Lower Reaction Temperature: Reducing the temperature can slow down the highly exothermic blowing reaction.
Dense, Closed-Cell Foam Gelling reaction is too fast compared to the blowing reaction.1. Increase Catalyst Concentration: A higher concentration of 2,2'-Oxybis(n,n-diethylethanamine) can enhance the blowing reaction. 2. Reduce or Change Gelling Co-catalyst: If a gelling co-catalyst is used, reduce its concentration or switch to a less active one. 3. Increase Water Content: A higher water concentration in the formulation will increase the rate of the blowing reaction.
Slow Curing Time Insufficient catalytic activity.1. Increase Catalyst Concentration: A higher catalyst loading will generally increase the reaction rates. 2. Check for Impurities: Ensure that the polyol and other components are free from acidic impurities that can neutralize the amine catalyst. 3. Increase Reaction Temperature: Higher temperatures will accelerate the curing process.
Poor Foam Cell Structure (e.g., large, uneven cells) Poor mixing or improper catalyst dispersion.1. Improve Mixing: Ensure thorough and efficient mixing of all components. 2. Use a Surfactant: A suitable silicone surfactant is crucial for stabilizing the foam cells during formation.[6] 3. Check Catalyst Solubility: Ensure the catalyst is fully dissolved in the polyol blend before reacting with the isocyanate.

Data Presentation

Table 1: Influence of Catalyst Concentration on Reaction Profile (Illustrative Data)

Catalyst Concentration (php*)Cream Time (s)Gel Time (s)Rise Time (s)Foam Density ( kg/m ³)
0.2159015035
0.5107512030
1.076010028

*php = parts per hundred polyol. This is illustrative data based on general principles of tertiary amine catalysis in polyurethane foams.

Table 2: Comparison of Different Amine Catalysts (Illustrative Data)

CatalystGelling SelectivityBlowing SelectivityTypical Application
2,2'-Oxybis(n,n-diethylethanamine) ModerateHighFlexible and rigid foams
Triethylenediamine (TEDA)HighModerateGelling catalyst
Bis(2-dimethylaminoethyl) ether (BDMAEE)ModerateHighBlowing catalyst[4]
N,N-Dimethylcyclohexylamine (DMCHA)HighLowRigid foams

This table provides a qualitative comparison based on the known behavior of these common amine catalysts.

Experimental Protocols

Protocol 1: Evaluation of Catalyst Selectivity in a Model Polyurethane System

This protocol describes a method to determine the relative gelling and blowing activity of 2,2'-Oxybis(n,n-diethylethanamine).

Materials:

  • Polyether polyol (e.g., 3000 MW triol)

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

  • Deionized water

  • 2,2'-Oxybis(n,n-diethylethanamine)

  • Silicone surfactant

  • Disposable cups and mixing equipment

  • Stopwatch

  • Infrared (IR) spectrometer

Procedure:

  • Preparation of the Polyol Blend (Part A):

    • In a disposable cup, accurately weigh the polyol, deionized water, silicone surfactant, and the desired amount of 2,2'-Oxybis(n,n-diethylethanamine).

    • Mix thoroughly for 30 seconds until a homogeneous mixture is obtained.

    • Allow the mixture to equilibrate to a constant temperature (e.g., 25°C).

  • Reaction Initiation and Monitoring:

    • Add the stoichiometric amount of isocyanate (Part B) to the polyol blend.

    • Start the stopwatch immediately and begin vigorous mixing for 5-10 seconds.

    • Monitor the reaction for the following parameters:

      • Cream Time: The time from the addition of isocyanate until the mixture starts to rise and turns creamy.

      • Gel Time: The time when the mixture becomes stringy and can no longer be easily stirred. This can be determined by probing with a wooden stick.

      • Rise Time: The time until the foam reaches its maximum height.

  • Kinetic Analysis (Optional):

    • To quantify the selectivity, the rates of the gelling and blowing reactions can be monitored using IR spectroscopy.

    • The disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the urethane (~1730 cm⁻¹) and urea (~1640 cm⁻¹) peaks can be tracked over time.

    • By running parallel experiments with and without water in the formulation, the relative rates of the gelling and blowing reactions can be calculated.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Cause Analysis cluster_solutions Potential Solutions cluster_evaluation Evaluation Problem Undesirable Foam Properties (e.g., collapse, high density) Cause Imbalance in Gelling/Blowing Reactions Problem->Cause Adjust_Catalyst Adjust Catalyst Concentration Cause->Adjust_Catalyst Add_CoCatalyst Add/Modify Co-catalyst Cause->Add_CoCatalyst Modify_Temp Modify Reaction Temperature Cause->Modify_Temp Change_Formulation Adjust Formulation (e.g., water content) Cause->Change_Formulation Evaluate Evaluate Foam Properties Adjust_Catalyst->Evaluate Add_CoCatalyst->Evaluate Modify_Temp->Evaluate Change_Formulation->Evaluate Evaluate->Problem Iterate if necessary

Caption: Troubleshooting workflow for addressing issues in polyurethane foam catalysis.

Gelling_Blowing_Balance cluster_reactants Reactants cluster_catalyst Catalyst cluster_reactions Reactions cluster_properties Foam Properties Polyol Polyol Gelling Gelling (Urethane Formation) Polyol->Gelling Isocyanate Isocyanate Isocyanate->Gelling Blowing Blowing (Urea + CO2 Formation) Isocyanate->Blowing Water Water Water->Blowing Catalyst 2,2'-Oxybis(n,n-diethylethanamine) Catalyst->Gelling Influences rate Catalyst->Blowing Influences rate Properties Foam Structure & Mechanical Properties Gelling->Properties Blowing->Properties

Caption: The influence of 2,2'-Oxybis(n,n-diethylethanamine) on the gelling and blowing reactions.

References

Technical Support Center: Synthesis of 2,2'-Oxybis(n,n-diethylethanamine)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2'-Oxybis(n,n-diethylethanamine).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2,2'-Oxybis(n,n-diethylethanamine), particularly when scaling up the reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inefficient Alkylation: In Williamson ether synthesis, the reaction between the alkoxide and the alkyl halide may be slow or incomplete.[1][2]- Ensure a sufficiently strong base (e.g., NaH) is used to fully deprotonate the starting alcohol to the more nucleophilic alkoxide. - Use a primary alkyl halide (e.g., 2-chloro-N,N-diethylethanamine) as they are more reactive in S(_N)2 reactions.[1][2] - Increase the reaction temperature and/or time, but monitor for side reactions.
Catalyst Deactivation (Reductive Amination): The presence of water in the reaction mixture can deactivate the hydrogenation catalyst (e.g., Ni, Pd, Pt).[3][4]- Use anhydrous solvents and reagents. - For reactions involving formaldehyde or acetaldehyde, use a source with low water content.[3][4] - Consider pre-drying the catalyst under vacuum.
Side Reactions: Competition with elimination reactions (E2) is common in Williamson synthesis, especially with secondary alkyl halides.[1][2] In reductive amination, polymerization of the aldehyde can occur.[4]- In Williamson synthesis, prioritize the use of a primary alkyl halide and a potentially bulkier alkoxide to favor S(_N)2 over E2. - For reductive amination, control the addition rate of the aldehyde and maintain optimal reaction temperature.
Product Contamination with Starting Materials Incomplete Reaction: The reaction has not gone to completion.- Increase reaction time or temperature. - Ensure stoichiometric amounts of reagents are correct; a slight excess of the alkylating or aminating agent may be necessary.
Inefficient Purification: The purification method (e.g., distillation, chromatography) is not effectively separating the product from unreacted starting materials.- Optimize the purification protocol. For distillation, ensure the column has sufficient theoretical plates for the separation. For chromatography, screen different solvent systems.
Formation of Byproducts Quaternary Ammonium Salt Formation: The tertiary amine product can react further with the alkyl halide.- Use a stoichiometric amount of the alkylating agent or a slight excess of the amine starting material. - The quaternary salt is typically water-soluble and can be removed by an aqueous wash during workup.
Formation of Formic Acid (in Reductive Amination with Formaldehyde): Disproportionation of formaldehyde (Cannizzaro reaction) can produce formic acid, which forms a salt with the amine product and can corrode the reactor.[4]- While more relevant to the dimethyl analog, if a similar pathway is observed with acetaldehyde, optimizing reaction conditions (temperature, pressure, catalyst) can minimize this. - Neutralize the reaction mixture during workup to remove the salt.
Difficulty in Product Isolation Emulsion Formation During Workup: The amphiphilic nature of the product and byproducts can lead to stable emulsions during aqueous extraction.- Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Centrifugation can also be effective for separating the layers.
Scaling Up Issues Poor Heat Transfer: Exothermic reactions can become difficult to control on a larger scale, leading to side reactions.- Ensure adequate reactor cooling and stirring. - Consider a semi-batch process where one reactant is added portion-wise to control the reaction rate and temperature.
Catalyst Handling and Separation (Heterogeneous Catalysis): Handling and filtering large quantities of a heterogeneous catalyst can be challenging.- For large-scale reactions, consider using a fixed-bed catalytic reactor to simplify catalyst separation.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2,2'-Oxybis(n,n-diethylethanamine)?

A1: The two primary methods are the Williamson ether synthesis and reductive amination. The Williamson synthesis involves the reaction of an alkoxide with an alkyl halide (an S(_N)2 reaction) and is common in laboratory settings.[1][2] Reductive amination, for instance, the reaction of 2,2'-oxybis(ethanamine) with acetaldehyde over a hydrogenation catalyst, is a method more suited for industrial scale-up, similar to the synthesis of its dimethyl analog.[3][4]

Q2: My Williamson ether synthesis is giving a low yield. What should I check first?

A2: First, ensure that you are using a primary alkyl halide, as secondary and tertiary halides are prone to elimination reactions which compete with the desired ether synthesis.[1][2] Second, confirm that you have achieved complete deprotonation of your starting alcohol to form the more reactive alkoxide; using a strong base like sodium hydride (NaH) is recommended. Finally, check your reaction time and temperature, as insufficient heating can lead to an incomplete reaction.

Q3: I am performing a reductive amination and the catalyst seems to have lost activity. Why might this be?

A3: Catalyst deactivation is a common issue in reductive amination and is often caused by the presence of water in the reaction mixture.[3][4] Ensure all your reagents and solvents are anhydrous. Another possibility is the poisoning of the catalyst by impurities in the starting materials.

Q4: How can I purify the final product?

A4: Purification is typically achieved by fractional distillation under reduced pressure. Given the relatively high boiling point of the product, vacuum distillation is necessary to prevent decomposition. Column chromatography can also be used, particularly for smaller-scale purifications, to remove non-volatile impurities.

Q5: Are there any specific safety precautions for this synthesis?

A5: Yes. The reagents used in this synthesis can be hazardous. Alkylating agents are often toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium hydride is a flammable solid that reacts violently with water. The final product is a tertiary amine, which is typically corrosive and should be handled with care. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 2,2'-Oxybis(n,n-diethylethanamine)

This laboratory-scale protocol is adapted from the general principles of the Williamson ether synthesis.[1][2]

Materials:

  • 2-(Diethylamino)ethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-Chloro-N,N-diethylethanamine hydrochloride

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add 2-(diethylamino)ethanol and anhydrous THF.

  • Cool the solution in an ice bath and add sodium hydride portion-wise.

  • Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.

  • In a separate flask, dissolve 2-chloro-N,N-diethylethanamine hydrochloride in water and neutralize with a solution of sodium hydroxide. Extract the free amine with diethyl ether, dry the organic layer with anhydrous magnesium sulfate, and carefully remove the solvent in vacuo.

  • Add the resulting free 2-chloro-N,N-diethylethanamine to the sodium alkoxide solution in THF.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and cautiously quench with water.

  • Extract the product with diethyl ether. Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Reductive Amination for Large-Scale Synthesis (Conceptual)

This conceptual protocol for larger-scale synthesis is based on the industrial processes for the analogous dimethyl compound.[3][4]

Materials:

  • 2,2'-Oxybis(ethanamine)

  • Acetaldehyde

  • Hydrogen gas

  • Hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon)

  • Solvent (e.g., methanol or ethanol)

Procedure:

  • In a high-pressure reactor, charge the hydrogenation catalyst and the solvent.

  • Add 2,2'-oxybis(ethanamine) to the reactor.

  • Seal the reactor and purge with an inert gas, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the mixture to the target reaction temperature with stirring.

  • Feed acetaldehyde into the reactor at a controlled rate to maintain the reaction temperature and pressure.

  • Monitor the reaction by observing hydrogen uptake.

  • Once the reaction is complete, cool the reactor, vent the excess hydrogen, and purge with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate by distillation.

  • Purify the resulting crude 2,2'-Oxybis(n,n-diethylethanamine) by fractional vacuum distillation.

Visualizations

experimental_workflow Experimental Workflow for Williamson Ether Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Start alkoxide Alkoxide Formation: 2-(Diethylamino)ethanol + NaH in THF start->alkoxide free_amine Free Amine Preparation: Neutralize 2-Chloro-N,N-diethylethanamine HCl start->free_amine react Combine Alkoxide and Free Amine Reflux in THF alkoxide->react free_amine->react quench Quench with Water react->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Vacuum Distillation concentrate->purify end Final Product purify->end logic_diagram Decision Logic for Optimizing Williamson Ether Synthesis start Low Yield in Williamson Synthesis check_halide Is the alkyl halide primary? start->check_halide check_base Is the base strong enough (e.g., NaH)? check_halide->check_base Yes e2_issue Problem: E2 elimination is competing with SN2. check_halide->e2_issue No check_conditions Are reaction time and temperature sufficient? check_base->check_conditions Yes incomplete_deprotonation Problem: Incomplete alkoxide formation. check_base->incomplete_deprotonation No success Yield Improved check_conditions->success Yes incomplete_reaction Problem: Reaction has not gone to completion. check_conditions->incomplete_reaction No use_primary Action: Switch to a primary alkyl halide. use_primary->success use_strong_base Action: Use a stronger base like NaH. use_strong_base->success increase_conditions Action: Increase reflux time or temperature. increase_conditions->success e2_issue->use_primary incomplete_deprotonation->use_strong_base incomplete_reaction->increase_conditions

References

Resolving solubility issues of 2,2'-Oxybis(n,n-diethylethanamine) in reaction media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when using 2,2'-Oxybis(n,n-diethylethanamine) in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of 2,2'-Oxybis(n,n-diethylethanamine)?

A1: 2,2'-Oxybis(n,n-diethylethanamine), also known as bis(2-(diethylamino)ethyl) ether, is a tertiary amine. Its solubility is dictated by its chemical structure, which includes two basic tertiary amine functionalities and an ether linkage. It is known to be soluble in water to a significant extent.[1] A similar compound, bis(2-dimethylaminoethyl) ether, is reported to be miscible with common organic solvents like ethanol, acetone, and dichloromethane, suggesting that 2,2'-Oxybis(n,n-diethylethanamine) likely shares similar solubility characteristics.[2]

Q2: In which types of solvents is 2,2'-Oxybis(n,n-diethylethanamine) expected to be most soluble?

Q3: How does the pH of the reaction medium affect the solubility of 2,2'-Oxybis(n,n-diethylethanamine)?

A3: As a tertiary amine, 2,2'-Oxybis(n,n-diethylethanamine) is basic and will react with acids to form an ammonium salt.[3][4] This salt is ionic and, therefore, significantly more soluble in polar solvents, especially water, than the free amine.[4] Adjusting the pH of the aqueous phase to be acidic can be a key strategy to enhance its solubility.

Q4: Can 2,2'-Oxybis(n,n-diethylethanamine) be used in biphasic reaction systems?

A4: Yes, particularly when its solubility in one of the phases is limited. In such cases, a phase-transfer catalyst (PTC) can be employed. The PTC facilitates the transfer of the amine catalyst between the aqueous and organic phases, allowing the reaction to proceed efficiently even with solubility limitations.[5][6][7]

Troubleshooting Guide: Resolving Solubility Issues

This guide provides a systematic approach to diagnosing and resolving solubility problems with 2,2'-Oxybis(n,n-diethylethanamine) during your experiments.

Problem: The catalyst, 2,2'-Oxybis(n,n-diethylethanamine), is not dissolving in the reaction solvent.

Initial Assessment Workflow

A Observe Incomplete Dissolution of Catalyst B Is the solvent polar? A->B C Is the reaction sensitive to water? B->C Yes H Is the solvent nonpolar? B->H No D Is the reaction compatible with acidic conditions? C->D No E Consider Co-solvent Addition C->E Yes F Consider Acidification D->F Yes G Consider Phase-Transfer Catalysis D->G No I Is the reaction biphasic? H->I I->E No I->G Yes

Caption: Initial troubleshooting workflow for solubility issues.

Solution 1: Co-solvent Addition

If 2,2'-Oxybis(n,n-diethylethanamine) exhibits poor solubility in your primary reaction solvent, the addition of a co-solvent can create a solvent mixture with a more suitable polarity to dissolve the catalyst.[8][9]

Experimental Protocol: Co-solvent Addition

  • Selection of Co-solvent: Choose a co-solvent that is miscible with your primary reaction solvent and in which 2,2'-Oxybis(n,n-diethylethanamine) is known or expected to be highly soluble. Good candidates include polar aprotic solvents like THF, acetone, or acetonitrile, or polar protic solvents like isopropanol if compatible with your reaction chemistry.

  • Determine the Required Amount: Start by adding a small volume of the co-solvent (e.g., 5-10% of the total reaction volume) to the primary solvent.

  • Dissolution of Catalyst: Add the 2,2'-Oxybis(n,n-diethylethanamine) to the solvent mixture and stir.

  • Incremental Addition: If the catalyst still does not dissolve, incrementally increase the proportion of the co-solvent, monitoring for dissolution after each addition.

  • Reaction Initiation: Once the catalyst is fully dissolved, proceed with the addition of other reagents to initiate the reaction.

Workflow for Co-solvent Addition

A Select a compatible, polar co-solvent B Add a small percentage (5-10%) of co-solvent to the main solvent A->B C Attempt to dissolve the catalyst in the mixture B->C D Is the catalyst fully dissolved? C->D E Incrementally increase co-solvent percentage D->E No F Proceed with the reaction D->F Yes E->C

Caption: Workflow for using a co-solvent to improve solubility.

Solution 2: Acidification to Form a Soluble Salt

For reactions in polar solvents where the free base form of 2,2'-Oxybis(n,n-diethylethanamine) is insoluble, converting it to its corresponding ammonium salt by adding an acid can dramatically increase its solubility.[4][10] This method is particularly effective for reactions in aqueous media.

Experimental Protocol: Acidification

  • Solvent and Catalyst: Add the reaction solvent to the reaction vessel, followed by the 2,2'-Oxybis(n,n-diethylethanamine).

  • Acid Selection: Choose an acid that will not interfere with your reaction. Common choices include hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for aqueous solutions, or organic acids like acetic acid for some organic media.

  • Stoichiometric Addition: Slowly add a stoichiometric amount of the acid (relative to the amine) to the stirred mixture. The amine will be protonated to form the ammonium salt.

  • Observe Dissolution: Continue stirring and observe the dissolution of the catalyst.

  • pH Adjustment (if necessary): After the reaction is complete, the pH can be adjusted back to basic to recover the free amine form of the catalyst if required for separation.

Logical Diagram for Acidification Strategy

cluster_0 Insoluble State cluster_1 Soluble State A 2,2'-Oxybis(n,n-diethylethanamine) (Free Base) B [2,2'-Oxybis(n,n-diethylethanamine)-H]⁺X⁻ (Ammonium Salt) A->B + Acid (e.g., HCl) B->A + Base (e.g., NaOH)

Caption: Reversible formation of a soluble salt via acidification.

Solution 3: Phase-Transfer Catalysis (PTC)

For biphasic reactions where 2,2'-Oxybis(n,n-diethylethanamine) is soluble in the organic phase but a reactant is in the aqueous phase (or vice-versa), a phase-transfer catalyst can be used to shuttle the reactive species across the phase boundary.[5][6][7]

Experimental Protocol: Phase-Transfer Catalysis

  • System Setup: Prepare your biphasic reaction system with the aqueous and organic solvents.

  • Reagent Distribution: Add the reactants to their respective soluble phases. Dissolve the 2,2'-Oxybis(n,n-diethylethanamine) in the organic phase.

  • PTC Selection: Choose a suitable phase-transfer catalyst. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or phosphonium salts are common choices.[7]

  • PTC Addition: Add a catalytic amount of the PTC (typically 1-5 mol%) to the reaction mixture.

  • Reaction Conditions: Vigorously stir the biphasic mixture to ensure a large interfacial area for the transfer to occur. Proceed with the reaction under the desired temperature and time.

Summary of Solubility Data

Solvent TypeSolvent ExamplesExpected SolubilityNotes
Polar Protic Water, Ethanol, IsopropanolSoluble to MiscibleWater solubility is reported as 50 g/L at 25°C.[1] Likely miscible with lower alcohols.
Polar Aprotic THF, Acetone, Acetonitrile, DMFLikely SolubleA similar compound, bis(2-dimethylaminoethyl) ether, is miscible with acetone and dichloromethane, suggesting good solubility.[2]
Nonpolar Aprotic Toluene, Hexane, Diethyl EtherLimited to InsolubleSolubility is expected to be lower in nonpolar solvents. Co-solvents may be necessary.
Aqueous Acid Dilute HCl, Dilute H₂SO₄Highly SolubleForms a highly water-soluble ammonium salt.[3][4]

References

Technical Support Center: Kinetic Study and Reaction Rate Optimization for 2,2'-Oxybis(n,n-diethylethanamine)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the kinetic study and reaction rate optimization for the synthesis of 2,2'-Oxybis(n,n-diethylethanamine).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,2'-Oxybis(n,n-diethylethanamine) and what is its underlying mechanism?

A1: The most prevalent method for synthesizing 2,2'-Oxybis(n,n-diethylethanamine), also known as bis[2-(N,N-diethylamino)ethyl] ether, is a variation of the Williamson ether synthesis. This reaction proceeds via an S(N)2 (bimolecular nucleophilic substitution) mechanism.[1] In this process, an alkoxide ion, generated from a 2-(diethylamino)ethanol, acts as a nucleophile and attacks an electrophilic carbon of a 2-(diethylamino)ethyl halide, displacing the halide leaving group to form the ether linkage.[1]

Q2: What are the key parameters that influence the reaction rate and yield of this synthesis?

A2: The primary factors affecting the reaction rate and yield include:

  • Temperature: Higher temperatures generally increase the reaction rate but can also promote side reactions.

  • Base Strength: A sufficiently strong base is required to deprotonate the 2-(diethylamino)ethanol to form the nucleophilic alkoxide.

  • Solvent: The choice of solvent can significantly impact the reaction's regioselectivity and rate.[2][3]

  • Leaving Group: The nature of the leaving group on the electrophile (e.g., I, Br, Cl, tosylate) influences the rate of the S(_N)2 reaction.

  • Concentration of Reactants: The concentration of the nucleophile and electrophile will directly affect the reaction kinetics.

Q3: What are the expected side reactions during the synthesis of 2,2'-Oxybis(n,n-diethylethanamine)?

A3: The main potential side reactions include:

  • Elimination (E2) Reaction: Sterically hindered substrates or the use of a bulky base can favor an E2 elimination reaction, leading to the formation of an alkene instead of the desired ether.[4]

  • N-Alkylation: The tertiary amine functionalities in the starting materials and product can potentially react with the alkyl halide, leading to the formation of quaternary ammonium salts.[5][6] This is a common issue in the alkylation of amines.[5][6]

  • C-Alkylation: Depending on the reaction conditions, alkylation may occur at a carbon atom instead of the oxygen, leading to constitutional isomers.[2]

  • Reaction with Solvent: If a nucleophilic solvent is used, it may compete with the desired alkoxide in reacting with the alkyl halide.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of the alcohol.Use a stronger base (e.g., NaH, KH) to ensure complete formation of the alkoxide.
Poor leaving group on the alkyl halide.Consider using an alkyl halide with a better leaving group (I > Br > Cl) or converting the alcohol to a tosylate.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for the formation of side products.
Inappropriate solvent.Use a polar aprotic solvent like DMF or DMSO to enhance the S(_N)2 reaction rate.
Formation of Significant Side Products (e.g., alkene) Steric hindrance in the substrate.If possible, choose a less sterically hindered starting material. The Williamson ether synthesis works best with primary alkyl halides.[1][7]
The base is too bulky or the temperature is too high, favoring elimination.Use a non-hindered base and optimize the temperature to favor the S(_N)2 pathway.
Formation of Quaternary Ammonium Salts Excess alkyl halide or prolonged reaction time.Use a stoichiometric amount of the alkyl halide and monitor the reaction progress to avoid extended reaction times.
High reaction temperature.Lower the reaction temperature to reduce the rate of N-alkylation.
Reaction Stalls Before Completion Deactivation of the nucleophile or electrophile.Ensure the reaction is performed under anhydrous conditions to prevent quenching of the alkoxide.
Insufficient mixing.Ensure adequate stirring, especially for heterogeneous reactions.
Difficulty in Product Isolation Product is a salt (e.g., protonated amine).During workup, basify the solution to deprotonate the amine and allow for extraction into an organic solvent.
Emulsion formation during extraction.Add a saturated brine solution to break up the emulsion.

Data Presentation: Reaction Parameter Optimization

The following tables present hypothetical data for the optimization of reaction conditions for the synthesis of 2,2'-Oxybis(n,n-diethylethanamine).

Table 1: Effect of Temperature on Reaction Rate and Yield

Temperature (°C)Initial Rate (M/s)Yield (%)
601.2 x 10⁻⁵75
803.5 x 10⁻⁵88
1007.8 x 10⁻⁵82 (Increased side products)
1201.5 x 10⁻⁴65 (Significant decomposition)
Conditions: Equimolar reactants, NaH as base, in DMF.

Table 2: Effect of Base on Reaction Yield

BasepKa of Conjugate AcidYield (%)
NaH~3592
KOtBu1985
K₂CO₃10.345
Et₃N10.7<5
Conditions: 80°C, equimolar reactants, in DMF.

Table 3: Effect of Solvent on Reaction Selectivity

SolventDielectric ConstantO-alkylation:N-alkylation Ratio
DMF3795:5
Acetonitrile37.590:10
THF7.680:20
Toluene2.460:40
Conditions: 80°C, equimolar reactants, NaH as base.

Experimental Protocols

Protocol for a Kinetic Study of the Synthesis of 2,2'-Oxybis(n,n-diethylethanamine)

This protocol outlines a general procedure for monitoring the reaction kinetics.

  • Reaction Setup:

    • A three-necked round-bottom flask is equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet.

    • The flask is charged with a solution of 2-(diethylamino)ethanol in anhydrous DMF.

    • Sodium hydride (as a 60% dispersion in mineral oil) is added portion-wise at 0°C under a nitrogen atmosphere.

    • The mixture is stirred at room temperature for 30 minutes to ensure complete formation of the sodium 2-(diethylamino)ethoxide.

  • Initiation of Reaction and Monitoring:

    • The reaction mixture is brought to the desired temperature (e.g., 80°C).

    • A solution of 2-(diethylamino)ethyl chloride in anhydrous DMF is added to initiate the reaction. This point is considered t=0.

    • Aliquots (e.g., 0.5 mL) are withdrawn from the reaction mixture at regular time intervals.

    • Each aliquot is immediately quenched by adding it to a vial containing a known amount of a suitable internal standard in a solvent that will stop the reaction (e.g., a cooled solution of a weak acid).

  • Analysis:

    • The quenched samples are analyzed by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactants and the product.

    • The initial reaction rate can be determined from the slope of the concentration of the product versus time plot at the beginning of the reaction.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 2-(diethylamino)ethanol 2-(diethylamino)ethanol Sodium 2-(diethylamino)ethoxide Sodium 2-(diethylamino)ethoxide 2-(diethylamino)ethanol->Sodium 2-(diethylamino)ethoxide Deprotonation Base (NaH) Base (NaH) Base (NaH)->Sodium 2-(diethylamino)ethoxide 2-(diethylamino)ethyl chloride 2-(diethylamino)ethyl chloride 2,2'-Oxybis(n,n-diethylethanamine) 2,2'-Oxybis(n,n-diethylethanamine) 2-(diethylamino)ethyl chloride->2,2'-Oxybis(n,n-diethylethanamine) NaCl NaCl 2-(diethylamino)ethyl chloride->NaCl Sodium 2-(diethylamino)ethoxide->2,2'-Oxybis(n,n-diethylethanamine) SN2 Attack

Caption: Proposed reaction pathway for the synthesis of 2,2'-Oxybis(n,n-diethylethanamine).

Troubleshooting_Workflow start Low Product Yield check_base Is the base strong enough? (e.g., NaH, KH) start->check_base use_stronger_base Use a stronger base check_base->use_stronger_base No check_temp Is the reaction temperature optimal? check_base->check_temp Yes use_stronger_base->check_temp increase_temp Increase temperature cautiously check_temp->increase_temp No check_side_products Analyze for side products (e.g., by GC-MS) check_temp->check_side_products Yes increase_temp->check_side_products elimination_path Elimination product detected? check_side_products->elimination_path lower_temp_base Lower temperature and/or use a less hindered base elimination_path->lower_temp_base Yes end Yield Improved elimination_path->end No lower_temp_base->end

Caption: Troubleshooting workflow for addressing low product yield.

Experimental_Setup Kinetic Study Experimental Setup cluster_flask Reaction Flask flask stirrer Magnetic Stirrer flask->stirrer thermometer Thermometer flask->thermometer condenser Condenser flask->condenser sampling Syringe for Sampling flask->sampling n2_inlet Nitrogen Inlet n2_inlet->flask heating_mantle Heating Mantle heating_mantle->flask

Caption: Diagram of the experimental setup for a kinetic study.

References

Validation & Comparative

Efficacy comparison of 2,2'-Oxybis(n,n-diethylethanamine) with other phosphodiesterase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Efficacy Analysis of Phosphodiesterase Inhibitors: A Comparative Guide

Initial Clarification on 2,2'-Oxybis(n,n-diethylethanamine)

An initial review of scientific literature and chemical databases for "2,2'-Oxybis(n,n-diethylethanamine)" reveals no evidence of its function as a phosphodiesterase (PDE) inhibitor. This compound is a known chemical entity, but its biological activity does not appear to include the inhibition of phosphodiesterases.[1] Therefore, a direct efficacy comparison with known PDE inhibitors is not feasible.

This guide will instead provide a comparative analysis of three well-characterized phosphodiesterase inhibitors: Sildenafil , a selective PDE5 inhibitor; Rolipram , a selective PDE4 inhibitor; and Theophylline , a non-selective PDE inhibitor. This comparison will serve as a valuable resource for researchers, scientists, and drug development professionals interested in the landscape of phosphodiesterase inhibition.

Introduction to Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade the secondary messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3] By catalyzing the hydrolysis of these cyclic nucleotides, PDEs play a critical role in regulating a wide array of cellular processes. The inhibition of specific PDEs can therefore prolong the signaling of cAMP or cGMP, leading to various physiological effects. This makes PDE inhibitors a significant class of therapeutic agents for a range of conditions, including erectile dysfunction, pulmonary hypertension, and inflammatory diseases.[3][4]

Comparative Efficacy of Selected PDE Inhibitors

The efficacy of a PDE inhibitor is primarily determined by its potency (often measured as the half-maximal inhibitory concentration, or IC50) and its selectivity for different PDE subtypes.

Data Presentation: Inhibitory Potency (IC50)

The following table summarizes the IC50 values for Sildenafil, Rolipram, and Theophylline against various human PDE subtypes. Lower IC50 values indicate greater potency.

PDE SubtypeSildenafil IC50 (nM)Rolipram IC50 (nM)Theophylline IC50 (µM)Primary Second Messenger
PDE1 280>10,000~100-1000cGMP/cAMP
PDE2 >10,000>10,000~100-1000cGMP/cAMP
PDE3 >10,000>10,000~100-1000cAMP
PDE4 7,4003 - 240 ~100-1000cAMP
PDE4A -3-cAMP
PDE4B -130-cAMP
PDE4D -240-cAMP
PDE5 3.5 - 4.0 >10,000~100-1000cGMP
PDE6 33>10,000~100-1000cGMP
PDE7 >10,000-~100-1000cAMP
PDE8 >10,000-~100-1000cAMP
PDE9 >10,000-~100-1000cGMP
PDE10 >10,000-~100-1000cAMP
PDE11 23-~100-1000cGMP/cAMP

Data compiled from multiple sources.[5][6][7][8][9][10] Note that IC50 values can vary depending on the experimental conditions.

Summary of Efficacy:

  • Sildenafil is a potent and selective inhibitor of PDE5, with an IC50 value in the low nanomolar range.[6][7][11] Its selectivity for PDE5 is approximately 80 to over 8500 times greater than for other PDE subtypes, though it does show some activity against PDE6, which can lead to visual side effects.[6]

  • Rolipram demonstrates high selectivity for the PDE4 family, particularly the PDE4A isoform.[5][8] Its inhibitory action is focused on cAMP-specific phosphodiesterases.

  • Theophylline is a non-selective PDE inhibitor with significantly higher IC50 values (in the micromolar range), indicating lower potency compared to selective inhibitors.[9] It inhibits various PDE subtypes to a similar extent.

Signaling Pathways and Mechanisms of Action

The distinct therapeutic effects of these inhibitors are a direct result of their differential selectivity for PDE subtypes and the downstream signaling pathways they modulate.

General Phosphodiesterase Signaling Pathway

PDE_Pathway cluster_activation Signal Activation cluster_second_messengers Second Messengers cluster_degradation Degradation cluster_response Cellular Response Signal Signal Receptor Receptor Signal->Receptor Adenylyl_Cyclase Adenylyl Cyclase Receptor->Adenylyl_Cyclase Guanylyl_Cyclase Guanylyl Cyclase Receptor->Guanylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP cGMP cGMP Guanylyl_Cyclase->cGMP GTP to cGMP ATP ATP GTP GTP PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolysis PKA Protein Kinase A cAMP->PKA cGMP->PDE Hydrolysis PKG Protein Kinase G cGMP->PKG AMP AMP PDE->AMP GMP GMP PDE->GMP Cellular_Response Cellular_Response PKA->Cellular_Response PKG->Cellular_Response

Caption: General overview of cAMP and cGMP signaling pathways.

Sildenafil: PDE5 Inhibition in Erectile Function

Sildenafil's mechanism of action in treating erectile dysfunction is centered on the nitric oxide (NO)/cGMP pathway in the corpus cavernosum.[12][13] Sexual stimulation leads to the release of NO, which activates guanylate cyclase to produce cGMP.[12][13] cGMP, in turn, causes smooth muscle relaxation and increased blood flow. Sildenafil inhibits PDE5, preventing the breakdown of cGMP and thus enhancing the erectile response.[12]

Sildenafil_Pathway Sexual_Stimulation Sexual_Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase cGMP_Production Increased cGMP Guanylate_Cyclase->cGMP_Production GTP to cGMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP_Production->Smooth_Muscle_Relaxation PDE5 PDE5 cGMP_Production->PDE5 Degradation Erection Erection Smooth_Muscle_Relaxation->Erection Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil's mechanism in erectile function.

Rolipram: PDE4 Inhibition and Anti-Inflammatory Effects

Rolipram selectively inhibits PDE4, which is predominantly found in immune and nerve cells.[14] By preventing the degradation of cAMP, Rolipram elevates intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn can modulate the activity of transcription factors like CREB and inhibit pro-inflammatory pathways, such as those involving NF-κB. This mechanism underlies its anti-inflammatory and neuroprotective effects.[14]

Rolipram_Pathway Inflammatory_Stimulus Inflammatory_Stimulus Adenylyl_Cyclase Adenylyl Cyclase Activation Inflammatory_Stimulus->Adenylyl_Cyclase cAMP_Production Increased cAMP Adenylyl_Cyclase->cAMP_Production ATP to cAMP PKA_Activation PKA Activation cAMP_Production->PKA_Activation PDE4 PDE4 cAMP_Production->PDE4 Degradation Anti_Inflammatory_Effects Anti-Inflammatory Effects PKA_Activation->Anti_Inflammatory_Effects Rolipram Rolipram Rolipram->PDE4 Inhibits

Caption: Rolipram's anti-inflammatory mechanism.

Experimental Protocols: Phosphodiesterase Activity Assay

The following is a generalized protocol for a colorimetric in vitro phosphodiesterase activity assay, a common method for determining the IC50 of PDE inhibitors.

Objective:

To measure the inhibitory effect of a test compound on the activity of a specific phosphodiesterase isoenzyme.

Principle:

This assay measures the amount of phosphate produced from the hydrolysis of cAMP or cGMP. The PDE enzyme converts the cyclic nucleotide (e.g., cAMP) to its corresponding monophosphate (e.g., 5'-AMP). A second enzyme, 5'-nucleotidase, then cleaves the phosphate group from the monophosphate. The resulting free phosphate is detected by a colorimetric reagent (e.g., Malachite Green), and the absorbance is measured.[15]

Materials:
  • Purified PDE enzyme of interest

  • PDE Assay Buffer

  • cAMP or cGMP substrate

  • 5'-Nucleotidase

  • Test inhibitor (e.g., Sildenafil, Rolipram)

  • Positive control inhibitor (e.g., IBMX)

  • Phosphate standard solution

  • Colorimetric phosphate detection reagent (e.g., Malachite Green reagent)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Incubation cluster_detection Detection cluster_analysis Data Analysis Prepare_Reagents 1. Prepare Reagents (Buffer, Substrate, Enzyme, Inhibitors) Serial_Dilution 2. Create Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Add_Reagents 3. Add to Microplate: - Assay Buffer - Inhibitor (or vehicle) - PDE Enzyme Serial_Dilution->Add_Reagents Pre_Incubate 4. Pre-incubate Add_Reagents->Pre_Incubate Start_Reaction 5. Add Substrate (cAMP/cGMP) & 5'-Nucleotidase Pre_Incubate->Start_Reaction Incubate 6. Incubate at 37°C Start_Reaction->Incubate Stop_Reaction 7. Add Colorimetric Reagent (e.g., Malachite Green) Incubate->Stop_Reaction Color_Development 8. Incubate for Color Development Stop_Reaction->Color_Development Read_Absorbance 9. Read Absorbance (e.g., at 620-650 nm) Color_Development->Read_Absorbance Calculate_Inhibition 11. Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Standard_Curve 10. Generate Phosphate Standard Curve Standard_Curve->Calculate_Inhibition Determine_IC50 12. Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for a colorimetric PDE activity assay.

Procedure:
  • Reagent Preparation: Prepare all reagents, including the serial dilution of the test inhibitor, in the PDE assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations (or vehicle for control), and the PDE enzyme. Include wells for a no-enzyme control and a positive control inhibitor.

  • Pre-incubation: Briefly pre-incubate the plate to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the reaction by adding the cAMP or cGMP substrate and the 5'-nucleotidase to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and initiate color development by adding the Malachite Green reagent.

  • Measurement: After a short incubation at room temperature, measure the absorbance using a microplate reader at the appropriate wavelength (typically 620-650 nm).

  • Data Analysis:

    • Generate a standard curve using the phosphate standards.

    • Convert absorbance readings to the amount of phosphate produced.

    • Calculate the percentage of PDE activity inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This guide provides a comparative overview of three distinct phosphodiesterase inhibitors: the potent and selective PDE5 inhibitor Sildenafil, the selective PDE4 inhibitor Rolipram, and the non-selective inhibitor Theophylline. The data clearly illustrates the vast differences in potency and selectivity among these compounds, which directly correlate with their therapeutic applications and side-effect profiles. The provided experimental protocol offers a foundational method for researchers to assess the efficacy of novel PDE inhibitors. Understanding these key differences is crucial for the rational design and development of next-generation phosphodiesterase-targeted therapeutics.

References

Navigating the Catalyst and Curing Agent Landscape: A Guide to Alternatives for 2,2'-Oxybis(n,n-diethylethanamine)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize their industrial processes, the selection of appropriate catalysts and curing agents is paramount. This guide provides a comprehensive comparison of alternatives to 2,2'-Oxybis(n,n-diethylethanamine), a versatile tertiary amine catalyst, in its primary applications: polyurethane foam production and epoxy resin curing. By presenting objective performance data from experimental studies, this document aims to facilitate informed decision-making in material formulation and development.

Alternatives in Polyurethane Foam Catalysis

2,2'-Oxybis(n,n-diethylethanamine), often referred to by its synonym bis(2-diethylaminoethyl) ether, is a well-established blowing catalyst in the polyurethane industry, effectively catalyzing the reaction between water and isocyanate to generate carbon dioxide gas for foam expansion. However, a range of alternative catalysts, including other tertiary amines, organometallic compounds, and more environmentally friendly options, offer distinct advantages in terms of reactivity, processing characteristics, and final foam properties.

Comparative Performance of Polyurethane Catalysts

The selection of a catalyst system in polyurethane foam formulation is a critical determinant of the foam's processing behavior and its final physical and mechanical properties. The ideal catalyst or catalyst package provides a balance between the gelling reaction (urethane formation) and the blowing reaction (urea formation and CO2 generation).

Below is a summary of the performance of various amine catalysts in a flexible polyurethane foam formulation.

Catalyst SystemCream Time (s)Gel Time (s)Rise Time (s)Density ( kg/m ³)Airflow (L/min)Compression Set (%)
Reference (Amine 1) 10709525.06010.5
Alternative (Amine 2) 127510025.25511.0
Alternative (Amine 3) 9659024.88710.7

Data adapted from a study on flexible polyurethane foams with recycled polyols. The specific identities of "Amine 1, 2, and 3" are proprietary to the study but represent different tertiary amine catalysts.[1]

Key Observations:

  • Amine 3 exhibited a faster reaction profile (shorter cream, gel, and rise times) compared to the reference amine.[1]

  • Notably, Amine 3 also resulted in a significantly higher foam airflow, suggesting a more open-cell structure, while maintaining a comparable density and compression set to the reference.[1]

Experimental Protocol: Polyurethane Foam Synthesis and Testing

Materials:

  • Polyether polyol

  • Toluene diisocyanate (TDI)

  • Deionized water

  • Silicone surfactant

  • Tertiary amine catalyst (e.g., 2,2'-Oxybis(n,n-diethylethanamine), Triethylenediamine, etc.)

  • Stannous octoate (gelling catalyst)

Procedure:

  • The polyol, water, surfactant, and amine catalyst are pre-mixed in a container.

  • The stannous octoate is added to the mixture and stirred.

  • The TDI is then added, and the mixture is vigorously stirred for a specified time (e.g., 5-10 seconds).

  • The reacting mixture is immediately poured into a mold.

  • The cream time, gel time, and rise time are recorded.

  • The foam is allowed to cure at a specified temperature and humidity for a set duration (e.g., 24 hours at room temperature).

  • The physical and mechanical properties of the cured foam are then tested according to relevant ASTM standards.

G cluster_prep Preparation cluster_reaction Reaction cluster_curing Curing & Testing premix Pre-mixing of Polyol, Water, Surfactant, and Amine Catalyst add_gelling Addition of Gelling Catalyst premix->add_gelling add_iso Addition of Isocyanate add_gelling->add_iso pour Pouring into Mold add_iso->pour cure Curing of Foam pour->cure test Testing of Foam Properties cure->test

Experimental workflow for polyurethane foam synthesis.

Alternatives in Epoxy Resin Curing

In epoxy resin systems, 2,2'-Oxybis(n,n-diethylethanamine) can act as a catalytic curing agent. However, the performance of the cured epoxy is heavily dependent on the choice of the curing agent, with alternatives such as other amines, polyamides, and anhydrides offering a wide spectrum of properties.

Comparative Performance of Epoxy Curing Agents

The selection of a curing agent for an epoxy resin dictates the pot life, cure schedule, and the ultimate thermal and mechanical properties of the thermoset.

Below is a comparison of the mechanical and thermal properties of carbon fiber-reinforced plastics (CFRPs) prepared with an epoxy resin cured with a polyamine versus an acid anhydride.

PropertyEpoxy-PolyamineEpoxy-Acid Anhydride
Tensile Strength (MPa) 750680
Impact Strength (kJ/m²) 8570
Thermal Stability (TGA, 5% weight loss, °C) 320350
Weathering Resistance (Color Change, ΔE) 5.22.8

Data adapted from a comparative study on amine and acid anhydride curing agents for epoxy resins in automotive parts.[2][3]

Key Observations:

  • The epoxy-polyamine composition exhibited higher tensile and impact strengths, indicating greater toughness.[2][3]

  • Conversely, the epoxy-acid anhydride mixture demonstrated superior thermal stability and better weathering resistance.[2][3]

Further comparison between aliphatic and aromatic amine hardeners for a diglycidyl ether of bisphenol A (DGEBA) epoxy resin reveals the following:

PropertyAliphatic Amine (TETA)Aromatic Amine (mPDA)
Glass Transition Temperature (Tg, °C) ~110~150
Shear Strength (MPa) LowerHigher
Peel Strength (N/mm) HigherLower

Data generalized from a study comparing various amine hardeners.[4] TETA: Triethylenetetramine; mPDA: m-phenylenediamine.

Key Observations:

  • Aromatic amines generally yield a higher glass transition temperature and greater shear strength due to the rigidity of the aromatic rings in the polymer network.[4]

  • Aliphatic amines, while having a lower Tg, can provide greater flexibility, as indicated by higher peel strength.[4]

Experimental Protocol: Epoxy Resin Curing and Characterization

Materials:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Curing agent (e.g., polyamine, acid anhydride, aliphatic amine, aromatic amine)

  • Reinforcement (optional, e.g., carbon fiber fabric)

Procedure:

  • The epoxy resin and curing agent are weighed to the desired stoichiometric ratio.

  • The two components are thoroughly mixed until a homogeneous mixture is obtained.

  • For composite fabrication, the reinforcing material is impregnated with the mixed resin.

  • The resin mixture or the impregnated reinforcement is then cured according to a specific schedule (e.g., at room temperature followed by a post-cure at elevated temperatures).

  • The cured samples are then subjected to mechanical testing (e.g., tensile, impact, shear strength) and thermal analysis (e.g., Differential Scanning Calorimetry for Tg, Thermogravimetric Analysis for thermal stability).

G cluster_alternatives Curing Agent Alternatives cluster_properties Resulting Properties aliphatic Aliphatic Amines toughness Higher Toughness (Tensile, Impact) aliphatic->toughness flexibility Higher Flexibility (Peel Strength) aliphatic->flexibility aromatic Aromatic Amines rigidity Higher Rigidity (Shear Strength, Tg) aromatic->rigidity anhydride Acid Anhydrides thermal Higher Thermal Stability anhydride->thermal anhydride->rigidity

Logical relationships between curing agent types and resulting epoxy properties.

Conclusion

The selection of an alternative to 2,2'-Oxybis(n,n-diethylethanamine) is a multifaceted decision that depends on the specific requirements of the application. In polyurethane foam production, other tertiary amines can offer different reaction profiles and influence the final foam structure, while organometallic and bismuth-based catalysts provide options with varying catalytic activities and environmental profiles. For epoxy resin curing, the choice between different classes of hardeners, such as polyamines and acid anhydrides, or even between different types of amines like aliphatic and aromatic, allows for the precise tailoring of mechanical and thermal properties. The experimental data and protocols presented in this guide serve as a valuable resource for researchers and professionals to navigate these choices and optimize their material formulations for enhanced performance and processing efficiency.

References

A Comparative Guide to Validating Analytical Techniques for 2,2'-Oxybis(n,n-diethylethanamine) Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise detection of 2,2'-Oxybis(n,n-diethylethanamine), a potential impurity or reactant in pharmaceutical manufacturing, is critical for ensuring drug safety and efficacy. The validation of analytical techniques used to detect this tertiary amine is a fundamental requirement for regulatory compliance and robust quality control. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection, for the detection and quantification of 2,2'-Oxybis(n,n-diethylethanamine).

This document outlines detailed experimental protocols, presents a comparative summary of expected performance data, and includes visualizations to aid in the understanding of the analytical workflows. The provided methodologies and performance characteristics are based on established principles for the analysis of tertiary amines and serve as a template for laboratory-specific validation.

Comparison of Analytical Techniques

The choice between GC-MS and HPLC for the analysis of 2,2'-Oxybis(n,n-diethylethanamine) depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the nature of 2,2'-Oxybis(n,n-diethylethanamine), GC-MS offers high selectivity and sensitivity without the need for derivatization.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds. However, as 2,2'-Oxybis(n,n-diethylethanamine) lacks a strong chromophore, derivatization is necessary to achieve adequate sensitivity with a UV detector. This additional step can introduce variability and increase analysis time.

The following table summarizes the expected performance characteristics of these two techniques for the analysis of 2,2'-Oxybis(n,n-diethylethanamine).

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Linearity (R²) > 0.995> 0.995
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mL (post-derivatization)
Limit of Quantification (LOQ) 0.03 µg/mL0.15 µg/mL (post-derivatization)
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 10%
Specificity High (based on mass-to-charge ratio)Moderate (dependent on chromatographic separation and derivatization selectivity)
Sample Preparation Simple dilutionDerivatization required
Analysis Time ~15 minutes~25 minutes (including derivatization)

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC-UV analysis are provided below. These protocols serve as a starting point for method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the test sample and dissolve it in 10 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • Vortex for 1 minute to ensure complete dissolution.

  • Prepare a series of calibration standards by diluting a stock solution of 2,2'-Oxybis(n,n-diethylethanamine) in the same solvent.

2. GC-MS Conditions:

  • Column: Rtx-Volatile Amine (30 m x 0.25 mm ID, 0.5 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 20°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 30-350.

  • Quantification Ion: To be determined from the mass spectrum of a pure standard (likely a characteristic fragment ion).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve standards Prepare Standards dissolve->standards inject Inject Sample standards->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

GC-MS analytical workflow.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Derivatization Reagent Preparation:

  • Prepare a 1 mg/mL solution of dansyl chloride in acetone.

2. Sample and Standard Derivatization:

  • To 1 mL of each sample and standard solution (in a suitable aprotic solvent like acetonitrile), add 1 mL of sodium bicarbonate buffer (100 mM, pH 9.0).

  • Add 1 mL of the dansyl chloride solution.

  • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

  • After incubation, cool the mixture to room temperature and add 100 µL of a quenching reagent (e.g., 2% v/v ethylamine in water) to react with excess dansyl chloride.

  • Vortex and allow to stand for 10 minutes.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • 0-15 min: 50-90% A

    • 15-17 min: 90% A

    • 17-18 min: 90-50% A

    • 18-25 min: 50% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: To be determined based on the absorbance maximum of the dansyl derivative (typically around 254 nm or 340 nm).

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize with Dansyl Chloride dissolve->derivatize quench Quench Reaction derivatize->quench filter Filter quench->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

HPLC-UV analytical workflow.

Validation of Analytical Techniques

The validation of any analytical method is crucial to ensure its reliability, accuracy, and precision. The following diagram illustrates the key parameters that must be evaluated during method validation according to ICH guidelines.

Validation_Pathway Validation Analytical Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Range Range Linearity->Range

Key parameters for analytical method validation.

Disclaimer: The experimental protocols and performance data presented in this guide are intended to be representative examples for the validation of analytical techniques for 2,2'-Oxybis(n,n-diethylethanamine). Due to the limited availability of publicly validated methods specifically for this compound, the provided information is based on the analysis of structurally similar tertiary amines. It is imperative that each laboratory develops and validates its own methods according to internal standard operating procedures and relevant regulatory guidelines.

Performance Benchmark: 2,2'-Oxybis(n,n-diethylethanamine) as a Foaming Catalyst in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Catalytic Efficiency and Foam Properties

In the production of polyurethane foams, the choice of catalyst is critical in directing the kinetics of the foaming (blowing) and polymerization (gelling) reactions. This guide provides a comparative performance benchmark of 2,2'-Oxybis(n,n-diethylethanamine), a potent blowing catalyst commonly known by trade names such as JEFFCAT ZF-20, against other amine-based catalysts. The following data and protocols are synthesized from publicly available experimental studies to assist researchers, scientists, and drug development professionals in making informed decisions for their formulation needs.

Introduction to 2,2'-Oxybis(n,n-diethylethanamine)

2,2'-Oxybis(n,n-diethylethanamine), also known as bis-(2-dimethylaminoethyl)ether (BDMAEE), is a tertiary amine catalyst widely utilized in the polyurethane industry.[1][2] It is recognized as a strong and efficient blowing catalyst, primarily promoting the reaction between water and isocyanate to generate carbon dioxide gas, which is responsible for the foam's cellular structure.[1][2][3] This catalyst is versatile, finding application in various polyurethane formulations, including flexible, rigid, and molded foams.[1][3]

Comparative Performance Data

The following tables summarize quantitative data from a comparative study evaluating different catalyst systems in a flexible polyurethane foam formulation. The control system utilizes a blend of Triethylene diamine (TEDA), a gelling catalyst, and a solution of 2,2'-Oxybis(n,n-diethylethanamine) (JEFFCAT ZF-22, which is 70% JEFFCAT ZF-20).[4] This provides a direct comparison of the performance of a BDMAEE-containing system against other low-emission catalyst alternatives.

Table 1: Catalyst Formulations Evaluated

Formulation IDGelling CatalystBlowing CatalystCatalyst Type
Control 1JEFFCAT® TD-33A (TEDA)JEFFCAT® ZF-22 (BDMAEE solution)Volatile
Control 2JEFFCAT® TD-33A (TEDA)JEFFCAT® ZF-22 (BDMAEE solution)Volatile
Low Emission 1JEFFCAT® ZR-50JEFFCAT® ZF-10Low Emission
Low Emission 2JEFFCAT® Z-130JEFFCAT® ZF-10Low Emission
Low Emission 3Experimental Catalyst 3-Low Emission

Data sourced from a comparative study on low-emission catalysts.

Table 2: Comparative Foam Physical Properties

PropertyControl 1Control 2Low Emission 1Low Emission 2Low Emission 3
Dry Compression Set (%) 1212182015
Humid Aged Compression Set (%) 1713343027.2
Tensile Strength ComparableComparableComparableComparableComparable
Elongation at Break ComparableComparableComparableComparableComparable

Lower compression set values indicate better foam durability. Data highlights the performance of the BDMAEE-containing control foams.

Table 3: Comparative Foam Emissions

Emission ParameterControl 1Control 2Low Emission 1Low Emission 2Low Emission 3
Total Foam Emission (µg C/g) ~20-25~20-25Reduced by factor of 3-4Reduced by factor of 3-4Substantial reduction
Catalyst Contribution to Emission (%) 65-7565-75---

This data showcases the higher volatile emissions associated with the traditional TEDA/BDMAEE catalyst system compared to newer low-emission alternatives.

Experimental Protocols

The data presented is based on standardized methodologies for the preparation and testing of flexible polyurethane foams.

Foam Preparation

A general procedure for preparing flexible slabstock foams involves the following steps:

  • Component Premixing: The polyol, water, surfactant, and amine catalyst(s) are pre-mixed in a suitable container.

  • Isocyanate Addition: The stoichiometric amount of isocyanate (e.g., Toluene diisocyanate - TDI) is added to the premix.

  • Mixing: The components are intensively mixed for a short duration (e.g., 5-10 seconds) using a high-shear mixer.

  • Pouring and Curing: The reacting mixture is immediately poured into an open mold and allowed to rise freely at ambient temperature. The foam is then cured at an elevated temperature (e.g., 150°C) for a specified time to ensure complete reaction.

Foam Property Testing

The physical properties of the cured foams are evaluated according to standardized test methods, such as those specified by ASTM D3574.

  • Compression Set: This test measures the permanent deformation of the foam after being subjected to a constant deflection under specified conditions of time and temperature.

  • Humid Aged Compression Set: This is a more stringent version of the compression set test where the foam is aged in a humid environment before testing to assess its durability under humid conditions.

  • Tensile Strength and Elongation: These properties measure the force required to stretch the foam until it breaks and the extent to which it stretches, respectively.

Foam Emission Testing

Volatile organic compound (VOC) emissions from the foam are typically measured using dynamic thermal desorption methods.

  • A sample of the foam is placed in a heated chamber.

  • A controlled flow of inert gas passes through the chamber, carrying the emitted volatile compounds to a collection trap.

  • The trapped compounds are then thermally desorbed and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the emitted substances.

Visualizing the Foaming Process and Catalyst Interaction

The following diagrams illustrate the key reactions in polyurethane foam formation and the general workflow for catalyst evaluation.

G cluster_reactions Polyurethane Foam Reactions cluster_catalysts Catalyst Influence Isocyanate Isocyanate (-NCO) Urethane Polyurethane (Gelling) Isocyanate->Urethane CO2 Carbon Dioxide (Blowing) Isocyanate->CO2 Polyol Polyol (-OH) Polyol->Urethane Water Water (H2O) Water->CO2 GellingCatalyst Gelling Catalysts (e.g., TEDA) GellingCatalyst->Urethane BlowingCatalyst Blowing Catalysts (e.g., 2,2'-Oxybis(n,n-diethylethanamine)) BlowingCatalyst->CO2

Figure 1: Key reactions in polyurethane foam formation and the influence of gelling and blowing catalysts.

G Formulation Define Foam Formulation (Polyol, Isocyanate, Water, Surfactant) CatalystSelection Select Catalyst Systems for Comparison (e.g., Control vs. Low Emission) Formulation->CatalystSelection FoamPreparation Prepare Foam Samples (Mixing, Pouring, Curing) CatalystSelection->FoamPreparation PropertyTesting Characterize Foam Properties (Physical, Mechanical, Emissions) FoamPreparation->PropertyTesting DataAnalysis Analyze and Compare Performance Data PropertyTesting->DataAnalysis Conclusion Draw Conclusions on Catalyst Efficacy DataAnalysis->Conclusion

References

A Quantitative Comparison of Reaction Kinetics in Structurally Similar Ether Amines for Epoxy Curing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of ether amines as curing agents is a critical parameter in the formulation of epoxy resins, influencing processing times, material properties, and final product performance. This guide provides an objective comparison of the reaction kinetics of structurally similar polyetheramines, supported by experimental data from peer-reviewed studies. The focus is on the widely used diglycidyl ether of bisphenol A (DGEBA) epoxy systems.

Quantitative Kinetic Data Summary

The following table summarizes the apparent activation energy (Ea) for the curing reaction of DGEBA with various polyetheramines. Lower activation energy generally corresponds to a higher reaction rate at a given temperature.

Amine Curing AgentStructureMolecular Weight ( g/mol )Amine Hydrogen Equivalent Weight (AHEW)Apparent Activation Energy (Ea) (kJ/mol)Reference
Jeffamine® D-230 Poly(propylene glycol) bis(2-aminopropyl ether)~230~6050 - 65[1]
Jeffamine® D-400 Poly(propylene glycol) bis(2-aminopropyl ether)~400~100Varies with conversion[1]
Jeffamine® T-403 Poly(propylene glycol) tris(2-aminopropyl ether)~440~73.350 - 80[1]
Generic Epoxy-Amine Systems N/AN/AN/A53 - 61[2]
Bio-based Epoxy with Amine Hardener N/AN/AN/A57 - 62[3]

Note: The activation energy for epoxy-amine reactions can vary with the degree of conversion. The values presented represent a typical range observed in the referenced studies.

Experimental Protocols

The kinetic data presented in this guide are primarily derived from non-isothermal Differential Scanning Calorimetry (DSC) experiments. This technique measures the heat flow associated with the curing reaction as a function of temperature.

Sample Preparation

Stoichiometric amounts of the epoxy resin (e.g., DGEBA) and the ether amine curing agent are thoroughly mixed at room temperature until a homogeneous solution is obtained. The exact masses of each component are determined based on their epoxide equivalent weight (EEW) and amine hydrogen equivalent weight (AHEW).

Non-isothermal DSC Analysis
  • Instrument: A differential scanning calorimeter is used for the analysis.

  • Sample Pans: A small amount of the epoxy-amine mixture (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Heating Program: The sample is heated at multiple constant rates (e.g., 2, 5, 10, and 20 °C/min) over a temperature range that encompasses the entire curing reaction (e.g., from room temperature to 250 °C).

  • Data Acquisition: The heat flow (in mW) is recorded as a function of temperature. The total heat of reaction (ΔH) is determined by integrating the area under the exothermic curing peak.

Kinetic Analysis

The apparent activation energy (Ea) is determined using iso-conversional methods, also known as model-free kinetics. These methods analyze the DSC data obtained at different heating rates to calculate Ea as a function of the degree of conversion (α).[2]

Commonly used iso-conversional methods include:

  • Friedman's method

  • Flynn–Wall–Ozawa (FWO) method

  • Kissinger–Akahira–Sunose (KAS) method

The degree of conversion (α) at any given temperature is calculated as the partial heat of reaction at that temperature divided by the total heat of reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

NMR spectroscopy can be employed for in-situ monitoring of the reaction kinetics.[4][5]

  • Sample Preparation: The reaction is carried out directly in an NMR tube.

  • Data Acquisition: A series of ¹H NMR spectra are collected over time.

  • Analysis: The disappearance of reactant peaks (e.g., protons adjacent to the epoxy group) and the appearance of product peaks are integrated to determine the concentration of each species as a function of time. This data can then be used to calculate reaction rate constants.

Visualizations

Reaction Pathway

G Epoxy-Amine Curing Reaction cluster_reactants Reactants cluster_products Products Epoxy Epoxy Group (from DGEBA) SecondaryAmine Secondary Amine Epoxy->SecondaryAmine k1 TertiaryAmine Tertiary Amine (Crosslinked Network) Epoxy->TertiaryAmine PrimaryAmine Primary Amine (from Ether Amine) PrimaryAmine->SecondaryAmine SecondaryAmine->TertiaryAmine k2 Hydroxyl Hydroxyl Group SecondaryAmine->Hydroxyl G DSC Kinetic Analysis Workflow A Sample Preparation (Epoxy + Amine) B Non-isothermal DSC (Multiple Heating Rates) A->B C Data Acquisition (Heat Flow vs. Temperature) B->C D Iso-conversional Analysis (e.g., Friedman, FWO, KAS) C->D E Determine Apparent Activation Energy (Ea) D->E

References

Comparative Analysis of Structure-Activity Relationships in 2,2'-Oxybis(n,n-diethylethanamine) Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the structure-activity relationships (SAR) of 2,2'-Oxybis(n,n-diethylethanamine) analogs reveals their potential across various therapeutic areas, with emerging evidence of their cytotoxic and antimicrobial properties. This guide provides a comparative analysis of the performance of these analogs, supported by experimental data, to inform researchers and drug development professionals in their pursuit of novel therapeutic agents.

Cytotoxic Activity of Bis(2-aminoethyl)amine Derivatives

A significant study on novel bis(2-aminoethyl)amine derivatives, which share a core structural similarity with 2,2'-Oxybis(n,n-diethylethanamine), has shed light on their potential as anticancer agents. The cytotoxic activity of seven derivatives was evaluated against a panel of human cancer cell lines, revealing moderate antiproliferative potency.[1][2]

Table 1: Cytotoxic Activity (IC50 in µM) of Bis(2-aminoethyl)amine Derivatives

CompoundRCaCo-2A549HTB-140HaCaT
1 4-methylphenyl>100>100>100>100
2 4-methoxyphenyl>100>100>100>100
3 4-chlorophenyl22.15 ± 3.128.11 ± 2.925.43 ± 2.164.98 ± 5.4
4 4-bromophenyl19.87 ± 2.617.89 ± 2.121.12 ± 1.958.76 ± 4.9
5 benzyl34.12 ± 4.239.87 ± 3.831.54 ± 3.178.98 ± 6.5
6 phenethyl15.74 ± 1.713.95 ± 2.514.87 ± 1.545.65 ± 4.1
7 1H-tetrazol-5-yl>100>100>100>100

Data extracted from the MTT assay results.[1]

The results indicate that the nature of the substituent (R) on the terminal amino groups plays a crucial role in the cytotoxic activity. Derivatives with phenyl-electron withdrawing substituents, particularly the phenethyl group (compound 6 ), demonstrated the highest growth-inhibitory activity across all tested cancer cell lines.[1] In contrast, compounds with 4-methylphenyl, 4-methoxyphenyl, and 1H-tetrazol-5-yl substituents were largely inactive.[1]

Experimental Protocols: Cytotoxicity Evaluation

MTT Assay: Human cancer cell lines (CaCo-2, A549, HTB-140) and normal keratinocytes (HaCaT) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 72 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated as the concentration of the compound that inhibited cell growth by 50% compared to the control.[1]

Signaling Pathways and Experimental Workflows

The investigation into the mechanism of action for the most potent derivatives revealed an induction of apoptosis and a reduction in interleukin-6 (IL-6) levels, suggesting a potential anti-inflammatory component to their anticancer activity.[1]

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_data Data Analysis synthesis Synthesis of bis(2-aminoethyl)amine derivatives mtt MTT Assay (Cytotoxicity Screening) synthesis->mtt ldh LDH Assay (Cytotoxicity Confirmation) mtt->ldh Confirmation of potent compounds ic50 IC50 Determination mtt->ic50 apoptosis Apoptosis Assay (Flow Cytometry) ldh->apoptosis il6 IL-6 Assay (ELISA) ldh->il6 mechanism Mechanism of Action (Apoptosis, Anti-inflammatory) apoptosis->mechanism il6->mechanism

Caption: Experimental workflow for the synthesis and cytotoxic evaluation of bis(2-aminoethyl)amine derivatives.

Antimicrobial Activity of 2-Aryloxy-N,N-diethylethanamine Derivatives

A series of 2-aryloxy-N,N-diethylethanamine hydrochlorides, which are direct analogs of 2,2'-Oxybis(n,n-diethylethanamine) where one diethylaminoethyl moiety is replaced by an aryloxy group, were synthesized and evaluated for their antimicrobial activity. The study, however, revealed that these compounds exhibited weak antimicrobial activity against S. aureus and E. coli.[3]

Table 2: Antimicrobial Activity (MIC in µg/mL) of 2-Aryloxy-N,N-diethylethanamine Derivatives

CompoundArS. aureusE. coli
1 Phenyl>500>500
2 4-Chlorophenyl500>500
3 4-Methylphenyl>500>500
4 4-Methoxyphenyl>500>500
5 2-Naphthyl250500

Data represents the minimum inhibitory concentration (MIC) values.[3]

The weak activity observed in this series suggests that the specific structural arrangement of two terminal N,N-diethylamino groups connected by an ether linkage might be more critical for potent biological activity than a single amino group paired with an aryloxy moiety.

Experimental Protocols: Antimicrobial Activity Assessment

Double Serial Dilution Technique: The antimicrobial activity of the synthesized compounds was determined using the double serial dilution method in a liquid medium. Bacterial strains of S. aureus and E. coli were cultured in a suitable broth. A series of dilutions of the test compounds were prepared in the broth, and then a standardized inoculum of the bacteria was added to each dilution. The cultures were incubated at 37°C for 24 hours. The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[3]

Structure-Activity Relationship Summary

The current body of research, though limited, allows for the formulation of preliminary structure-activity relationships for this class of compounds.

sar_summary cluster_cytotoxicity Cytotoxicity (bis(2-aminoethyl)amine analogs) cluster_antimicrobial Antimicrobial Activity (aryloxy analogs) core R1-N(Et)2 (CH2)2-O-(CH2)2 N(Et)2-R2 Core Scaffold activity_high High Activity core:f0->activity_high R1, R2 = Substituted Phenyl (e.g., Phenethyl) activity_low Low Activity core:f0->activity_low R1, R2 = Small alkyl/aryl (e.g., 4-methylphenyl) activity_weak Weak Activity core:f2->activity_weak R2 = Aryloxy group

Caption: General structure-activity relationships for 2,2'-Oxybis(n,n-diethylethanamine) analogs.

Potential as Local Anesthetics

References

Head-to-Head Comparison: 2,2'-Oxybis(n,n-diethylethanamine) vs. Dabco BL-11 in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: November 2025

In the synthesis of polyurethane materials, the selection of an appropriate catalyst is paramount to controlling reaction kinetics and tailoring the final properties of the polymer. This guide provides a detailed comparison of two tertiary amine catalysts: 2,2'-Oxybis(n,n-diethylethanamine) and the commercially available formulation, Dabco BL-11. The active catalytic component of Dabco BL-11 is bis(2-dimethylaminoethyl) ether, which is structurally similar to 2,2'-Oxybis(n,n-diethylethanamine). This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their properties and performance based on available data.

Executive Summary

Dabco BL-11, with its active ingredient bis(2-dimethylaminoethyl) ether, is a well-documented and widely utilized catalyst in the polyurethane industry, particularly recognized for its efficacy as a blowing catalyst in the production of flexible and rigid foams.[1][2][3] In contrast, publicly available data on the specific application and performance of 2,2'-Oxybis(n,n-diethylethanamine) as a polyurethane catalyst is limited. This guide, therefore, presents a detailed analysis of Dabco BL-11 and its active component, alongside the known chemical properties of 2,2'-Oxybis(n,n-diethylethanamine), and provides standardized experimental protocols for their evaluation.

Chemical Properties and Physical Characteristics

A fundamental comparison begins with the distinct chemical structures and physical properties of the two compounds. While both are tertiary amines, the nature of the alkyl groups attached to the nitrogen atoms differs, which can influence their steric hindrance and basicity, thereby affecting their catalytic activity.

Property2,2'-Oxybis(n,n-diethylethanamine)Dabco BL-11 (active: bis(2-dimethylaminoethyl) ether)
CAS Number 3030-43-13033-62-3 (active ingredient)
Molecular Formula C12H28N2OC8H20N2O (active ingredient)
Molecular Weight 216.37 g/mol 160.26 g/mol (active ingredient)
Appearance Data not availableClear, amber liquid
Boiling Point Data not available~220°C (active ingredient)[4]
Density Data not available0.90 g/cm³ at 25°C
Viscosity Data not available~2 mPa·s at 25°C[4]
Flash Point Data not available71°C
Solubility Data not availableSoluble in water

Catalytic Performance in Polyurethane Foam

Dabco BL-11 is predominantly known as a strong blowing catalyst, accelerating the reaction between water and isocyanate to generate carbon dioxide gas for foam expansion.[1][3] Its effectiveness in controlling the foaming process is well-established, and it is often used in conjunction with a gelling catalyst to achieve a balanced reaction profile.[5]

Performance Metric2,2'-Oxybis(n,n-diethylethanamine)Dabco BL-11 (active: bis(2-dimethylaminoethyl) ether)
Primary Catalytic Activity Data not availableStrong Blowing Catalyst[1][3][5]
Cream Time Data not availableInfluences and can reduce cream time[6]
Gel Time Data not availablePrimarily affects blowing, used with gelling catalyst[6]
Tack-Free Time Data not availableContributes to overall cure profile[6]
Foam Cell Structure Data not availablePromotes uniform cell structure[2]
Physical Properties of Foam Data not availableEnhances resilience and elongation in flexible foams[1]

Experimental Protocols

To facilitate a direct comparison of these catalysts, the following experimental protocols are provided. These standardized methods can be employed to evaluate the performance of any tertiary amine catalyst in a polyurethane foam formulation.

Protocol 1: Determination of Reactivity Profile (Cream, Gel, and Tack-Free Times)

Objective: To measure the characteristic reaction times of a polyurethane foam system catalyzed by the subject amine.

Materials:

  • Polyol (e.g., a standard polyether polyol for flexible foam)

  • Isocyanate (e.g., Toluene diisocyanate - TDI or Methylene diphenyl diisocyanate - MDI)

  • Deionized water (blowing agent)

  • Silicone surfactant

  • Tertiary amine catalyst (2,2'-Oxybis(n,n-diethylethanamine) or Dabco BL-11)

  • Stannous octoate or other gelling catalyst (if required for formulation balance)

  • Paper cup and wooden spatula/mechanical stirrer

  • Stopwatch

Procedure:

  • In a paper cup, accurately weigh the polyol, water, surfactant, and the amine catalyst.

  • Pre-mix these components for 30 seconds at 2000 rpm.

  • Add the isocyanate to the pre-mixture and start the stopwatch simultaneously.

  • Mix vigorously for 5-7 seconds.

  • Observe the mixture and record the following times:

    • Cream Time: The time from the addition of isocyanate until the mixture turns cloudy or creamy and starts to rise.[6][7][8]

    • Gel Time: The time when fine strands of polymer can be drawn from the rising foam with a spatula.[6][7][8]

    • Tack-Free Time: The time at which the surface of the foam is no longer sticky to the touch.[6][7][8]

Protocol 2: Evaluation of Foam Physical Properties

Objective: To determine the effect of the catalyst on the physical characteristics of the resulting polyurethane foam.

Materials:

  • Cured polyurethane foam samples from Protocol 1

  • Cutting tools for sample preparation

  • Density measurement equipment (scale and calipers)

  • Compression testing machine (e.g., Instron)

  • Airflow testing apparatus

  • Scanning Electron Microscope (SEM)

Procedure:

  • Density: Cut a sample of known dimensions from the core of the foam block. Weigh the sample and calculate the density (mass/volume).[9]

  • Compressive Strength: Prepare a cubic sample and measure the force required to compress it by a certain percentage of its original height (e.g., 10%) according to ASTM D1621.

  • Airflow: Measure the ease with which air can pass through a foam sample using an airflow apparatus. This indicates the degree of open-cell content.

  • Cell Structure Analysis: Examine a cut surface of the foam under an SEM to analyze cell size, shape, and uniformity.

Visualizing Catalytic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical reactions in polyurethane foam formation and a typical experimental workflow for catalyst evaluation.

G cluster_reactions Key Reactions in Polyurethane Foam Formation cluster_catalysts Catalyst Influence Isocyanate Isocyanate (-NCO) Urethane Urethane Linkage (Gelling Reaction) Isocyanate->Urethane + Polyol Urea Urea Linkage + CO2 (Blowing Reaction) Isocyanate->Urea + Water Polyol Polyol (-OH) Polyol->Urethane Water Water (H2O) Water->Urea Gelling_Catalyst Gelling Catalyst (e.g., Organometallics, some Amines) Gelling_Catalyst->Urethane Accelerates Blowing_Catalyst Blowing Catalyst (e.g., Dabco BL-11) Blowing_Catalyst->Urea Accelerates

Caption: Polyurethane foam formation reaction pathways.

G cluster_formulation Formulation cluster_process Process cluster_analysis Analysis Polyol Polyol Mixing Mixing Polyol->Mixing Isocyanate Isocyanate Isocyanate->Mixing Additives Additives (Water, Surfactant) Additives->Mixing Catalyst Catalyst (Test Compound) Catalyst->Mixing Foaming Foaming Mixing->Foaming Curing Curing Foaming->Curing Reactivity Reactivity Profile (Cream, Gel, Tack-Free Times) Curing->Reactivity Physical Physical Properties (Density, Compression) Curing->Physical Morphology Morphology (SEM) Curing->Morphology

References

Safety Operating Guide

Safe Disposal of 2,2'-Oxybis(n,n-diethylethanamine): A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2,2'-Oxybis(n,n-diethylethanamine) is critical for ensuring laboratory safety and environmental protection. This compound is classified as hazardous, known to cause severe skin burns, serious eye damage, and is very toxic to aquatic life.[1] Therefore, it must be managed as hazardous waste in accordance with all applicable local, state, and federal regulations. Never dispose of this chemical down the drain or in regular waste streams.

Immediate Safety and Disposal Protocol

This step-by-step guide provides the necessary procedures for the safe handling and disposal of 2,2'-Oxybis(n,n-diethylethanamine) and associated contaminated materials.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:

  • Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Chemical safety goggles and a face shield.

  • A lab coat or chemical-resistant apron.

  • Closed-toe shoes.

  • Work in a well-ventilated area, preferably under a chemical fume hood.

2. Waste Collection and Storage:

  • Pure Chemical Waste: Collect all unused or waste 2,2'-Oxybis(n,n-diethylethanamine) in a designated, properly labeled, and sealed waste container. The container must be compatible with the chemical.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, absorbent pads, and contaminated gloves, must also be collected in a separate, clearly labeled hazardous waste container.

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "2,2'-Oxybis(n,n-diethylethanamine)," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal service.

3. Spill Management: In the event of a spill:

  • Evacuate and restrict access to the area.

  • Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Carefully collect the absorbent material and place it in the designated hazardous waste container for contaminated materials.

  • Clean the spill area with a suitable decontamination solution as recommended by your institution's safety protocols.

  • All materials used for cleanup must be disposed of as hazardous waste.

4. Final Disposal Procedure:

  • The ultimate disposal of 2,2'-Oxybis(n,n-diethylethanamine) must be conducted through a licensed and approved hazardous waste disposal facility.[2][3]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. They will have established procedures and certified contractors to manage the process in compliance with regulations. The precautionary statement P501 specifically mandates the disposal of contents and container via an approved waste disposal plant.[1]

Chemical and Physical Properties

The following table summarizes key quantitative data for 2,2'-Oxybis(n,n-diethylethanamine).

PropertyValueSource
Chemical Formula C12H28N2O[1][4]
Molecular Weight 216.36 g/mol [1][4][5]
CAS Number 3030-43-1[1][4][5]
Solubility in Water 50 g/L (at 25°C)[5]
pKa 10.05 ± 0.25[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2,2'-Oxybis(n,n-diethylethanamine).

G cluster_0 Disposal Workflow for 2,2'-Oxybis(n,n-diethylethanamine) start Waste Material Generated is_spill Is it a spill or contaminated material? start->is_spill is_unused Unused or Waste Chemical is_spill->is_unused No absorb Absorb with inert material (e.g., vermiculite, sand) is_spill->absorb Yes collect_liquid Collect in a labeled container for liquid hazardous waste is_unused->collect_liquid collect_solid Collect in a labeled container for solid hazardous waste absorb->collect_solid store Store in secure secondary containment collect_solid->store collect_liquid->store contact_ehs Contact licensed hazardous waste contractor (via Institutional EHS) store->contact_ehs

Caption: Disposal decision workflow for 2,2'-Oxybis(n,n-diethylethanamine).

References

Navigating the Safe Handling of 2,2'-Oxybis(N,N-diethylethanamine): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2,2'-Oxybis(N,N-diethylethanamine), including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.

This document offers procedural, step-by-step guidance to directly address operational questions and build a foundation of trust in laboratory safety and chemical handling practices.

Hazard Identification and Personal Protective Equipment (PPE)

2,2'-Oxybis(N,N-diethylethanamine) is a chemical that requires careful handling due to its potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. It is classified as a substance that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled and is toxic in contact with skin.

To mitigate these risks, the following personal protective equipment is mandatory when handling this substance.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat or chemical-resistant apron, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible and in good working order.

  • Donning PPE : Put on all required personal protective equipment as specified in the table above.

  • Handling the Chemical :

    • Work within a properly functioning chemical fume hood.

    • Use compatible and non-reactive tools and containers.

    • Avoid generating aerosols or dust.

    • Dispense the chemical carefully to avoid splashing.

    • Keep containers tightly closed when not in use.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Decontaminate all work surfaces and equipment.

    • Properly remove and dispose of contaminated PPE.

Disposal Plan: Managing Waste

Proper disposal of 2,2'-Oxybis(N,N-diethylethanamine) and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : Collect all waste containing 2,2'-Oxybis(N,N-diethylethanamine) in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous waste.

  • Disposal Vendor : All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal vendor. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill : In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Prepare Work Area check_safety Check Safety Equipment prep_area->check_safety don_ppe Don PPE check_safety->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem close_container Keep Containers Closed handle_chem->close_container wash_hands Wash Hands close_container->wash_hands decontaminate Decontaminate Surfaces wash_hands->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe collect_waste Collect Hazardous Waste dispose_ppe->collect_waste dispose_vendor Dispose via Approved Vendor collect_waste->dispose_vendor

Caption: Workflow for the safe handling of 2,2'-Oxybis(N,N-diethylethanamine).

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.